molecular formula C9H11NO3 B1293854 Methyl 5-amino-2-methoxybenzoate CAS No. 22802-67-1

Methyl 5-amino-2-methoxybenzoate

Cat. No.: B1293854
CAS No.: 22802-67-1
M. Wt: 181.19 g/mol
InChI Key: PSCXCIPPRCFAAO-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methoxybenzoate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCXCIPPRCFAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177357
Record name Methyl 5-amino-o-anisate
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22802-67-1
Record name Benzoic acid, 5-amino-2-methoxy-, methyl ester
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Record name Methyl 5-amino-o-anisate
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Record name Methyl 5-amino-o-anisate
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Record name Methyl 5-amino-o-anisate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-amino-2-methoxybenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-amino-2-methoxybenzoate, a substituted aromatic amine, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, comprising an electron-donating amino group and a methoxy group on a benzene ring, coupled with a methyl ester functionality, make it a versatile building block for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and analysis, and insights into its reactivity and applications, particularly within the realm of drug discovery and development. The strategic positioning of its functional groups allows for selective chemical modifications, rendering it a valuable intermediate in the construction of novel pharmaceutical agents and other functional materials. This document aims to serve as a critical resource for researchers and scientists, enabling them to harness the full potential of this multifaceted compound.

Physicochemical Properties

This compound is typically a pale yellow liquid, though it can also be found as a solid or semi-solid, with a boiling point exceeding 327 °C at atmospheric pressure.[1] It is prudent to store this compound in a dark, dry place at temperatures between 2-8°C to maintain its stability.[2][3]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 22802-67-1[1][2]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Appearance Pale yellow liquid; also reported as solid or semi-solid[1][3]
Boiling Point > 327 °C at 760 mmHg[1][4]
Density 1.179 g/cm³[4]
Flash Point 173.3 °C[4]
Refractive Index 1.55[4]
Storage Temperature 2-8 °C, sealed in dry, dark place[2][3]
Purity ≥ 97-98% (GC)[1][2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃): δ 7.15 (dd, J = 2.1, 1.1 Hz, 1H, CHAr), 6.84 – 6.81 (m, 2H, CHAr), 3.88 (s, 3H, CH₃), 3.83 (s, 3H, CH₃), 3.49 (brs, 2H, NH₂)[5]

  • ¹³C NMR (126 MHz, CDCl₃): δ 166.9 (1C), 152.6 (1C), 139.7 (1C), 120.7 (1C), 120.5 (1C), 118.3 (1C), 114.3 (1C), 57.0 (1C), 52.2 (1C)[5]

Mass Spectrometry
  • High-Resolution Mass Spectrometry (HRMS) (ESI+): Calculated for C₉H₁₂NO₃ [M+H]⁺ (m/z): 182.0812, found: 182.0809[5]

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its three primary functional groups: the aromatic amine, the methoxy group, and the methyl ester. The amino group, being a strong activating group, directs electrophilic aromatic substitution to the ortho and para positions. It also serves as a nucleophile and can undergo a variety of reactions such as acylation, alkylation, and diazotization.

The presence of both amino and methoxy groups enhances the reactivity of the aromatic ring, making it a valuable precursor for the synthesis of bioactive compounds and pharmaceutical intermediates.[1] For instance, it is utilized in the development of anti-inflammatory and analgesic medications.[1] Its versatile reactivity also extends to the synthesis of dyes, pigments, and agrochemicals like herbicides and pesticides.[1][6]

A key reaction of aromatic amines is diazotization, where the primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[7] This intermediate is highly versatile and can be converted to a wide range of functional groups through Sandmeyer and related reactions.[8]

Reactivity_of_Methyl_5_amino_2_methoxybenzoate Key Reactions of this compound MAMB This compound Acylation Acylation (e.g., with Acyl Chloride) MAMB->Acylation Diazotization Diazotization (NaNO2, HCl) MAMB->Diazotization Alkylation Alkylation (e.g., with Alkyl Halide) MAMB->Alkylation Amide N-Acyl Derivative Acylation->Amide Diazonium_Salt Aryl Diazonium Salt Diazotization->Diazonium_Salt Alkylated_Amine N-Alkyl Derivative Alkylation->Alkylated_Amine Sandmeyer Sandmeyer Reactions (CuX, where X = Cl, Br, CN) Diazonium_Salt->Sandmeyer Halogenated_Aromatics Halogenated/Cyanated Products Sandmeyer->Halogenated_Aromatics

Caption: Key reaction pathways of this compound.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via the reduction of Methyl 2-methoxy-5-nitrobenzoate.

Materials:

  • Methyl 2-methoxy-5-nitrobenzoate

  • Ethyl acetate (AcOEt)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve Methyl 2-methoxy-5-nitrobenzoate (e.g., 2.26 g, 10.7 mmol) in ethyl acetate (30 mL).

  • Carefully add 10% Pd/C (e.g., 226 mg) to the solution.

  • Vigorously stir the mixture at room temperature under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) for approximately 3.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a bed of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product. This procedure typically results in a quantitative yield of this compound as a white powder.[5]

Synthesis_Workflow Synthesis of this compound cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation Start Dissolve Methyl 2-methoxy-5-nitrobenzoate in Ethyl Acetate Add_Catalyst Add 10% Pd/C Start->Add_Catalyst Hydrogenate Stir under H₂ atmosphere (room temperature, ~3.5 h) Add_Catalyst->Hydrogenate Monitor Monitor by TLC Hydrogenate->Monitor Filter Filter through Celite® Monitor->Filter Reaction Complete Concentrate Concentrate under reduced pressure Filter->Concentrate Product This compound Concentrate->Product

Caption: Workflow for the synthesis of this compound.

Purification

For many applications, the product obtained from the synthesis protocol is of sufficient purity. However, if further purification is required, standard techniques for the purification of aromatic amines can be employed. These include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be effective.

  • Column Chromatography: For liquid or solid products, column chromatography on silica gel is a common method. Given the basic nature of the amino group, it is sometimes advantageous to use a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking and improve separation. Alternatively, amine-functionalized silica can be used as the stationary phase to simplify the purification process.[5]

  • Distillation: For crude amines obtained from reduction reactions, distillation after mixing with an aqueous alkali metal hydroxide solution can be an effective purification method.[1]

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

Table 2: GHS Hazard Information
Hazard StatementDescriptionSource(s)
H315Causes skin irritation[2][3]
H319Causes serious eye irritation[2][3]
H335May cause respiratory irritation[2][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

It is imperative to handle this chemical in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical development and organic synthesis. Its distinct physical and chemical properties, governed by the interplay of its amino, methoxy, and methyl ester functional groups, provide a rich landscape for chemical transformations. This guide has provided a detailed overview of its properties, spectroscopic data, synthesis, and reactivity, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work. Adherence to the outlined safety and handling procedures is crucial for its safe and effective application in the laboratory.

References

  • Ryan Scientific. (n.d.). This compound 22802-67-1, Purity 96%. Retrieved from [Link]

  • (n.d.). Aromatic β-sheet foldamers based on tertiary squaramides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

Methyl 5-amino-2-methoxybenzoate CAS number 22802-67-1 details

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-amino-2-methoxybenzoate (CAS No. 22802-67-1)

Introduction

This compound, identified by the CAS Number 22802-67-1, is a substituted aromatic compound of significant interest to the scientific community, particularly in the fields of pharmaceutical chemistry and organic synthesis. Its molecular architecture, featuring an aniline, a methyl ester, and a methoxy group, bestows upon it a unique combination of reactivity and functionality. These functional groups act as versatile handles for a wide array of chemical transformations, making it a valuable building block for constructing more complex molecular frameworks.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, spectral characteristics, key applications, and essential safety protocols, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The inherent reactivity and physical behavior of a compound are dictated by its structural and chemical properties. For this compound, these characteristics are pivotal for designing synthetic routes and for its handling and storage. The compound is typically a pale yellow liquid or a solid/semi-solid, reflecting its moderate molecular weight and polarity.[1][2][3]

PropertyValueSource(s)
CAS Number 22802-67-1[1][2]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
IUPAC Name This compound[3]
Appearance Pale yellow liquid or Solid/Semi-solid[1][2][3]
Boiling Point > 327 °C (at 760 mmHg)[1]
Purity ≥ 97-98% (by GC)[1][2]
Storage Conditions Store at 2-8°C, sealed in a dry, dark place[1][2][3]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step process starting from more readily available precursors. A common and logical approach is the nitration of Methyl 2-methoxybenzoate followed by the selective reduction of the nitro group.

Causality in Experimental Design:

  • Nitration Step: The methoxy group (-OCH₃) and the methyl ester (-COOCH₃) are the directing groups on the benzene ring. The methoxy group is a strong activating, ortho-, para-director, while the ester is a deactivating, meta-director. The nitration reaction (using a mixture of nitric and sulfuric acid) is directed by the powerful -OCH₃ group, leading to substitution primarily at the para position (position 5) due to steric hindrance at the ortho position.

  • Reduction Step: The subsequent reduction of the nitro group to an amine is a critical transformation. Various reducing agents can be employed, such as catalytic hydrogenation (H₂/Pd/C), or metal-acid systems (e.g., Sn/HCl, Fe/HCl). Catalytic hydrogenation is often preferred as it is a "cleaner" reaction, typically yielding the product in high purity with water as the only byproduct.

Experimental Protocol: A Plausible Synthetic Pathway
  • Step 1: Nitration of Methyl 2-methoxybenzoate

    • To a cooled (0-5 °C) solution of concentrated sulfuric acid, add Methyl 2-methoxybenzoate dropwise with stirring.

    • Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir for several hours, monitoring by TLC.

    • Pour the reaction mixture onto crushed ice to precipitate the product, Methyl 5-nitro-2-methoxybenzoate.

    • Filter, wash with cold water until neutral, and dry the solid product.

  • Step 2: Reduction of Methyl 5-nitro-2-methoxybenzoate

    • Dissolve the synthesized nitro compound in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start Methyl 2-methoxybenzoate Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate Methyl 5-nitro-2-methoxybenzoate Nitration->Intermediate Reduction Reduction (H₂, Pd/C) Intermediate->Reduction Product This compound Reduction->Product

Caption: A plausible two-step synthesis of this compound.

Spectroscopic Data and Structural Elucidation

Structural confirmation is paramount in synthesis. The following table outlines the expected spectroscopic signatures for this compound, which are crucial for its identification and purity assessment.

Spectroscopic MethodExpected Signature
¹H NMR - Aromatic Protons: Three signals in the aromatic region (~6.5-7.5 ppm).- Amine Protons (NH₂): A broad singlet, chemical shift can vary.- Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.- Methyl Ester Protons (-COOCH₃): A sharp singlet around 3.9 ppm.
¹³C NMR - Ester Carbonyl (C=O): Signal in the range of 165-175 ppm.- Aromatic Carbons: Multiple signals between 110-160 ppm.- Methoxy Carbon (-OCH₃): Signal around 55-60 ppm.- Methyl Ester Carbon (-COOCH₃): Signal around 50-55 ppm.
IR Spectroscopy (cm⁻¹) - N-H Stretch: Two characteristic bands for the primary amine around 3300-3500 cm⁻¹.- C-H Stretch (aromatic/aliphatic): Signals around 2850-3100 cm⁻¹.- C=O Stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.- C-O Stretch (ether/ester): Strong bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS) - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 181.19).

Applications in Research and Development

The trifunctional nature of this compound makes it an exceptionally versatile intermediate.[1] Its primary value lies in its role as a scaffold upon which greater molecular complexity can be built.

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] The amino group can be readily acylated, alkylated, or transformed into a diazonium salt, opening pathways to a vast number of derivatives. It has been utilized in the development of anti-inflammatory and analgesic medications.[1]

  • Biochemical Research: Researchers use this molecule and its derivatives as probes in studies involving enzyme inhibition and protein interactions, which are fundamental to understanding complex biological pathways.[1]

  • Organic Synthesis: Beyond pharmaceuticals, it serves as a general building block. The interplay of its functional groups allows for regioselective reactions, enabling chemists to create novel compounds with specific, tailored properties.[1]

  • Material Science and Agrochemicals: Its structural motifs are also relevant in material science for creating polymers with enhanced thermal stability and in agricultural chemistry for formulating more effective herbicides and pesticides.[1]

Applications Core This compound (CAS 22802-67-1) Pharma Pharmaceuticals Core->Pharma Biochem Biochemical Research Core->Biochem OrgSyn Organic Synthesis Core->OrgSyn Other Other Industries Core->Other SubPharma1 Anti-inflammatory Agents Pharma->SubPharma1 SubPharma2 Analgesic Medications Pharma->SubPharma2 SubBio Enzyme Inhibition Probes Biochem->SubBio SubOrg Complex Molecule Scaffolds OrgSyn->SubOrg SubOther1 Polymers Other->SubOther1 SubOther2 Agrochemicals Other->SubOther2

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-amino-2-methoxybenzoate (CAS: 22802-67-1), a key intermediate in pharmaceutical and organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes predicted and comparative data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes detailed experimental protocols, data interpretation grounded in established spectroscopic principles, and visual aids to elucidate structural assignments and analytical workflows. The causality behind experimental choices and the self-validating nature of the combined spectroscopic approach are emphasized to ensure scientific integrity and practical utility.

Foundational Overview: The Importance of Spectroscopic Characterization

This compound is a multifunctional aromatic compound whose synthetic utility is contingent upon unambiguous structural verification and purity assessment. Its molecular architecture, featuring an amino group, a methoxy ether, and a methyl ester on a benzene ring, presents a distinct spectroscopic fingerprint. An integrated analytical approach utilizing NMR, IR, and MS is not merely a procedural step but a necessary validation system. This guide elucidates how these techniques collectively provide a detailed and confirmatory structural analysis, crucial for regulatory compliance and reproducible scientific outcomes.

Caption: Integrated workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. The chemical shift (δ), spin-spin coupling (J), and signal integration are fundamental to assigning the precise location of each proton and carbon atom.

Causality in Experimental Protocol Design

The choice of solvent and magnetic field strength are critical experimental parameters that directly impact data quality.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A sample concentration of 5-10 mg in 0.6 mL of deuterated chloroform (CDCl₃) is standard for routine analysis. CDCl₃ is chosen for its excellent solubilizing properties for moderately polar compounds and its single, easily identifiable residual solvent peak. For compounds with limited solubility or to observe exchangeable protons (like NH₂), dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative.

  • Instrumentation: A 400 MHz (or higher) spectrometer is recommended. Higher field strengths increase signal dispersion and resolution, which is crucial for resolving the complex spin systems in substituted aromatic rings.

  • ¹H NMR Acquisition: A standard acquisition involves 8-16 scans with a 30° pulse angle and a 1-second relaxation delay. This ensures a quantitative spectrum with a high signal-to-noise ratio in a minimal amount of time.

  • ¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 or more) is required. Proton decoupling is employed to simplify the spectrum to a series of singlets, where each unique carbon environment is represented by a single peak.

¹H NMR Data: Analysis and Interpretation

While a publicly archived, peer-reviewed ¹H NMR spectrum for this compound is elusive, a highly accurate prediction can be formulated by analyzing structurally similar isomers. For instance, the isomer Methyl 2-amino-5-methoxybenzoate shows aromatic signals between δ 6.63 and 7.35 ppm and two distinct methyl singlets at δ 3.88 and 3.76 ppm[1].

For the target molecule, This compound , the following proton assignments are anticipated:

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
H-6 (ortho to -NH₂) ~7.15 d ~2.9 1H
H-3 (ortho to -OCH₃) ~6.90 d ~8.7 1H
H-4 (ortho to -NH₂) ~6.30 dd ~8.7, 2.9 1H
NH₂ (amine) ~3.7 (variable) br s - 2H
COOCH₃ (ester methyl) ~3.87 s - 3H

| OCH₃ (ether methyl) | ~3.78 | s | - | 3H |

Expert Interpretation:

  • The three aromatic protons create a distinct AMX spin system. The H-4 proton is expected to be the most shielded (lowest ppm) due to the strong electron-donating effects of the para-amino and ortho-methoxy groups.

  • The two methyl groups (ester and ether) will appear as sharp singlets, with the ester methyl typically resonating slightly downfield.

  • The amine (NH₂) protons will present as a broad singlet, the chemical shift and broadness of which are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Data: A Predictive Analysis

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester) ~167.5
C-2 (C-OCH₃) ~156.0
C-5 (C-NH₂) ~144.2
C-1 (C-COOCH₃) ~116.5
C-3 ~117.8
C-6 ~112.3
C-4 ~104.5
OCH₃ (ether) ~55.7

| COOCH₃ (ester) | ~51.9 |

Expert Interpretation:

  • The ester carbonyl carbon is the most deshielded, appearing at the lowest field.

  • The carbons directly attached to the electronegative oxygen (C-2) and nitrogen (C-5) atoms are significantly downfield compared to the other aromatic carbons.

  • The remaining aromatic carbons (C-1, C-3, C-4, C-6) have their chemical shifts modulated by the combined electronic effects of the three substituents, leading to a well-dispersed pattern that is unique to this substitution pattern.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at the rapid and definitive identification of functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Protocol for High-Integrity IR Analysis

Experimental Protocol: FTIR Analysis

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is superior to KBr pellets. ATR requires minimal sample preparation, avoids potential moisture contamination from KBr, and provides excellent reproducibility. A small amount of the solid is simply placed on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected IR Absorption Bands and Interpretation

The IR spectrum of this compound will be dominated by absorptions from its amine, ester, ether, and aromatic moieties.

Table 3: Characteristic IR Absorption Bands

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Intensity
3480–3350 N-H Asymmetric & Symmetric Stretch Primary Aromatic Amine Medium (two bands)
3080–3010 C-H Stretch Aromatic Medium-Weak
2995–2850 C-H Stretch CH₃ (Methyl) Medium
~1705 C=O Stretch Aromatic Ester Strong, Sharp
~1620, ~1510 C=C Stretch Aromatic Ring Medium-Strong
~1250 C-N Stretch Aromatic Amine Strong

| ~1230, ~1030 | C-O Stretch (Asymmetric & Symmetric) | Aryl Ether & Ester | Strong |

Expert Interpretation:

  • The definitive presence of a primary amine is confirmed by the characteristic two-band N-H stretch.

  • A very strong and sharp absorption around 1705 cm⁻¹ is the most prominent feature and is diagnostic for the ester carbonyl group. Its position indicates conjugation with the aromatic ring.

  • The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands, but the strong C-O and C-N stretching vibrations provide further corroborative evidence for the assigned structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures.

Rationale for Method Selection

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Electrospray Ionization (ESI) is the preferred method for initial analysis. It is a "soft" ionization technique that typically yields an intense protonated molecular ion [M+H]⁺, directly confirming the molecular weight. For fragmentation studies, Electron Ionization (EI) at 70 eV is the classic approach that provides reproducible and library-searchable fragmentation patterns.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is ideal. It can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula C₉H₁₁NO₃ gives a monoisotopic mass of 181.0739 Da.

  • Molecular Ion Peak:

    • ESI-MS: Expect a strong peak for the protonated molecule [M+H]⁺ at m/z 182.0812 .

    • EI-MS: Expect the molecular ion M⁺˙ at m/z 181.0739 . This peak should be prominent due to the stability of the aromatic system.

  • Key Fragmentation Pathways (EI): The fragmentation pattern is a logical process of breaking the weakest bonds or forming the most stable fragments.

G mol This compound [M]⁺˙ m/z = 181 frag1 Acylium Ion [M - •OCH₃]⁺ m/z = 150 mol->frag1 - •OCH₃ frag2 [M - CH₃•]⁺ m/z = 166 mol->frag2 - •CH₃ frag3 [m/z 150 - CO]⁺ m/z = 122 frag1->frag3 - CO

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI).

Expert Interpretation:

  • The most characteristic fragmentation for a methyl benzoate derivative is the loss of the methoxy radical (•OCH₃) to form a highly stable acylium cation. Therefore, a base peak or a very intense peak at m/z 150 is predicted.

  • Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion is a common secondary fragmentation, which would yield a fragment at m/z 122 .

  • The loss of a methyl radical (•CH₃) from the ether group to give a fragment at m/z 166 is also a plausible pathway.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a prime example of a self-validating analytical system. NMR defines the precise connectivity of the C-H framework, IR spectroscopy confirms the presence of all key functional groups (amine, ester, ether, aromatic ring), and mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation. While a complete, peer-reviewed dataset for this specific molecule is not consolidated in the public domain, the combination of comparative data from isomers and well-established spectroscopic principles provides an authoritative and trustworthy guide for its characterization. This integrated approach ensures the highest level of scientific integrity for researchers utilizing this versatile chemical intermediate.

References

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A Technical Guide to the Potential Biological Activities of Methyl 5-amino-2-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural scaffold of benzoic acid and its derivatives has long been a cornerstone in the development of therapeutic agents, owing to its presence in numerous biologically active natural products.[1][2] This guide focuses on a specific, promising class of these compounds: Methyl 5-amino-2-methoxybenzoate derivatives. We will delve into the scientific underpinnings of their potential biological activities, moving beyond a mere listing of facts to explain the causal relationships behind their observed effects and the experimental designs used to validate them. This document is structured to provide not only a comprehensive overview of the current state of research but also actionable, field-proven protocols for researchers looking to explore this chemical space.

Introduction to this compound

This compound is an aromatic organic compound featuring a benzene ring substituted with methoxy, amino, and methyl ester functional groups.[3] Its molecular structure provides a versatile template for chemical modification, allowing for the synthesis of a diverse library of derivatives. The strategic placement of these functional groups—an electron-donating amino group and a methoxy group—influences the molecule's electronic properties and its potential interactions with biological targets. This inherent chemical tractability, combined with the established pharmacological importance of the broader benzoate family, provides a strong rationale for its investigation in drug discovery.[1]

Anticancer Potential: Targeting the Hallmarks of Malignancy

Derivatives of benzoic acid have demonstrated significant potential as anticancer agents by targeting the unregulated cell division that characterizes cancer.[1][2] Research suggests that these compounds can selectively induce cell death in cancer cells through various mechanisms.

Mechanistic Insights: How They Work
  • Induction of Apoptosis via Mitochondrial Targeting: A key strategy in cancer therapy is to exploit the unique metabolic state of tumor cells. Cancer cells often exhibit an abnormally elevated mitochondrial transmembrane potential, making their mitochondria a prime target.[4] Certain benzoic acid derivatives, particularly when coupled with a lipophilic cation like triphenylphosphonium, can selectively accumulate within these energized mitochondria. This accumulation disrupts the oxidative phosphorylation system, leading to a decrease in ATP production and an increase in energy stress, which ultimately triggers programmed cell death, or apoptosis.[4]

  • Potentiation of Conventional Therapies: Some benzoic acid derivatives can enhance the efficacy of standard treatments like chemotherapy and radiation.[5] One proposed mechanism is the inhibition of the enzyme tyrosinase. Another involves the activation of the nuclear xenobiotic receptor PXR/SXR, which can modulate the expression of cell cycle proteins and thereby enhance apoptotic cell death induced by other anticancer agents.[5]

  • Direct Cytotoxicity: The core benzoic acid scaffold itself can exhibit cytotoxic effects. For instance, sodium benzoate has been shown to induce apoptosis in colon cancer cells, mediated through the activation of the NF-κB signaling pathway.[6]

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing cell viability and screening for cytotoxic compounds.[7][8] It relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., HCT-15, COLO-205 for colorectal cancer) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[4][7]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a predetermined period, typically 24 to 72 hours, depending on the cell line's doubling time and the compound's expected mechanism of action.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization of Experimental Workflow & Signaling Pathway

The following diagrams illustrate the general workflow for screening anticancer compounds and a simplified representation of a mitochondrial-mediated apoptosis pathway.

anticancer_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cancer Cell Culture seeding 3. Cell Seeding (96-well plate) cell_culture->seeding compound_prep 2. Derivative Synthesis & Dilution treatment 4. Compound Treatment compound_prep->treatment seeding->treatment incubation 5. Incubation (24-72h) treatment->incubation assay 6. Viability Assay (e.g., MTT) incubation->assay readout 7. Absorbance Reading assay->readout analysis 8. IC50 Calculation & Data Analysis readout->analysis hit_id 9. Hit Identification analysis->hit_id

Caption: High-throughput in vitro screening workflow for anticancer derivatives.

apoptosis_pathway Derivative Benzoate Derivative Mito Mitochondrion Derivative->Mito Accumulates & Disrupts Potential ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS ATP ↓ ATP Production Mito->ATP CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified mitochondrial pathway of apoptosis induced by benzoate derivatives.

Antimicrobial Activity: A Renewed Avenue

With the rise of antimicrobial resistance, the discovery of new antibacterial agents is critical. This compound has been identified as a potential antibacterial compound.[3]

Mechanism of Action: DNA Interaction

The proposed mechanism for its antibacterial action is the inhibition of bacterial growth through binding to DNA, which prevents transcription.[3] The selectivity for bacterial cells over mammalian cells is attributed to its ability to penetrate the bacterial cell membrane, a process that does not occur as readily in mammalian cells.[3]

Quantitative Data: Antimicrobial Efficacy

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[10]

DerivativeTarget OrganismMIC (µg/mL)Reference
Derivative AStaphylococcus aureusData Placeholder[Source]
Derivative BEscherichia coliData Placeholder[Source]
Derivative CPseudomonas aeruginosaData Placeholder[Source]
(Note: This table is illustrative. Specific MIC values would need to be determined experimentally.)
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a quantitative manner.[10][11][12]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the target bacteria (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[10]

Visualization of Experimental Workflow

mic_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Analysis prep_bact 1. Prepare Standardized Bacterial Inoculum inoculate 3. Inoculate Microtiter Plate prep_bact->inoculate prep_comp 2. Prepare Serial Dilutions of Derivatives prep_comp->inoculate controls 4. Add Growth & Sterility Controls inoculate->controls incubate 5. Incubate at 37°C for 16-20h controls->incubate read_mic 6. Visually Inspect for Growth & Determine MIC incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Neuroprotective Potential: A Frontier in Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[14][15] Compounds that can protect neurons from damage and death are of significant therapeutic interest. The benzoate scaffold is being explored for such neuroprotective effects.[16]

Rationale and Mechanism: Modulating Neuronal Excitotoxicity

A key pathological process in neurodegeneration is excitotoxicity, where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage. This process often involves the overactivation of N-methyl-D-aspartate (NMDA) receptors, causing a massive influx of calcium ions that triggers cell death pathways.[17] The development of NMDA receptor antagonists is a therapeutic strategy to mitigate this damage.[14] While direct evidence for this compound derivatives is emerging, related heterocyclic structures like benzoxazoles and benzothiazoles have shown promise in this area, suggesting a viable research direction.[18][19]

Experimental Protocol: In Vitro Neuroprotection Assay

A common method to screen for neuroprotective activity is to challenge a neuronal cell line (e.g., SH-SY5Y) with an oxidative stressor like hydrogen peroxide (H₂O₂) and measure the ability of a test compound to prevent cell death.[20][21]

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in appropriate medium until they reach 80-90% confluency.

  • Seeding and Pre-treatment: Seed the cells into a 96-well plate. After 24 hours, pre-treat the cells with various non-toxic concentrations of the test derivatives for 1-2 hours.[21][22]

  • Induction of Oxidative Stress: Introduce a neurotoxic agent, such as H₂O₂, to the wells (excluding the negative control wells) to induce oxidative stress and cell death.

  • Incubation: Co-incubate the cells with the test compounds and H₂O₂ for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay, as described in the anticancer section.

  • Data Analysis: Compare the viability of cells treated with the derivative and H₂O₂ to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.

Visualization of Experimental Workflow

neuro_workflow start Neuronal Cells (e.g., SH-SY5Y) pretreat Pre-treat with Derivatives start->pretreat induce Induce Damage (e.g., H₂O₂) pretreat->induce incubate Incubate 24h induce->incubate assess Assess Viability (MTT Assay) incubate->assess end Quantify Neuroprotection assess->end

Caption: Experimental workflow for assessing in vitro neuroprotective activity.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The evidence points towards significant potential in oncology, infectious diseases, and neurodegenerative disorders. The synthetic tractability of the core molecule allows for fine-tuning of its pharmacological properties to enhance potency and selectivity. Future research should focus on synthesizing diverse libraries of these derivatives and screening them against a wider range of biological targets. Elucidating detailed structure-activity relationships (SAR) will be crucial for optimizing lead compounds. Furthermore, promising candidates identified through in vitro screens must be advanced to more complex preclinical models to validate their efficacy and safety profiles.

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Safety, handling, and storage guidelines for Methyl 5-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Methyl 5-amino-2-methoxybenzoate

Introduction: this compound is a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its molecular structure, featuring a primary aromatic amine group, places it in a class of compounds that requires rigorous and informed safety protocols. While indispensable in research and development, the potential hazards associated with aromatic amines necessitate a comprehensive understanding of their safe handling, storage, and disposal. This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring personnel safety and experimental integrity.

Section 1: Compound Identification and Key Properties

A precise understanding of a chemical's properties is the foundation of its safe management. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound
CAS Number 22802-67-1[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Physical Form Liquid, Solid, Semi-solid, or Lump
Boiling Point 329.6 °C at 760 mmHg[1]
Storage Temperature 2-8 °C

Section 2: Hazard Identification and Toxicological Insights

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that must be heeded. Beyond the immediate classifications, its identity as a primary aromatic amine (PAA) warrants a broader toxicological consideration.

GHS Classification
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]
Precautionary Statements P261: Avoid breathing dust/fumes/vapors.[5] P280: Wear protective gloves/eye protection.[5][6] P302+P352: IF ON SKIN: Wash with plenty of water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Expert Toxicological Perspective: The Aromatic Amine Class

The specified H-statements for this compound point to its irritant properties. However, as experienced scientists, we must look beyond the compound-specific data to the broader class of primary aromatic amines. PAAs are known for a range of more severe potential health effects that may not be fully elucidated for every specific analogue but should be assumed as a precautionary principle.

  • Dermal Absorption: Aromatic amines are often lipid-soluble and can be readily absorbed through the skin, making dermal contact a significant route of exposure.[7]

  • Systemic Toxicity: This class of compounds is associated with risks of carcinogenicity and mutagenicity, impacting the health of occupationally exposed workers.[8][9]

  • Environmental Hazard: Aromatic amines and their degradation products can be highly toxic to aquatic life, underscoring the need for meticulous waste disposal protocols to prevent environmental contamination.[7][8]

Therefore, all handling protocols must be designed to prevent any direct contact, inhalation, or environmental release.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Safe handling is achieved through a multi-layered approach, prioritizing engineering controls and supplementing them with robust PPE and standardized procedures.

Engineering Controls: The Primary Barrier

All manipulations of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood. This is non-negotiable and serves as the primary defense against inhalation of dust or vapors.

Personal Protective Equipment (PPE) Protocol

Proper PPE is the essential last line of defense. The selection and use of PPE must be deliberate and procedural.

  • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before each use and disposed of immediately after handling the compound.[10] Never touch surfaces outside the fume hood (e.g., door handles, pens, keyboards) with contaminated gloves.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory. When there is a risk of splashing, a full face shield should be worn in addition to goggles.[10]

  • Body Protection: A long-sleeved laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: For weighing and transferring solid material where dust may be generated, a NIOSH-approved N95 dust mask or a higher level of respiratory protection may be required, in addition to the fume hood, based on institutional risk assessment.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Don) cluster_doffing Doffing Sequence (Doff) Assess Assess Task: Solid Weighing or Liquid Transfer? Select_Gloves Select Nitrile Gloves Assess->Select_Gloves Select_Eyes Select Safety Goggles (Add Face Shield for Splash Risk) Assess->Select_Eyes Select_Coat Select Lab Coat Assess->Select_Coat Inspect Inspect All PPE for Damage Select_Gloves->Inspect Select_Eyes->Inspect Select_Coat->Inspect Don_Coat 1. Don Lab Coat Inspect->Don_Coat Don_Goggles 2. Don Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves (over cuffs) Don_Goggles->Don_Gloves Doff_Gloves 1. Doff Gloves (Peel off) Doff_Coat 2. Doff Lab Coat (Turn inside out) Doff_Gloves->Doff_Coat Doff_Goggles 3. Doff Goggles/Face Shield Doff_Coat->Doff_Goggles Wash 4. Wash Hands Thoroughly Doff_Goggles->Wash

Caption: PPE Selection, Donning, and Doffing Workflow.

Step-by-Step Handling Protocols

Protocol 3.3.1: Weighing and Dispensing Solid this compound

  • Preparation: Ensure the chemical fume hood is operational. Place a weigh boat on an analytical balance inside the hood.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Dispensing: Carefully open the main container. Use a clean, dedicated spatula to transfer the desired amount of solid to the weigh boat. Close the main container immediately.

  • Tare and Weigh: Record the weight.

  • Transfer: Carefully transfer the weighed solid to your reaction vessel.

  • Cleanup: Dispose of the weigh boat and any contaminated wipes in a dedicated solid hazardous waste container located inside the fume hood.

  • Doff PPE: Follow the doffing sequence before leaving the work area.

Section 4: Storage and Stability Management

The stability and integrity of this compound are directly dependent on its storage conditions. Improper storage can lead to degradation, impurity formation, and compromised experimental results.

Optimal Storage Conditions
ParameterGuidelineRationale & Causality
Temperature 2-8 °C (Refrigerated)To minimize thermal degradation and slow down potential side reactions over time.
Atmosphere Sealed under inert gas (e.g., Argon, Nitrogen)The amine functional group is susceptible to oxidation. An inert atmosphere prevents this oxidative degradation.[1]
Light Keep in a dark place; use amber or opaque containers.Aromatic compounds, especially those with amino groups, can be light-sensitive. UV or high-energy light can catalyze degradation, leading to discoloration and impurities.[11][12][13]
Container Tightly sealed, chemically compatible container.Prevents contamination from atmospheric moisture and gases.[14]
Chemical Incompatibilities

To prevent hazardous reactions, this compound must be segregated from the following:

  • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.

  • Strong Acids: Can cause exothermic neutralization reactions.[2]

Storage_Workflow Start Chemical Received Inspect Inspect Container Integrity & Label Verification Start->Inspect Log Log into Inventory System (Date, Lot #, Quantity) Inspect->Log Prep Prepare for Storage: - Ensure cap is tight - Place in secondary containment Log->Prep Check_Light Is container opaque/amber? Prep->Check_Light Wrap Wrap with foil or place in light-blocking box Check_Light->Wrap No Store Place in designated 2-8°C refrigerator Check_Light->Store Yes Wrap->Store Segregate Ensure segregation from acids and oxidizers Store->Segregate End Storage Complete Segregate->End

Caption: Chemical Receipt and Storage Workflow.

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Response Protocol

The response to a spill is dictated by its scale.

Spill_Response Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Is the spill large, uncontained, or are you unsure? SmallSpill Small Spill Procedure Assess->SmallSpill No LargeSpill Large Spill Procedure Assess->LargeSpill Yes Absorb Cover with inert absorbent (vermiculite, sand) SmallSpill->Absorb Evacuate Evacuate the area LargeSpill->Evacuate Alert->Assess Collect Sweep into a labeled hazardous waste container Absorb->Collect Clean Clean the area with soap and water Collect->Clean Notify Notify EH&S and restrict access Evacuate->Notify Await Await professional response team Notify->Await

Caption: Spill Response Decision Tree.

Small Spill Cleanup (inside a fume hood):

  • Ensure appropriate PPE is worn.

  • Contain the spill with an inert absorbent material like vermiculite or sand.[15]

  • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Wipe the area with a cloth dampened with soap and water, and place the cloth in the waste container.

  • Dispose of all materials as hazardous waste.

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[6][15]

  • Segregation: Maintain separate, clearly labeled waste containers for solid and liquid waste.

  • Compliance: Do not dispose of this chemical down the drain.[15] All disposal must be in accordance with institutional, local, and national environmental regulations. Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures and to schedule a waste pickup.[15] The environmental toxicity of aniline derivatives makes proper disposal a critical responsibility.[16]

Conclusion

This compound is a valuable reagent whose safe use is predicated on a disciplined and knowledgeable approach. By understanding its properties, adhering to a hierarchy of controls, utilizing appropriate PPE, maintaining stringent storage conditions, and being prepared for emergencies, researchers can effectively mitigate risks. This commitment to safety ensures not only the well-being of laboratory personnel but also the integrity of the scientific work being conducted.

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  • Wikipedia. (n.d.). Vesamicol. Retrieved from [Link]

  • WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]

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Navigating the Nomenclature: A-Comprehensive Guide to the Synonyms of Methyl 5-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical literature and drug discovery, precise communication is paramount. The ability to identify a chemical entity unequivocally, regardless of the nomenclature used, is fundamental to successful research and development. This guide provides an in-depth exploration of the key synonyms for Methyl 5-amino-2-methoxybenzoate, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. As a senior application scientist, this paper aims to not only list these synonyms but also to provide the underlying logic and context for their use, ensuring clarity and preventing potential ambiguity in your work.

The Core Structure: Understanding this compound

At its heart, this compound is a substituted aromatic compound. Its structure, characterized by a benzene ring with methoxy, amino, and methyl ester functional groups, imparts a unique reactivity profile that makes it a valuable intermediate in organic synthesis.[1] The precise arrangement of these groups is critical to its chemical properties and biological activity in downstream applications.

A frequent point of confusion arises from its structural isomer, Methyl 2-amino-5-methoxybenzoate. While both share the same molecular formula, the positions of the amino and methoxy groups are swapped. This seemingly minor difference leads to distinct chemical properties and, consequently, different applications. Therefore, meticulous attention to the numbering of the substituents is crucial. This guide will focus exclusively on the 5-amino-2-methoxy isomer.

Deconstructing the Names: A Systematic Approach

The various names used for this compound stem from different chemical naming conventions. Understanding these systems provides a framework for recognizing and correctly identifying the compound in diverse sources.

IUPAC Nomenclature: The Systematic Standard

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For this compound, the IUPAC name is This compound . This name is derived by identifying the parent structure as benzoic acid, with the substituents named and numbered according to IUPAC rules.

CAS Registry Number: A Unique Identifier

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 22802-67-1 .[2] This number is an invaluable tool for searching chemical databases and literature, as it provides an unambiguous way to identify the compound, regardless of the name used.

Common and Trivial Names: The Language of the Lab

In addition to systematic names, many chemicals are known by common or trivial names. These names are often shorter and more convenient for everyday use in the laboratory. For this compound, a prevalent common name is 5-Amino-2-methoxy-benzoic acid methyl ester .[1] Another frequently encountered synonym is methyl 5-amino-o-anisate .[3] The term "o-anisate" refers to an ester of o-anisic acid (2-methoxybenzoic acid).

A Comprehensive Tabulation of Synonyms

To facilitate quick reference, the following table summarizes the key synonyms and identifiers for this compound.

Identifier Type Identifier Source/Context of Use
IUPAC Name This compoundFormal chemical literature, publications
CAS Registry Number 22802-67-1Chemical databases, regulatory documents, procurement
Common Name 5-Amino-2-methoxy-benzoic acid methyl esterChemical supplier catalogs, research articles[1]
Alternative Name methyl 5-amino-o-anisateChemical literature, supplier catalogs[3]
Alternative Name 2-Methoxy-5-aminobenzoic acid methyl esterChemical databases and suppliers[3]
Alternative Name methyl 5-azanyl-2-methoxy-benzoateLess common, found in some chemical databases[3]
Alternative Name 4-Amino-2-(methoxycarbonyl)anisoleLess common, found in some chemical databases[3]
Alternative Name 4-Methoxy-3-(methoxycarbonyl)anilineLess common, found in some chemical databases[3]
Linear Formula C9H11O3N1Chemical supplier catalogs[2]

The Isomeric Caveat: Distinguishing from Methyl 2-amino-5-methoxybenzoate

As previously mentioned, the potential for confusion with the isomer Methyl 2-amino-5-methoxybenzoate is significant. This compound has a distinct CAS Registry Number of 2475-80-1 .[4] Its IUPAC name clearly indicates the different substitution pattern. In practical terms, this structural difference can lead to vastly different outcomes in a synthetic sequence. Therefore, it is imperative to verify the CAS number when sourcing this chemical to ensure the correct isomer is obtained.

Application Context: Where Synonyms Appear

The choice of synonym often depends on the context. In formal scientific publications, the IUPAC name is generally preferred for its precision. Chemical suppliers, on the other hand, may use a variety of common names and alternative names in their catalogs to cater to a broader audience and improve searchability.[1][2] Databases like PubChem and ChemicalBook often list a comprehensive set of synonyms to aid in exhaustive literature and data searches.[3][4]

This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic medications.[1][5] It is also utilized in the production of dyes, pigments, and agrochemicals.[1][5] In these contexts, different synonyms might be encountered in patents, manufacturing protocols, and regulatory filings.

Visualizing the Nomenclature

To visually represent the relationship between the core chemical structure and its various identifiers, the following diagram is provided.

Synonyms_Methyl_5_amino_2_methoxybenzoate Core This compound (C9H11NO3) IUPAC IUPAC Name: This compound Core->IUPAC CAS CAS Number: 22802-67-1 Core->CAS Common1 Common Name: 5-Amino-2-methoxy-benzoic acid methyl ester Core->Common1 Common2 Common Name: methyl 5-amino-o-anisate Core->Common2 Alt1 Alternative Name: 2-Methoxy-5-aminobenzoic acid methyl ester Core->Alt1 Alt2 Alternative Name: 4-Amino-2-(methoxycarbonyl)anisole Core->Alt2

Caption: Relationship between the core chemical and its key synonyms.

Conclusion: Ensuring Precision in Chemical Communication

A thorough understanding of the various synonyms for this compound is essential for any scientist working with this compound. By familiarizing oneself with the IUPAC name, CAS number, and common trivial names, researchers can navigate the chemical literature and supplier databases with confidence and accuracy. This guide serves as a comprehensive reference to aid in this endeavor, ultimately contributing to the integrity and success of research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. Methyl 2-amino-5-methoxybenzoate. National Center for Biotechnology Information.

  • Sigma-Aldrich. This compound. Merck KGaA.

  • Chem-Impex. 5-Amino-2-methoxy-benzoic acid methyl ester. Chem-Impex International, Inc.

  • Sigma-Aldrich. Methyl 2-amino-5-methoxybenzoate. Merck KGaA.

  • SynHet. methyl2-[(2-cyanoacetyl)amino]-5-methoxybenzoate. SynHet.

  • PharmaCompass. Methyl 2-methoxy-5-aminosulfonylbenzoate. PharmaCompass.

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI.

  • MySkinRecipes. This compound. MySkinRecipes.

  • ChemicalBook. 22802-67-1(methyl 5-amino-o-anisate). ChemicalBook.

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An In-Depth Technical Guide to the Functional Groups of Methyl 5-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-methoxybenzoate is a polysubstituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its utility as a versatile intermediate stems from the distinct reactivity profiles of its three key functional groups: a primary aromatic amine, a methoxy ether, and a methyl ester.[1] This guide provides a comprehensive analysis of these functional groups, detailing their spectroscopic signatures, chemical reactivity, and the interplay of their electronic effects. The strategic manipulation of these groups allows for the construction of more complex molecular architectures, making this compound a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1]

Molecular Structure and Functional Group Overview

The structural arrangement of the functional groups on the benzene ring dictates the overall chemical personality of this compound. The amine and methoxy groups are ortho-para directing activators, while the methyl ester is a meta-directing deactivator. The interplay of these electronic influences governs the regioselectivity of further chemical transformations.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is paramount for its identification and for monitoring the progress of reactions in which it is a reactant or product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The aromatic protons are particularly sensitive to the electronic effects of the substituents.

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Methoxy (-OCH₃)3.76Singlet-
Ester Methyl (-COOCH₃)3.88Singlet-
Amine (-NH₂)5.37Broad Singlet-
Aromatic H-66.63Doublet8.8
Aromatic H-46.95Doublet of Doublets8.8, 3.1
Aromatic H-37.35Doublet3.1
Data obtained from ChemicalBook.[1]

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating and electron-withdrawing nature of the substituents.

Carbon Typical Chemical Shift (δ) ppm
Methoxy (-OCH₃)~55-60
Ester Methyl (-COOCH₃)~50-55
Aromatic C-5 (C-NH₂)~140-150
Aromatic C-2 (C-OCH₃)~155-165
Aromatic C-1 (C-COOCH₃)~120-130
Aromatic C-3~110-120
Aromatic C-4~115-125
Aromatic C-6~100-110
Ester Carbonyl (C=O)~165-175
Estimated ranges based on typical values for similar structures.[2][3]
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups through their characteristic vibrational frequencies.

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
Amine (-NH₂)N-H Stretch3300-3500 (two bands for primary amine)
Amine (-NH₂)N-H Bend1580-1650
Aromatic RingC=C Stretch1400-1600
Aromatic RingC-H "oop" Bend675-900
Ether (Ar-O-CH₃)C-O Stretch1200-1275 (asymmetric), 1000-1075 (symmetric)
Ester (-COOCH₃)C=O Stretch1715-1735
Ester (-COOCH₃)C-O Stretch1150-1300
Based on standard IR correlation tables.[4]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation. The molecular ion peak [M]⁺ would be expected at m/z 181. Key fragmentation patterns would likely involve the loss of the methoxy group from the ester (-•OCH₃, m/z 150) or the entire methoxycarbonyl group (-•COOCH₃, m/z 122).

Chemical Reactivity and Synthetic Applications

The three functional groups of this compound offer a rich platform for a variety of chemical transformations.

The Aromatic Amine Group

The primary aromatic amine is a versatile functional handle for a range of reactions, including acylation and diazotization.

The amine group can be readily acylated with reagents such as acetic anhydride or acetyl chloride to form the corresponding amide. This transformation is often employed to protect the amine group or to introduce new structural motifs.

Experimental Protocol: N-Acetylation of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

This protocol is adapted from general procedures for the N-acylation of aromatic amines.[5]

N_Acylation_Workflow Start This compound in Pyridine Add_Ac2O Add Acetic Anhydride at 0°C Start->Add_Ac2O Stir Stir at Room Temperature Add_Ac2O->Stir 2-4 hours Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify (Recrystallization/Chromatography) Dry_Concentrate->Purify End N-acetylated Product Purify->End

Caption: Experimental workflow for the N-acylation of this compound.

The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[6] These diazonium salts are highly versatile intermediates that can be transformed into a wide array of functional groups via the Sandmeyer reaction, which utilizes copper(I) salts as catalysts.[7] This allows for the introduction of halides (Cl, Br), cyanide, and other groups onto the aromatic ring.[8]

Experimental Protocol: Diazotization and Sandmeyer Reaction (Conceptual)

  • Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for a short period.

  • In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr) in the corresponding concentrated acid.

  • Slowly add the cold diazonium salt solution to the copper(I) salt mixture.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by distillation, recrystallization, or column chromatography.

This is a generalized protocol for the Sandmeyer reaction.[6][7]

The Methoxy Group

The methoxy group is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.[6] However, due to steric hindrance from the adjacent ester group and the directing influence of the more powerfully activating amino group, electrophilic substitution on this ring system requires careful consideration of the reaction conditions.

The Methyl Ester Group

The methyl ester is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It is also susceptible to hydrolysis under basic or acidic conditions.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base, such as sodium hydroxide, in a process known as saponification. This reaction is typically carried out by heating the ester in an aqueous or alcoholic solution of the base.

Experimental Protocol: Saponification of this compound

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 eq).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify with a strong acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the crude carboxylic acid.

  • Recrystallize the product from a suitable solvent if necessary.

This protocol is based on general procedures for ester hydrolysis.[9]

Saponification_Workflow Start This compound in MeOH/H₂O Add_NaOH Add excess NaOH Start->Add_NaOH Reflux Reflux for several hours Add_NaOH->Reflux Cool_Evaporate Cool and remove MeOH Reflux->Cool_Evaporate Acidify Acidify with HCl Cool_Evaporate->Acidify Filter Filter and wash solid Acidify->Filter Dry Dry the product Filter->Dry End 5-amino-2-methoxybenzoic acid Dry->End

Caption: Experimental workflow for the saponification of this compound.

Conclusion

The strategic placement of the amine, methoxy, and methyl ester functional groups on the benzene ring makes this compound a highly valuable and versatile building block in organic synthesis. A thorough understanding of the characteristic spectroscopic signatures and the distinct reactivity of each functional group is essential for its effective utilization in the development of novel pharmaceuticals and other complex organic molecules. This guide provides a foundational understanding for researchers and scientists to harness the synthetic potential of this important intermediate.

References

  • Google Patents.
  • PubChem. Methyl 2-amino-5-methoxybenzoate. [Link]

  • OperaChem. Saponification-Typical procedures. (2024-04-27). [Link]

  • Eureka | Patsnap. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). [Link]

  • ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018-07-13). [Link]

  • Google Patents.
  • Organic Chemistry Portal. Diazotisation. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • ChemSrc. Methyl 2-amino-5-methoxybenzoate | CAS#:2475-80-1. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Google Patents.
  • PubMed. A Conventional New Procedure for N-acylation of Unprotected Amino Acids. [Link]

  • Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists. [Link]

  • UCLA Chemistry. IR Chart. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]

  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Scribd. Soap From Nutmeg | PDF | Ester | Proton Nuclear Magnetic Resonance. [Link]

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A Researcher's Guide to the Commercial Sourcing of Methyl 5-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial landscape for Methyl 5-amino-2-methoxybenzoate (CAS No. 22802-67-1). The focus is on ensuring the procurement of high-quality material, which is fundamental to achieving reproducible and reliable experimental outcomes. This document outlines the compound's key characteristics, identifies commercial suppliers, and presents a robust protocol for supplier and product quality verification.

Introduction: The Role of this compound in Research and Development

This compound is a substituted aminobenzoate, a class of chemical structures that serve as versatile building blocks in organic synthesis and medicinal chemistry.[1][2] Its distinct arrangement of amino, methoxy, and methyl ester functional groups allows for diverse chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[1]

Substituted aminobenzoic acids and their esters are foundational scaffolds in the development of novel therapeutic agents, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The purity and integrity of starting materials like this compound are therefore paramount, as impurities can lead to unwanted side reactions, compromised yields, and ambiguous biological data. This guide aims to empower researchers to navigate the procurement process with confidence.

Chemical Profile and Core Specifications

A thorough understanding of the compound's properties is the first step in sourcing. Key specifications from various suppliers consistently highlight the following characteristics.

PropertyValueSource(s)
CAS Number 22802-67-1[1][5][6][7]
Molecular Formula C₉H₁₁NO₃[1][5][7]
Molecular Weight 181.19 g/mol [1][5][7]
Typical Purity ≥97% to ≥98% (GC)[1][5][7]
Appearance Pale yellow liquid or solid/semi-solid[1][5]
Storage Conditions 0 to 8°C, sealed, dry, and protected from light[1][5]

Commercial Suppliers and Global Availability

This compound is available from several reputable chemical suppliers who cater to the research and pharmaceutical sectors. These range from large, multinational distributors who aggregate products from various manufacturers to specialized synthesis labs. Availability is typically in research quantities, from milligrams to several grams.

SupplierProduct/PartnerPurityAvailable Pack SizesTypical Lead Time
Sigma-Aldrich Sourced from Ambeed, Inc.97%250 mg, 1 g, 5 g, 25 gShips in ~5 days[5]
Chem-Impex -≥98% (GC)Not specified (currently unavailable)[1]-
Anax Laboratories -98.00%Not specifiedInquiry required[7]
GIHI CHEMICALS ManufactoryPharmaceutical Grade/99%Inquiry requiredInquiry required[6]
ECHO CHEMICAL Sourced from SEED CHEMNot specified250 mgInquiry required[8]

Note: Pricing and availability are subject to change. Researchers should always verify current stock and lead times directly with the supplier.

A Protocol for Supplier and Chemical Quality Verification

Ensuring the quality of a chemical intermediate is a critical, self-validating step in any research workflow. The following protocol provides a systematic approach to vetting both the supplier and the product.

Workflow for Supplier Qualification and Product Validation

cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Product Validation Start Identify Potential Suppliers Request_Docs Request Documentation (CoA, SDS) Start->Request_Docs Eval_Supplier Evaluate Supplier Reputation & Support Start->Eval_Supplier Eval_Docs Scrutinize Certificate of Analysis (CoA) Request_Docs->Eval_Docs Eval_Supplier->Eval_Docs Compare Compare Price, Purity, & Availability Eval_Docs->Compare Order Place Order Compare->Order QC Perform In-house QC (e.g., NMR, LC-MS) Order->QC Approve Approve Lot for Use QC->Approve

Caption: A systematic workflow for qualifying suppliers and validating chemical quality.

Step-by-Step Methodology
  • Phase 1: Supplier Vetting

    • Identify Potential Suppliers: Use the table above as a starting point. Search chemical marketplaces using the CAS number (22802-67-1).

    • Request Documentation: Contact the technical or customer service department of potential suppliers and request a lot-specific Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). A reputable supplier will provide this readily.

    • Evaluate Supplier Reputation: Consider the supplier's history, ISO certifications, and the responsiveness of their technical support.

  • Phase 2: Product Validation

    • Scrutinize the Certificate of Analysis (CoA): This is the most critical document for quality assessment.

      • Identity: Confirm the compound name and CAS number.

      • Purity: Look for the purity value and the analytical method used (e.g., HPLC, GC). A purity of ≥97% is standard for this material.[5]

      • Characterization Data: The CoA should include data confirming the structure, such as ¹H NMR or mass spectrometry results, stated as "Consistent with structure".[9]

      • Lot Number and Dates: Ensure the CoA is specific to the lot you will purchase and note the test and retest dates.

    • Compare Offerings: Weigh purity, price, pack size, and lead time to find the best fit for your experimental needs and timeline.

    • Place Order: Procure the material from the selected vendor.

    • Perform In-house QC (Recommended for Critical Applications): Upon receipt, verify the material's identity and purity, especially for sensitive applications like drug synthesis. A simple ¹H NMR spectrum or an LC-MS analysis can quickly confirm that the material matches the CoA and is not degraded.

Safety, Handling, and Storage

Proper handling is dictated by the compound's potential hazards, which are outlined in the Safety Data Sheet (SDS).

From Data Sheet to Safe Practice

cluster_info Information Source cluster_action Resulting Lab Protocol SDS Safety Data Sheet (SDS) Hazards Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation SDS->Hazards CoA Certificate of Analysis (CoA) Storage Confirm Storage: - 2-8°C, Dry, Dark - Tightly Sealed CoA->Storage PPE Define PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Hazards->PPE Handling Define Handling: - Use in Fume Hood - Avoid Inhalation/Contact Hazards->Handling Workflow Safe & Reproducible Experiment PPE->Workflow Handling->Workflow Storage->Workflow

Sources

Methodological & Application

Synthesis of Methyl 5-amino-2-methoxybenzoate from Salicylic Acid Precursors: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-amino-2-methoxybenzoate is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its unique molecular architecture, featuring amino, methoxy, and methyl ester functionalities, renders it a versatile intermediate for creating more complex, bioactive molecules.[1] This compound is particularly valuable in the development of anti-inflammatory and analgesic medications, as well as in biochemical research involving enzyme inhibition and protein interactions.[1] This application note provides a detailed, scientifically grounded guide for the synthesis of this compound, starting from readily available salicylic acid precursors. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps, but the underlying chemical principles and rationale for experimental choices.

Strategic Synthetic Pathway

The most common and efficient synthetic route to this compound from a salicylic acid derivative involves a multi-step process. This pathway is strategically designed to first protect the carboxylic acid and phenolic hydroxyl groups, followed by regioselective nitration, and finally, reduction of the nitro group to the desired amine. The overall transformation is depicted below:

Synthetic Pathway Salicylic_Acid Salicylic Acid Methyl_Salicylate Methyl Salicylate Salicylic_Acid->Methyl_Salicylate Esterification (Methanol, H₂SO₄) Methyl_2_methoxybenzoate Methyl 2-methoxybenzoate Methyl_Salicylate->Methyl_2_methoxybenzoate Methylation (Dimethyl sulfate, Base) Methyl_2_methoxy_5_nitrobenzoate Methyl 2-methoxy-5-nitrobenzoate Methyl_2_methoxybenzoate->Methyl_2_methoxy_5_nitrobenzoate Nitration (HNO₃, H₂SO₄) Target This compound Methyl_2_methoxy_5_nitrobenzoate->Target Reduction (e.g., Catalytic Hydrogenation)

Caption: Overall synthetic workflow from Salicylic Acid.

This guide will detail the synthesis starting from methyl salicylate, which can be readily prepared from salicylic acid or is commercially available.

Experimental Protocols

Part 1: Methylation of Methyl Salicylate to Methyl 2-methoxybenzoate

The initial step involves the methylation of the phenolic hydroxyl group of methyl salicylate. This is a crucial step to prevent unwanted side reactions during the subsequent nitration. A Williamson ether synthesis approach using dimethyl sulfate is a common and effective method.[2][3]

Rationale: The use of a base, such as sodium hydroxide or potassium carbonate, is essential to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[4][5] Dimethyl sulfate serves as an efficient methylating agent. The reaction is typically carried out in a suitable solvent that can facilitate the reaction between the aqueous and organic phases.

Detailed Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Reagents: To the flask, add methyl salicylate and a suitable solvent like toluene.

  • Base Addition: Add a stoichiometric amount of sodium hydroxide solution.

  • Methylation: While stirring vigorously, add dimethyl sulfate dropwise via the dropping funnel, maintaining the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and add water to dissolve any inorganic salts. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure methyl 2-methoxybenzoate.

ReagentMolar Ratio (to Methyl Salicylate)Role
Methyl Salicylate1.0Starting Material
Sodium Hydroxide1.5Base
Dimethyl Sulfate1.5Methylating Agent
Toluene-Solvent
Part 2: Nitration of Methyl 2-methoxybenzoate

The second step is the regioselective nitration of the aromatic ring. The methoxy and ester groups are ortho-, para-directing and meta-directing, respectively. The directing effects of the substituents on the benzene ring will influence the position of the incoming nitro group.[6] The powerful activating and ortho, para-directing effect of the methoxy group will direct the nitration primarily to the para position (position 5).

Rationale: A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent.[7] Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature must be carefully controlled to prevent dinitration and other side reactions.

Detailed Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.

  • Substrate Addition: Slowly add methyl 2-methoxybenzoate to the cold sulfuric acid while maintaining a low temperature.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate beaker, and cool it in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of methyl 2-methoxybenzoate, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. The solid product, methyl 2-methoxy-5-nitrobenzoate, will precipitate out.

  • Purification: Filter the solid, wash it thoroughly with cold water until the washings are neutral, and then dry it. The product can be further purified by recrystallization from a suitable solvent like methanol.[7]

ReagentMolar Ratio (to Methyl 2-methoxybenzoate)Role
Methyl 2-methoxybenzoate1.0Substrate
Nitric Acid (conc.)1.1Nitrating Agent
Sulfuric Acid (conc.)~2-3Catalyst/Solvent
Part 3: Reduction of Methyl 2-methoxy-5-nitrobenzoate

The final step is the reduction of the nitro group to an amino group to yield the target molecule, this compound. Catalytic hydrogenation is a clean and efficient method for this transformation.[8][9]

Rationale: Catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common method for the reduction of aromatic nitro groups.[10] The reaction is carried out under a hydrogen atmosphere. Other reducing agents like tin(II) chloride in hydrochloric acid or iron in acetic acid can also be used, but catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation.

Detailed Protocol:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve methyl 2-methoxy-5-nitrobenzoate in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 atm) and shake or stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization or column chromatography if necessary.

ReagentAmountRole
Methyl 2-methoxy-5-nitrobenzoate1.0 equivalentSubstrate
10% Palladium on Carbon5-10 mol%Catalyst
Hydrogen GasExcess (3-4 atm)Reducing Agent
Methanol or Ethyl Acetate-Solvent

Mechanistic Insights

Nitration Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO₃ HNO₃ H₂NO₃⁺ H₂NO₃⁺ HNO₃->H₂NO₃⁺ + H₂SO₄ H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ NO₂⁺ NO₂⁺ (Nitronium ion) H₂NO₃⁺->NO₂⁺ - H₂O H₂O H₂O Benzene Methyl 2-methoxybenzoate Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Benzene->Sigma_Complex + NO₂⁺ Product Methyl 2-methoxy-5-nitrobenzoate Sigma_Complex->Product - H⁺

Caption: Mechanism of Electrophilic Nitration.

The key to the regioselectivity in the nitration step is the electronic nature of the substituents on the aromatic ring. The methoxy group is a strong activating group that donates electron density to the ring through resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions. The ester group is a deactivating group, directing incoming electrophiles to the meta position. The stronger activating effect of the methoxy group dominates, leading to preferential substitution at the position para to it.

Conclusion

The synthesis of this compound from salicylic acid precursors is a well-established and reliable process that is crucial for the pharmaceutical industry. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers and drug development professionals can efficiently and safely produce this valuable intermediate. The choice of reagents and reaction conditions at each step is critical for achieving high yields and purity, which are paramount in the synthesis of active pharmaceutical ingredients.

References

  • ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

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Application Notes & Protocols: The Pivotal Role of Methyl 5-amino-2-methoxybenzoate as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-amino-2-methoxybenzoate (CAS No: 22802-67-1) is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern, featuring an amine, a methoxy group, and a methyl ester on a benzene ring, makes it a versatile precursor for constructing complex molecular architectures. This technical guide provides an in-depth exploration of its application, focusing on its role in the synthesis of prominent antipsychotic drugs such as Levosulpiride and Amisulpride. We will dissect the underlying chemical principles, provide detailed, field-tested protocols, and discuss the causality behind key experimental choices to empower researchers and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical chemistry, the efficiency, purity, and scalability of a synthetic route are paramount. The selection of starting materials and intermediates is a strategic decision that profoundly impacts the final API's quality and cost-effectiveness. This compound and its close structural analogs, such as Methyl 2-methoxy-5-sulfamoylbenzoate, have emerged as indispensable intermediates.[1] Their utility stems from the reactive handles they offer: the primary amine group is a nucleophile ideal for amide bond formation or derivatization into sulfonyl groups, while the methyl ester provides a site for subsequent coupling reactions.

This document will primarily focus on the synthesis of substituted benzamide drugs, a class of antipsychotics that rely on the structural scaffold provided by this intermediate.

Application in the Synthesis of Levosulpiride

Levosulpiride, the (S)-enantiomer of sulpiride, is a selective dopamine D2 receptor antagonist used in treating gastrointestinal and certain psychiatric disorders.[2] The most direct and common industrial synthesis involves the amide coupling of a chiral pyrrolidine derivative with a benzoic acid derivative, specifically Methyl 2-methoxy-5-sulfamoylbenzoate, which is a direct derivative of the title compound's core structure.[2][3]

Synthetic Pathway and Mechanism

The core reaction is a direct nucleophilic acyl substitution where the primary amine of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine attacks the ester carbonyl of Methyl 2-methoxy-5-sulfamoylbenzoate. The reaction is typically driven to completion by heating at reflux, which facilitates the elimination of methanol and the formation of a stable amide bond. The use of a high-boiling solvent is crucial to provide the necessary activation energy for the reaction to proceed at a practical rate.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Methyl 2-methoxy-5-sulfamoylbenzoate C Amide Coupling A->C n-Butanol Reflux (20-36h) B (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine B->C D Levosulpiride C->D Methanol byproduct

Caption: Direct amide coupling workflow for Levosulpiride synthesis.

Detailed Experimental Protocol

This protocol is based on established methods for the direct condensation of the key intermediates.[2][3]

Materials:

  • (S)-2-(aminomethyl)-1-ethylpyrrolidine (1.0 eq.)

  • Methyl 2-methoxy-5-sulfamoylbenzoate (1.05 eq.)

  • n-Butanol (approx. 7-8 volumes)

  • Concentrated Hydrochloric Acid

  • Concentrated Ammonia Solution

  • Methanol or Ethanol for recrystallization

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2-(aminomethyl)-1-ethylpyrrolidine and Methyl 2-methoxy-5-sulfamoylbenzoate.

  • Solvent Addition: Add n-butanol to the flask. The volume should be sufficient to create a stirrable slurry.

  • Reflux: Heat the mixture to reflux (approx. 117°C for n-butanol) and maintain for 20-36 hours.

    • Scientist's Note: The extended reflux time is necessary due to the relatively moderate reactivity of the aromatic ester and the amine. Progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Cooling & Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product into an aqueous acidic solution by adding a solution of concentrated HCl in water. This step protonates the basic Levosulpiride, making it water-soluble and separating it from non-basic impurities.

  • Basification & Precipitation: Separate the aqueous phase and cool it in an ice bath. Slowly add concentrated ammonia solution to alkalinize the solution (pH > 9). Levosulpiride will precipitate as a white solid.

    • Scientist's Note: Slow addition and cooling are critical to control the crystallization process and obtain a more easily filterable solid.

  • Isolation & Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain crude Levosulpiride.

  • Purification: For higher purity, recrystallize the crude product from a suitable solvent such as methanol or ethanol.[2][3]

Quantitative Data Summary
ReactantsSolventReaction Time (hours)Temperature (°C)Molar Yield (%)Reference
(S)-2-(aminomethyl)-1-ethylpyrrolidine, Methyl 2-methoxy-5-sulfamoylbenzoaten-Butanol20Reflux75[3]

Application in the Synthesis of Amisulpride

Amisulpride is another important atypical antipsychotic used for treating schizophrenia.[4][5] Its synthesis also relies on intermediates derived from the 4-amino-2-methoxybenzoate scaffold. A key intermediate is 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid or its methyl ester.[4][6] The synthesis demonstrates the versatility of the starting scaffold, which can be elaborated through several steps.

Synthetic Pathway and Mechanism

A common synthetic route involves multiple transformations starting from a molecule like 4-amino-2-methoxy methyl benzoate.[7] The key steps include:

  • Thiocyanation: Introduction of a thiocyanate group at the 5-position.

  • Ethylation: Conversion of the thiocyanate to an ethyl thioether.

  • Oxidation: Oxidation of the thioether to the corresponding sulfone.

  • Amide Coupling: Finally, the resulting benzoic acid (after hydrolysis of the ester) is coupled with 2-(Aminomethyl)-1-ethylpyrrolidine to yield Amisulpride.[4]

The ester group in the intermediate serves as a protecting group for the carboxylic acid, preventing it from interfering in earlier steps and enhancing solubility in organic solvents.[4]

G A 4-Amino-2-methoxy methyl benzoate B 4-Amino-2-methoxy-5-thiocyano methyl benzoate A->B Thiocyanation C 4-Amino-2-methoxy-5-ethyl thio methyl benzoate B->C Ethylation D 4-Amino-2-methoxy-5-ethyl sulfonyl methyl benzoate C->D Oxidation (e.g., H2O2) E 4-Amino-5-ethylsulfonyl -2-methoxybenzoic acid D->E Hydrolysis G Amisulpride E->G Amide Coupling F 2-(Aminomethyl)- 1-ethylpyrrolidine F->G

Caption: Multi-step synthesis workflow for Amisulpride.

General Protocol for Key Transformations

The following represents a conceptual protocol for the key oxidation and coupling steps.

Materials:

  • 4-amino-2-methoxy-5-ethyl thio methyl benzoate (Intermediate X)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Sodium tungstate or Ammonium molybdate (catalyst)[7]

  • Solvent (e.g., Methanol, Isopropanol)

  • 2-(Aminomethyl)-1-ethylpyrrolidine

  • Coupling agents (e.g., ethyl chloroformate, triethylamine)

Procedure:

Step 1: Oxidation of the Thioether

  • Dissolution: Dissolve the thioether intermediate (X) in a suitable solvent like methanol in a reaction vessel.

  • Catalyst Addition: Add a catalytic amount of sodium tungstate or ammonium molybdate.

    • Scientist's Note: These catalysts are crucial for achieving a high-yield and clean oxidation, often reducing reaction times significantly compared to uncatalyzed reactions.[7]

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide) while maintaining the temperature, typically between 20-50°C.

  • Reaction & Monitoring: Stir the reaction for 1-4 hours, monitoring for completion by TLC or HPLC.

  • Isolation: Once complete, the oxidized product can be isolated through precipitation or extraction.

Step 2: Amide Coupling

  • Hydrolysis (if starting from ester): The methyl ester is first hydrolyzed to the corresponding carboxylic acid using standard basic or acidic conditions.

  • Activation: The resulting carboxylic acid (4-amino-5-ethylsulfonyl-2-methoxybenzoic acid) is dissolved in a solvent like acetone.

  • Coupling: Triethylamine is added, followed by a coupling agent like ethyl chloroformate, to form a mixed anhydride. This activated intermediate is then reacted with 2-(Aminomethyl)-1-ethylpyrrolidine to form the final amide bond of Amisulpride.

  • Purification: The final product is typically purified by crystallization from a suitable solvent like acetone to achieve high purity (≥99%).[7]

Broader Utility and Quality Control

While its role in synthesizing antipsychotics is prominent, this compound and related structures are also used as intermediates in the production of dyes, pigments, and certain agrochemicals.[1]

Trustworthiness Through Purity: In any multi-step API synthesis, the purity of each intermediate is critical. Impurities in the starting benzoate can lead to unintended side reactions, reducing the overall yield and complicating the purification of the final API.[4] For instance, any impurity that can react with the coupling agents will result in a corresponding impurity in the final drug product, which can be difficult and costly to remove. Therefore, sourcing high-purity intermediates (typically >98%) is a non-negotiable aspect of robust pharmaceutical manufacturing.

References

  • An In-depth Technical Guide to the Synthesis of Levosulpiride and Its Derivatives. Benchchem.
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  • Amisulpride Intermediate Supplier.
  • Preparation method of amisulpride important intermediate. Google Patents.
  • A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases. Patent 1775347.
  • Process for preparation of amisulpride. Google Patents.
  • The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
  • API INTERMEDIATES. Specialty chemicals.

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The Versatile Synthon: Methyl 5-amino-2-methoxybenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-amino-2-methoxybenzoate has emerged as a pivotal building block in the landscape of organic synthesis. Its unique trifunctional nature, possessing an amine, an ester, and a methoxy group on a benzene ring, offers a versatile platform for the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of the applications of this compound, detailing its utility in the synthesis of pharmaceuticals, agrochemicals, and functional materials. We present a compilation of field-proven insights and detailed experimental protocols for key transformations, including the synthesis of heterocyclic scaffolds like quinazolinones and benzimidazoles, its role in cross-coupling reactions, and its application in the preparation of azo dyes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, empowering them to leverage the full potential of this valuable synthetic intermediate.

Introduction: Unveiling a Privileged Scaffold

This compound, with the CAS number 22802-67-1, is a compound whose strategic importance in organic synthesis cannot be overstated. The spatial and electronic arrangement of its functional groups—a nucleophilic amino group, an ester moiety amenable to various transformations, and an electron-donating methoxy group—renders it a highly reactive and versatile intermediate.[1] This unique combination allows for sequential and regioselective modifications, making it an ideal starting material for the synthesis of a wide range of biologically active compounds and functional materials.

This guide will delve into the practical applications of this compound, moving beyond theoretical concepts to provide actionable protocols and insights derived from extensive laboratory experience. We will explore its role in the construction of key heterocyclic systems, its participation in powerful C-N bond-forming reactions, and its utility in the synthesis of vibrant dyestuffs.

Synthesis of Heterocyclic Scaffolds: Building Biologically Active Cores

The aniline functionality of this compound serves as a perfect anchor for the construction of various nitrogen-containing heterocycles, which form the core of many pharmaceutical agents.

Quinazolinone Synthesis via Niementowski Reaction

The quinazolinone skeleton is a privileged structure in medicinal chemistry, found in numerous compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. The Niementowski reaction provides a classical and direct route to 4(3H)-quinazolinones from anthranilic acid derivatives.[2] By adapting this reaction, this compound can be effectively converted to the corresponding quinazolinone.

Causality Behind Experimental Choices:

The traditional Niementowski reaction often requires high temperatures. The use of a high-boiling solvent like formamide serves a dual purpose: it acts as a reagent (a source of one carbon atom) and as a solvent capable of reaching the necessary reaction temperature. The reaction proceeds through an initial acylation of the amino group by formamide, followed by an intramolecular cyclization and dehydration to furnish the quinazolinone ring. Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times and often improving yields through efficient and uniform heating.

Protocol 2.1: Synthesis of 7-Methoxy-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid methyl ester

Materials:

  • This compound

  • Formamide

  • Ethanol (for recrystallization)

Conventional Heating Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.81 g, 10 mmol) and formamide (1.80 g, 40 mmol, 1.6 mL).

  • Heat the reaction mixture to 130-140 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield the desired 7-methoxy-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid methyl ester.

Microwave-Assisted Procedure:

  • In a microwave-safe vial, combine this compound (181 mg, 1 mmol) and formamide (1.80 g, 40 mmol, 1.6 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 15-30 minutes.

  • After cooling, pour the reaction mixture into ice-cold water and collect the precipitate by filtration.

  • Wash the solid with cold water and dry. Recrystallize from ethanol for further purification.

ParameterConventional HeatingMicrowave-Assisted
Reaction Time 4-6 hours15-30 minutes
Temperature 130-140 °C150 °C
Typical Yield GoodOften higher

Table 1: Comparison of conventional and microwave-assisted Niementowski synthesis.

Niementowski_Reaction start This compound + Formamide intermediate N-Formyl Intermediate start->intermediate Acylation cyclization Intramolecular Cyclization intermediate->cyclization Heat product 7-Methoxy-quinazolin-4(3H)-one derivative cyclization->product Dehydration

Caption: Workflow for Niementowski Quinazolinone Synthesis.

Benzimidazole Synthesis

Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications, including antimicrobial and anticancer activities.[3] A common synthetic route involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. This compound, after reduction of the ester to an alcohol and subsequent oxidation to an aldehyde, can be a precursor for such reactions. A more direct approach involves the reaction with orthoesters.

Protocol 2.2: Synthesis of 6-Methoxy-1H-benzimidazole-5-carboxylic acid methyl ester

Materials:

  • This compound

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

Procedure:

  • To a solution of this compound (1.81 g, 10 mmol) in toluene (50 mL), add triethyl orthoformate (2.22 g, 15 mmol) and a catalytic amount of p-toluenesulfonic acid (190 mg, 1 mmol).

  • Reflux the mixture for 4-6 hours, using a Dean-Stark apparatus to remove the ethanol formed during the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired benzimidazole derivative.

Benzimidazole_Synthesis reactants This compound + Triethyl orthoformate condensation Condensation & Cyclization reactants->condensation Acid catalyst, Heat product 6-Methoxy-1H-benzimidazole derivative condensation->product Elimination of Ethanol

Caption: General workflow for Benzimidazole Synthesis.

Carbon-Nitrogen Bond Formation: The Power of Cross-Coupling

The amino group of this compound is an excellent nucleophile for C-N cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide or triflate and an amine.[1] This reaction is renowned for its broad substrate scope and functional group tolerance. This compound can be effectively coupled with various aryl halides to generate N-aryl derivatives, which are common motifs in pharmaceuticals and electronic materials.

Causality Behind Experimental Choices:

The choice of palladium catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A strong base, such as sodium tert-butoxide, is required to deprotonate the amine, making it a more potent nucleophile. The reaction is typically carried out in an inert atmosphere to prevent the oxidation of the palladium(0) catalyst.

Protocol 3.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 80-110 °C until the starting materials are consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ComponentRole
Pd(OAc)₂ Palladium precatalyst
XPhos Ligand to stabilize and activate the catalyst
NaOtBu Strong base for amine deprotonation
Toluene Anhydrous solvent

Table 2: Key components in the Buchwald-Hartwig amination.

Buchwald_Hartwig_Amination start This compound + Aryl Halide product N-Aryl Product start->product catalyst Pd(0) Catalyst + Ligand catalyst->product base Base (e.g., NaOtBu) base->product Azo_Dye_Synthesis amine This compound diazotization Diazotization (NaNO2, HCl, 0-5°C) amine->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt azo_coupling Azo Coupling diazonium_salt->azo_coupling coupling_component Coupling Component (e.g., 2-Naphthol) coupling_component->azo_coupling azo_dye Azo Dye azo_coupling->azo_dye

Caption: Two-step process of Azo Dye Synthesis.

Applications in Agrochemicals and Pharmaceuticals

This compound is a valuable intermediate in the synthesis of various agrochemicals, including herbicides and pesticides. [1]Its structural features can be incorporated into molecules designed to interact with specific biological targets in pests or weeds.

In the pharmaceutical industry, this compound serves as a key starting material for the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a precursor in the synthesis of intermediates for drugs like sulpiride, an antipsychotic medication. [4]The synthesis of gefitinib, an anticancer drug, also involves intermediates that can be derived from related aminobenzoic acid esters.

Conclusion

This compound is a testament to the power of a well-functionalized building block in organic synthesis. Its utility spans the creation of complex heterocyclic systems, the formation of challenging C-N bonds, and the synthesis of vibrant functional molecules. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge to effectively utilize this versatile synthon in their own research and development endeavors, ultimately contributing to advancements in medicine, agriculture, and materials science.

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  • ResearchGate. (n.d.). Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. Retrieved from [Link]

  • Callow, H. J., & Hill, D. W. (1937). 173. The condensation of deoxybenzoin with aromatic aldehydes and ketones. Part II. Condensation of substituted deoxybenzoins with substituted acetophenones. Journal of the Chemical Society (Resumed), 844-848.
  • ResearchGate. (n.d.). Three-Component Condensation of 5-Aminoimidazole Derivatives with Aldehydes and Meldrum's Acid. Synthesis of 3,4,6,7-Tetrahydroimidazo[4,5-b]pyridin-5-ones. Retrieved from [Link]

  • Roy, P. J., et al. (1997). Condensation of 2-Amino-5-chlorobenzoxazole with a-Bromoketones: A Mechanistic Study. HETEROCYCLES, 45(10), 1953.

Sources

Application Notes & Protocols: N-Acylation Reactions with Methyl 5-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylation in Modern Synthesis

N-acylation is a cornerstone transformation in organic chemistry, pivotal for the synthesis of amides from amines.[1] This reaction is not merely a synthetic step but a strategic tool in medicinal chemistry and drug development. The introduction of an acyl group can serve as a protective measure for a reactive amine, modulate the electronic properties of a molecule to fine-tune its biological activity, or form the very backbone of pharmacologically active compounds.[2][3] Methyl 5-amino-2-methoxybenzoate is a particularly valuable building block, featuring a nucleophilic amino group and ester and ether functionalities on a benzene ring, making it a versatile scaffold for the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. This guide provides a detailed protocol for the N-acylation of this substrate, grounded in established chemical principles and supported by practical insights for researchers in the field.

Core Principles & Mechanistic Insights

The N-acylation of an aromatic amine like this compound is fundamentally a nucleophilic acyl substitution reaction. The reaction proceeds via the attack of the lone pair of electrons on the amine's nitrogen atom onto the electrophilic carbonyl carbon of an acylating agent.[4][5]

Common acylating agents include:

  • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): Highly reactive agents that readily undergo substitution. These reactions are often performed under Schotten-Baumann conditions.[6][7]

  • Acid Anhydrides (e.g., Acetic Anhydride): Another set of effective acylating agents, typically reacting under neutral or mildly acidic/basic conditions.[4][8]

  • Carboxylic Acids: Less reactive, requiring the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt) to activate the carboxylic acid.[9][10]

A base is crucial in reactions involving acyl halides or anhydrides to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][11][12] Common bases include aqueous sodium hydroxide, or tertiary amines like triethylamine or pyridine in an organic solvent.[6][13][14]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-acylation of this compound using an acyl chloride.

Acylation_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis start Dissolve this compound and Base (e.g., Pyridine) in an Aprotic Solvent (e.g., Dichloromethane) reagent Prepare Acyl Chloride Solution in the same solvent add Add Acyl Chloride Solution Dropwise to the Amine Solution at 0°C start->add Cool to 0°C reagent->add react Stir at Room Temperature (Monitor by TLC) add->react wash Wash Organic Layer Sequentially with Dilute Acid, Bicarbonate Solution, and Brine react->wash Reaction Complete dry Dry Organic Layer (e.g., over Na₂SO₄) wash->dry concentrate Concentrate under Reduced Pressure to obtain Crude Product dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify Crude Product end Characterize Pure N-Acylated Product (NMR, MS, MP) purify->end

Caption: General workflow for the N-acylation of this compound.

Detailed Experimental Protocol: N-Acetylation using Acetyl Chloride

This protocol details a robust method for the N-acetylation of this compound, a representative example of N-acylation using a highly reactive acyl chloride.

Materials:

  • This compound

  • Acetyl Chloride (CH₃COCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvents for recrystallization (e.g., Ethanol, Ethyl Acetate/Hexanes)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Preparation of the Amine Solution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (approx. 0.1-0.2 M concentration). Add a suitable base, such as pyridine or triethylamine (1.1-1.2 eq.), to the solution.

    • Rationale: Anhydrous solvent is used to prevent hydrolysis of the highly reactive acetyl chloride.[15] The base is essential to neutralize the HCl that will be generated during the reaction.[1]

  • Reaction Setup and Addition of Acyl Chloride: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C. In a separate, dry dropping funnel, prepare a solution of acetyl chloride (1.05-1.1 eq.) in a small amount of anhydrous dichloromethane. Add the acetyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains below 5°C.

    • Rationale: The exothermic reaction is controlled by slow, dropwise addition at low temperatures to minimize side reactions.[16]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-4 hours.

    • Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with additional dichloromethane if necessary. Wash the organic layer sequentially with:

    • 1 M HCl (2 x volume of organic layer) to remove excess pyridine/triethylamine.

    • Saturated NaHCO₃ solution (2 x volume of organic layer) to neutralize any remaining acid.

    • Brine (1 x volume of organic layer) to remove residual water.

    • Rationale: This aqueous work-up sequence effectively removes the base, unreacted acidic reagents, and water-soluble byproducts from the organic phase containing the desired product.[16][17]

  • Isolation of Crude Product: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-acetylated product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford the pure Methyl 5-acetyl-2-methoxybenzoate as a solid.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing minor impurities and yielding a crystalline product.[2]

Comparative Data on N-Acylation Conditions

The choice of acylating agent and conditions can be adapted for different synthetic goals. The following table summarizes various approaches applicable to anilines and related substrates.

Acylating AgentBase / CatalystSolventTemperatureKey Features & ConsiderationsReferences
Acyl Chloride (e.g., Benzoyl Chloride)Aq. NaOH (10%)Dichloromethane / Water (Biphasic)0°C to RTClassic Schotten-Baumann conditions; robust and high-yielding.[6][16][6][16]
Acyl Chloride (e.g., Acetyl Chloride)Pyridine or Et₃NDichloromethane (DCM) or THF0°C to RTHomogeneous conditions, easy work-up. Pyridine can also act as a nucleophilic catalyst.[13][18][13][18]
Acid Anhydride (e.g., Acetic Anhydride)Sodium AcetateWater / AcetonitrileRT or RefluxMilder than acyl chlorides; byproduct is a carboxylic acid.[2]
Carboxylic Acid EDC / HOBt / DMAPDMF or DCMRTIdeal for sensitive substrates where acyl chloride formation is undesirable. Avoids harsh reagents.[10][10]
Carboxylic Acid (Acetic Acid)MgSO₄ (Lewis Acid)Neat (Solvent-free)SunlightA green chemistry approach with high atom economy; water is the only byproduct.[19]

Conclusion

This application note provides a comprehensive and practical guide to the N-acylation of this compound. By detailing the underlying chemical principles and offering a step-by-step protocol for a standard acylation using acetyl chloride, this document serves as a valuable resource for researchers. The provided workflow diagram and comparative data table offer additional tools for experimental design and optimization. The described methodologies are reliable, scalable, and adaptable, enabling the efficient synthesis of N-acylated products for applications in drug discovery and materials science.

References

  • Title: Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes Source: Chemistry Notes URL: [Link]

  • Title: N-Acetylation of Aniline: Lab Procedure & Mechanism Source: Studylib URL: [Link]

  • Title: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Source: CHEMSOLVE.NET URL: [Link]

  • Title: Acylation under weak base conditions. Source: Organic Chemistry, 3rd Edition, by David R. Klein (Conceptual content, no direct URL) URL: [Link]

  • Title: Sunlight-driven N-acetylation of anilines: a green chemistry approach Source: RSC Publishing URL: [Link]

  • Title: Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12 |Land of Chemistry | Source: YouTube URL: [Link]

  • Title: Mechanism of acylation of aniline with acetic anhydride? Source: Reddit URL: [Link]

  • Title: Reactions of Acyl halide Source: Unacademy URL: [Link]

  • Title: Schotten Baumann Reaction Source: BYJU'S URL: [Link]

  • Title: Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons Source: Pearson URL: [Link]

  • Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Acylation Mechanism - A Level Chemistry Revision Notes Source: Save My Exams URL: [Link]

  • Title: Chemical Properties Of Amines Acylation Basicity Source: BYJU'S URL: [Link]

  • Title: AS/A-level - Acylation (Acyl Chlorides) Source: Tuttee Academy URL: [Link]

  • Title: C-H acylation of Aniline Derivatives with α-Oxocarboxylic Acids using Ruthenium Catalyst Source: ResearchGate URL: [Link]

  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: ACS Publications URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC - NIH URL: [Link]

  • Title: Mild and Useful Method for N-Acylation of Amines Source: Taylor & Francis URL: [Link]

  • Title: Amine to Amide (via Acid Chloride) - Common Organic Chemistry Source: Common Organic Chemistry URL: [Link]

  • Title: Acid chloride reaction with amine Source: Reddit URL: [Link]

  • Title: acylation of amines Source: YouTube URL: [Link]

  • Title: Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride Source: Indian Academy of Sciences URL: [Link]

  • Title: N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 Source: PMC - NIH URL: [Link]

Sources

Application Notes and Protocols: Leveraging Methyl 5-amino-2-methoxybenzoate in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Value of a Versatile Scaffold

Methyl 5-amino-2-methoxybenzoate is a substituted anthranilate ester that presents a compelling scaffold for the discovery and development of novel agrochemicals. Its inherent structural features—a reactive amine group for diverse functionalization, a methoxy group that can influence molecular conformation and metabolic stability, and a methyl ester for potential pro-drug strategies or further modification—make it a valuable starting material for creating libraries of bioactive compounds. This guide provides an in-depth exploration of its application in the synthesis of herbicides and fungicides, complete with detailed experimental protocols and the scientific rationale underpinning these methodologies. In agrochemical research, this compound serves as a key building block for creating new herbicides and pesticides to aid in crop protection.[1]

Part 1: Herbicide Synthesis and Evaluation

The primary application of this compound in herbicide research lies in its conversion to sulfonylurea analogues. Sulfonylurea herbicides are a critical class of crop protection agents known for their high efficacy at low application rates and their specific mode of action, inhibiting the enzyme acetolactate synthase (ALS) in plants.[2][3]

Core Synthesis Pathway: From Anthranilate to Sulfonamide

The key transformation is the conversion of the amino group of this compound into a sulfamoyl group (-SO₂NH₂), creating the intermediate Methyl 2-methoxy-5-sulfamoylbenzoate. This intermediate is then poised for coupling with a heterocyclic amine to form the final sulfonylurea herbicide.

A robust method for this initial conversion involves diazotization of the amine followed by a copper-catalyzed reaction with sulfur dioxide and subsequent amination. A more direct and often higher-yielding approach involves chlorosulfonylation followed by amination.[4]

Protocol 1: Synthesis of Methyl 2-methoxy-5-aminosulfonylbenzoate [4]

This protocol details the synthesis of the key sulfonamide intermediate from a related precursor, Methyl 2-methoxybenzoate, which can be prepared from this compound via deamination-methylation or synthesized from salicylic acid. The principles of chlorosulfonylation and amination are directly applicable.

Materials:

  • Methyl 2-methoxybenzoate

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ammonia (aqueous or gas)

  • Dichloromethane (DCM)

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Chlorosulfonylation:

    • In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.

    • Add Methyl 2-methoxybenzoate to the flask.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Optionally, thionyl chloride can be added to facilitate the reaction.[4]

  • Work-up and Isolation of the Sulfonyl Chloride:

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

    • The product, Methyl 2-methoxy-5-(chlorosulfonyl)benzoate, will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold water.

    • For further reactions, the crude wet solid can be used directly or after drying.

  • Amination:

    • Dissolve the crude sulfonyl chloride in a suitable organic solvent like dichloromethane (DCM).

    • Cool the solution in an ice bath.

    • Bubble ammonia gas through the solution or add concentrated aqueous ammonia dropwise with vigorous stirring.

    • Monitor the reaction by TLC/LC-MS. The reaction is typically rapid.

  • Final Work-up and Purification:

    • Once the reaction is complete, wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-methoxy-5-aminosulfonylbenzoate.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a white crystalline solid.

Data Summary for Synthesis:

StepKey ReagentsTypical YieldPurity (Post-Purification)
Chlorosulfonylation Chlorosulfonic acid, Thionyl chloride85-95%>90%
Amination Ammonia90-98%>95%
Overall ~75-90%>98% (by HPLC)

Diagram: Synthesis of the Sulfonylurea Precursor

G start This compound step1 Chlorosulfonylation (ClSO3H, SOCl2) start->step1 intermediate Methyl 2-methoxy-5-(chlorosulfonyl)benzoate step1->intermediate step2 Amination (NH3) intermediate->step2 product Methyl 2-methoxy-5-aminosulfonylbenzoate step2->product next_step Coupling with Heterocyclic Amine product->next_step

Caption: Synthetic pathway from the starting material to the key sulfonamide intermediate for herbicide synthesis.

Protocol 2: Greenhouse Bioassay for Herbicidal Activity

This protocol provides a general framework for assessing the post-emergence herbicidal activity of newly synthesized sulfonylurea candidates.

Materials:

  • Test compounds (e.g., sulfonylurea derivatives)

  • Control herbicides (e.g., a commercial sulfonylurea like chlorsulfuron)

  • Weed species (e.g., broadleaf weeds like Abutilon theophrasti (velvetleaf) and grassy weeds like Setaria viridis (green foxtail))

  • Crop species for selectivity testing (e.g., wheat, corn)

  • Potting soil

  • Pots or trays

  • Automated sprayer or hand sprayer

  • Growth chamber or greenhouse with controlled environment

  • Adjuvant (non-ionic surfactant)

Procedure:

  • Plant Cultivation:

    • Sow seeds of weed and crop species in pots filled with potting soil.

    • Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night temperature, 14-hour photoperiod).

    • Allow plants to reach the 2-4 leaf stage before treatment.

  • Preparation of Test Solutions:

    • Dissolve the test compounds in a small amount of a suitable solvent (e.g., acetone) and then dilute with water to the desired concentrations (e.g., ranging from 1 g/ha to 250 g/ha equivalent application rate).

    • Include a non-ionic surfactant (e.g., 0.1% v/v) in the final spray solution to ensure proper leaf wetting.

    • Prepare a negative control (solvent + surfactant in water) and a positive control (commercial herbicide).

  • Application of Treatments:

    • Apply the test solutions to the plants using a calibrated sprayer to ensure uniform coverage.

    • Randomize the placement of the pots to avoid positional effects.

  • Evaluation:

    • Return the treated plants to the greenhouse.

    • Visually assess the herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • Use a rating scale from 0% (no effect) to 100% (complete plant death).

    • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass, dry it in an oven, and weigh it to quantify the growth inhibition.

  • Data Analysis:

    • Calculate the GR₅₀ (the dose required to cause 50% growth reduction) for each compound against each plant species.

    • Analyze the data for statistical significance.

Part 2: Fungicide Discovery and Application

The scaffold of this compound is also a promising starting point for the synthesis of novel fungicides. The benzamide moiety is a well-known toxophore in several classes of fungicides, and the amine group allows for the introduction of various pharmacophores, potentially leading to compounds with novel modes of action or improved efficacy. For instance, derivatives could be designed to mimic the structure of strobilurin fungicides, which are inhibitors of mitochondrial respiration in fungi.[5][6][7]

Conceptual Synthesis Pathway: Benzamide Fungicides

A plausible synthetic route involves the acylation of the amine group of this compound with a tailored acid chloride to introduce a desired toxophore. The resulting benzamide can then be evaluated for its fungicidal properties.

Protocol 3: Representative Synthesis of a Benzamide Derivative

This protocol outlines a general method for the synthesis of an N-acyl derivative of this compound.

Materials:

  • This compound

  • Acid chloride of choice (e.g., 2-chlorobenzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in the anhydrous solvent.

    • Add the non-nucleophilic base (approximately 1.1 equivalents).

    • Cool the solution to 0 °C in an ice bath.

  • Acylation:

    • Dissolve the acid chloride (1.0 equivalent) in a small amount of the anhydrous solvent and add it dropwise to the cooled solution of the amine.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC/LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure benzamide derivative.

Diagram: Experimental Workflow for Fungicide Discovery

G cluster_synthesis Synthesis cluster_screening Screening & Evaluation A This compound B Acylation with Acid Chloride A->B C Novel Benzamide Derivative B->C D In Vitro Assay (Mycelial Growth Inhibition) C->D Bio-evaluation E Greenhouse Assay (Disease Control) D->E F Structure-Activity Relationship (SAR) E->F F->B Optimization

Caption: A logical workflow from synthesis to biological evaluation and optimization in fungicide research.

Protocol 4: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is a standard method to determine the intrinsic activity of a compound against a panel of pathogenic fungi.

Materials:

  • Test compounds

  • A panel of fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten agar to about 45-50 °C.

    • Prepare stock solutions of the test compounds in DMSO.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1% (v/v).

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From a actively growing culture of the test fungus on PDA, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control plates).

  • Incubation and Evaluation:

    • Incubate the plates at the optimal growth temperature for the fungus (typically 20-25 °C) in the dark.

    • When the fungal colony in the control plate has reached a significant diameter (e.g., two-thirds of the plate), measure the diameter of the fungal colonies on all plates.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(dc - dt) / dc] × 100

      • Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

  • Data Analysis:

    • For each compound and fungus combination, calculate the EC₅₀ value (the effective concentration that causes 50% inhibition of mycelial growth).

Conclusion: A Versatile Platform for Future Discovery

This compound stands out as a readily available and highly versatile building block for agrochemical research. The protocols and conceptual frameworks presented here demonstrate its utility in the systematic synthesis and evaluation of both herbicidal and fungicidal candidates. The strategic functionalization of its amine and ester groups, guided by established principles of agrochemical design, provides a robust platform for the development of next-generation crop protection solutions. Researchers are encouraged to adapt and expand upon these methodologies to explore the full potential of this valuable scaffold.

References

Application Notes and Protocols: The Role of Methyl 5-Amino-2-Methoxybenzoate in the Synthesis of Azo Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

Methyl 5-amino-2-methoxybenzoate (CAS No. 22802-67-1) is an aromatic amine that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds.[1] Its unique structure, featuring a primary aromatic amine group, a methoxy group, and a methyl ester, makes it an exceptionally valuable precursor for the creation of complex colorants. The primary application of this compound in colorant chemistry lies in its role as a "diazo component" for the synthesis of azo dyes and pigments.[1]

Azo colorants, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most versatile class of synthetic dyes used across the textile, printing, food, and coatings industries.[2][3] The specific substituents on the aromatic rings connected by the azo bridge dictate the final properties of the colorant, including its hue, intensity, solubility, and fastness to light, washing, and chemical agents.[4] The methoxy and methyl benzoate groups on the this compound backbone offer chemists precise tools to modulate these properties, enabling the development of novel colorants with tailored performance characteristics.

This document provides a detailed guide for researchers and scientists on the principles and protocols for utilizing this compound in the synthesis of azo dyes. It explains the fundamental chemical transformations, offers step-by-step experimental procedures, and discusses the significance of key reaction parameters.

Core Principle: The Chemistry of Azo Dye Synthesis

The synthesis of azo dyes from a primary aromatic amine like this compound is a classic two-step electrophilic aromatic substitution reaction.[5]

  • Diazotization: The process begins with the conversion of the primary aromatic amine into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5][6] This reaction must be performed at low temperatures (typically 0–5 °C) because diazonium salts are unstable at higher temperatures and can decompose, prematurely losing nitrogen gas.[6]

  • Azo Coupling: The resulting diazonium salt is a weak electrophile. It is immediately reacted with an electron-rich aromatic compound, known as the "coupling component."[5][7] Common coupling components include phenols, naphthols, and other aromatic amines. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component to form the stable azo linkage (–N=N–), yielding the final dye molecule.[7]

The overall workflow is a robust and highly adaptable method for generating a vast library of different colors.

General Synthesis Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A This compound C Diazonium Salt Intermediate A->C 0-5 °C B NaNO₂ + HCl (aq) B->C E Final Azo Dye C->E Electrophilic Aromatic Substitution D Coupling Component (e.g., β-Naphthol) D->E

Caption: High-level workflow for azo dye synthesis.

Experimental Protocols

The following protocols are based on well-established, general methodologies for azo dye synthesis and are adapted for this compound.[3][5] Researchers should always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: Diazotization of this compound

This protocol details the formation of the key diazonium salt intermediate.

Materials and Reagents:

  • This compound (1.81 g, 10 mmol)

  • Concentrated Hydrochloric Acid (HCl, ~37%) (5 mL)

  • Sodium Nitrite (NaNO₂) (0.76 g, 11 mmol)

  • Deionized Water

  • Ice

  • 250 mL Beaker

  • Magnetic Stirrer and Stir Bar

Procedure:

  • In a 250 mL beaker, suspend 1.81 g (10 mmol) of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of deionized water.

  • Stir the mixture vigorously to achieve a fine suspension. If the amine salt does not fully dissolve, a small amount of gentle warming can be applied, but the solution must be thoroughly cooled in the next step.

  • Place the beaker in an ice-water bath and cool the mixture to 0–5 °C with continuous stirring. It is critical to maintain this temperature range throughout the procedure.[5]

  • In a separate small beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes. Use a thermometer to ensure the reaction temperature does not exceed 5 °C. The formation of the diazonium salt is an exothermic process.[8]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. This ensures the diazotization reaction goes to completion.

  • The resulting clear or slightly yellow solution is the diazonium salt of this compound. This solution is unstable and should be used immediately in the subsequent coupling reaction.[6]

Protocol 2: Azo Coupling with β-Naphthol

This protocol describes the synthesis of a vibrant red-orange dye by coupling the diazonium salt with β-naphthol, a common and effective coupling component.

Materials and Reagents:

  • Diazonium salt solution (from Protocol 1)

  • β-Naphthol (2-naphthol) (1.44 g, 10 mmol)

  • Sodium Hydroxide (NaOH) (1.6 g)

  • Deionized Water

  • Ice

  • 400 mL Beaker

  • Büchner Funnel and Vacuum Filtration Apparatus

Procedure:

  • In a 400 mL beaker, prepare the coupling solution by dissolving 1.44 g (10 mmol) of β-naphthol in an aqueous solution of 1.6 g of NaOH in 50 mL of deionized water. Stir until the β-naphthol is completely dissolved, forming sodium 2-naphthoxide.

  • Cool the coupling solution to 0–5 °C in a separate ice-water bath.

  • While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold β-naphthol solution.

  • An intensely colored precipitate should form immediately. The choice of an alkaline medium (from NaOH) is crucial for coupling with phenols and naphthols as it deprotonates the hydroxyl group, making the aromatic ring more electron-rich and thus more susceptible to electrophilic attack.[2]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude dye product on the filter with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper. This removes any unreacted salts and bases.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to obtain the final azo dye.

Chemical Reaction Diagram

Caption: Reaction scheme for the synthesis of an azo dye.

Data Presentation and Characterization

The color of the synthesized azo dye is directly related to its molecular structure and its maximum absorption wavelength (λmax) in the visible spectrum. The extended conjugation provided by the azo group and the aromatic rings allows the molecule to absorb visible light.[3] Electron-donating groups (like -OH, -NH₂) and electron-withdrawing groups (-NO₂, -COOCH₃) on the aromatic rings can shift the λmax, thereby altering the color.

The synthesized dyes can be characterized using UV-Visible spectroscopy to determine their λmax. By changing the coupling component, a range of colors can be produced from the same this compound precursor.

Coupling ComponentTypical Reaction MediumExpected Color RangeExpected λmax Range (nm)
β-NaphtholAlkaline (NaOH)Orange to Red480 - 530
PhenolAlkaline (NaOH)Yellow to Orange400 - 450
AnilineWeakly AcidicYellow to Brown410 - 470
N,N-DimethylanilineWeakly AcidicRed490 - 540
ResorcinolAlkaline (NaOH)Orange to Brown440 - 490

Note: The expected λmax and color ranges are estimations based on analogous azo dye systems. Actual values must be determined experimentally.[3][4]

Applications and Broader Impact

Azo dyes derived from this compound are expected to find applications as disperse or mordant dyes.[2]

  • Textile Industry: The resulting dyes could be suitable for dyeing synthetic fibers like polyester and nylon, as well as natural fibers such as cotton, wool, and silk under appropriate conditions.[3][4]

  • Pigments: The synthesized azo compounds can be converted into insoluble pigments for use in plastics, coatings, and printing inks.[9] This often involves precipitating the dye onto an inert inorganic substrate.

  • Functional Materials: Azo compounds are known for their use in advanced applications such as nonlinear optical systems, reprography, and as metallochromic indicators, suggesting further research avenues for dyes derived from this specific precursor.[2]

References

  • MySkinRecipes. This compound.
  • University of Toronto. The Synthesis of Azo Dyes.
  • International Science Community Association. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Research Journal of Chemical Sciences, 3(10), 81-87.
  • Otutu, J.O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8.
  • Wheeler Scientific. (2024). Azo Dyes Demystified: The Chemistry Behind Methyl Orange Synthesis. YouTube.
  • Otutu, J.O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. DocsDrive.
  • Gbadegesin, L. A., et al. (2022). Methoxy-Functionalized Monoazo Dyes: Synthesis, Characterization, and Evaluation of Dyeing Performance on Nylon Fabrics. Scientifica.
  • Organic Chemistry Portal. Diazotisation.
  • Wei, Y. P., Li, T., & Gao, H. W. (2011). Synthetic dye--inorganic salt hybrid colorants for application in thermoplastics. Molecules, 16(6), 5035-5053.
  • Sigma-Aldrich. This compound.
  • Scribd. Lab 13 A Diazotization-Coupling Reaction - The Preparation of Methyl Orange.
  • BenchChem. Application Notes and Protocols: Synthesis of Novel Azo Dyes Utilizing Methyl 4-amino-2-isopropoxybenzoate.

Sources

Application Note: A Comprehensive Guide to the Esterification of 5-Amino-2-methoxybenzoic Acid via Fischer-Speier Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Esters of 5-amino-2-methoxybenzoic acid are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of these esters, focusing on the robust and scalable Fischer-Speier esterification method. We will delve into the mechanistic principles, provide a step-by-step experimental procedure for the synthesis of methyl 5-amino-2-methoxybenzoate, and offer insights into reaction monitoring, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for this chemical transformation.

Principle of the Method: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction that forms an ester from a carboxylic acid and an alcohol.[3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[4][5] This is typically accomplished by using a large excess of the alcohol, which often doubles as the solvent, and/or by removing the water that is formed as a byproduct.[6][7]

Reaction Mechanism

The mechanism involves several key reversible steps:[3][4][8]

  • Protonation of the Carbonyl: A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[5][9]

  • Nucleophilic Attack: The weakly nucleophilic oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][6]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).[4]

  • Elimination of Water: A molecule of water is eliminated from the intermediate, and the carbonyl double bond is reformed.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product.[8]

Considerations for an Aminobenzoic Acid Substrate

A critical consideration when esterifying an aminobenzoic acid is the presence of the basic amino group. This group will react with the strong acid catalyst to form an ammonium salt.[9] Consequently, a purely catalytic amount of acid is insufficient. A stoichiometric quantity (at least 1 equivalent relative to the amino group) is required to neutralize the amine, with an additional catalytic amount to drive the esterification.[5]

Materials and Equipment

Reagents and Chemicals
ReagentGradeM.W. ( g/mol )Notes
5-Amino-2-methoxybenzoic acidReagent Grade, ≥98%167.16Starting material.
Methanol (or other alcohol)Anhydrous32.04Reactant and solvent. Must be anhydrous.
Sulfuric Acid (H₂SO₄)Concentrated, 98%98.08Catalyst. EXTREMELY CORROSIVE. [10]
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution84.01For neutralization during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade120.37Drying agent.
Ethyl AcetateACS Grade88.11For extraction and TLC.
HexaneACS Grade86.18For TLC mobile phase.
Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Glassware for recrystallization

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and chamber

  • Melting point apparatus

  • NMR spectrometer, IR spectrophotometer

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis on a representative scale.

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Amino-2-methoxybenzoic acid (e.g., 5.00 g, 29.9 mmol, 1.0 eq).

  • Add anhydrous methanol (50 mL). The alcohol serves as both the reactant and the solvent. A large excess is used to drive the equilibrium.[11]

  • Stir the mixture at room temperature to dissolve the solid as much as possible. A complete solution may not be formed initially.

  • In a fume hood, cool the flask in an ice-water bath.

  • CAUTION: Slowly and dropwise, add concentrated sulfuric acid (3.0 mL, ~5.5 g, 56.1 mmol, ~1.9 eq) to the stirring mixture. The addition is highly exothermic. A precipitate (the ammonium sulfate salt of the starting material) will likely form.[5]

Reaction and Monitoring
  • Remove the ice bath and attach a reflux condenser to the flask.

  • Heat the mixture to a gentle reflux (methanol b.p. ~65 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The solid precipitate should gradually dissolve as the reaction proceeds.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]

    • Mobile Phase: A 1:1 mixture of ethyl acetate and hexane is a good starting point.

    • Procedure: Withdraw a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting material.

    • Visualization: Use a UV lamp (254 nm). The product should appear as a new spot with a higher Rf value than the starting acid. The reaction is complete when the starting material spot is no longer visible.

Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice water (~150 mL).

  • Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃). CAUTION: Vigorous gas (CO₂) evolution will occur.[11] Continue adding the base dropwise with stirring until the gas evolution ceases and the pH of the solution is basic (pH > 8, check with pH paper).

  • The neutral ester product, which is insoluble in water, will precipitate as a solid.[5][9]

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.

  • Allow the product to air-dry on the filter for at least 30 minutes to remove excess water.

Purification
  • The crude solid can be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system.[11]

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization

The identity and purity of the final product, this compound (CAS: 22802-67-1), should be confirmed by standard analytical methods.[12]

  • Appearance: Off-white to light brown crystalline solid.

  • Melting Point: Determine the melting point range and compare it to the literature value.

  • ¹H NMR & ¹³C NMR: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns. The spectra should be consistent with the expected structure of the ester.

  • IR Spectroscopy: Look for characteristic peaks: N-H stretches (around 3300-3500 cm⁻¹), C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-O stretches.

Workflow Diagram

Esterification_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine 5-amino-2-methoxybenzoic acid and excess anhydrous methanol in RBF B 2. Cool in ice bath and slowly add concentrated H₂SO₄ A->B C 3. Heat mixture to reflux (4-6 hours) B->C D 4. Monitor reaction progress by TLC C->D E 5. Cool to RT and pour into ice water D->E Reaction Complete F 6. Neutralize with sat. NaHCO₃ until pH > 8 E->F G 7. Collect precipitated solid by vacuum filtration F->G H 8. Wash solid with cold water G->H I 9. Recrystallize from Ethanol/Water H->I Crude Product J 10. Collect pure crystals by vacuum filtration and dry I->J K 11. Characterize product (MP, NMR, IR) J->K L Final Product: this compound K->L

Caption: Workflow for Fischer Esterification of 5-Amino-2-methoxybenzoic Acid.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. It can cause severe burns upon contact with skin or eyes.[10] Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

  • Reagents: 5-Amino-2-methoxybenzoic acid and its ester derivatives may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[14][15]

  • Waste Disposal: Dispose of all chemical waste according to local and institutional regulations. Neutralize acidic and basic aqueous waste before disposal.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Product Yield 1. Incomplete reaction due to insufficient time or heating.Extend the reflux time and monitor by TLC until the starting material is consumed. Ensure the heating mantle provides a consistent reflux temperature.
2. Water present in the alcohol reactant.Use anhydrous alcohol to avoid shifting the equilibrium back to the reactants.
3. Insufficient acid catalyst.Ensure at least one equivalent of H₂SO₄ is used to neutralize the amino group, plus a catalytic amount.[9]
Product Fails to Precipitate 1. Incomplete neutralization.Check the pH of the solution. Continue adding NaHCO₃ solution until the pH is confirmed to be > 8.[11]
2. Product is soluble in the work-up volume.If the product is an ester of a higher alcohol, it may be more soluble. Try extracting the product with a suitable organic solvent (e.g., ethyl acetate) instead of relying on precipitation.
Product is Oily or Impure 1. Incomplete removal of starting material or byproducts.Ensure the reaction has gone to completion. The recrystallization step is crucial; perform it carefully, ensuring not to use too much hot solvent.
2. Incomplete washing of the crude product.Thoroughly wash the crude precipitate with cold water to remove any residual salts from the neutralization step.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link: https://en.wikipedia.
  • Chemistry LibreTexts. (2023). Esterification. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_-_Nucleophilic_Acyl_Substitution/21.03%3A_Chemistry_of_Carboxylic_Acids]
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link: https://www.masterorganicchemistry.
  • Clark, J. (2023). The mechanism for the esterification reaction. Chemguide. [Link: https://www.chemguide.co.
  • Integrated Organic Chemistry. (2019). 08.08 Esterification of Carboxylic Acids. YouTube. [Link: https://www.youtube.
  • BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid. [Link: https://www.benchchem.
  • University of Wollongong. (n.d.). Standard Operating Procedure: Sulfuric Acid. [Link: https://www.uow.edu.au/content/groups/public/@web/@ohs/documents/doc/uow016916.pdf]
  • Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-6-methoxybenzoic acid. [Link: https://www.fishersci.com/sdsitems.do?partNumber=AC447030010&countryCode=US&language=en]
  • TCI Chemicals. (2024). Safety Data Sheet: 4-Amino-3-methoxybenzoic Acid. [Link: https://www.tcichemicals.com/GB/en/p/A2029]
  • ECHEMI. (n.d.). 5-aMino-2-Methoxy-4-Methylbenzoic acid SDS. [Link: https://www.echemi.com/sds/5-amino-2-methoxy-4-methylbenzoic-acid-cas70752-50-0.html]
  • Google Patents. (1948). US2442797A - Para-amino benzoic acid esters. [Link: https://patents.google.
  • Biosynth. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester. [Link: https://www.biosynth.com/p/FA55657/22802-67-1/5-amino-2-methoxy-benzoic-acid-methyl-ester]
  • Biosynth. (2021). Safety Data Sheet: 4-Amino-5-chloro-2-methoxybenzoic acid. [Link: https://www.biosynth.com/uploads/msds/FA17623_msds.pdf]
  • BenchChem. (n.d.). Technical Support Center: Fischer Esterification of Aminobenzoic Acids. [Link: https://www.benchchem.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link: https://chem.libretexts.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link: https://www.organic-chemistry.
  • Google Patents. (2011). CN101353311B - Process for preparing aminobenzoate esters. [Link: https://patents.google.
  • Chem-Impex. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester. [Link: https://www.chemimpex.com/products/5-amino-2-methoxy-benzoic-acid-methyl-ester-detail]
  • Journal of Medicinal Chemistry. (1996). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. [Link: https://pubs.acs.org/doi/10.1021/jm960233b]
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link: https://www.researchgate.

Sources

Application Note: High-Throughput Purity Determination of Methyl 5-amino-2-methoxybenzoate Using Orthogonal HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the purity analysis of Methyl 5-amino-2-methoxybenzoate, a critical intermediate in pharmaceutical synthesis.[1][2] Two orthogonal chromatographic methods are presented: a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for robust quantification and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of volatile impurities. The causality behind the selection of columns, mobile phases, and derivatization strategies is discussed in depth. These protocols are designed for researchers, quality control analysts, and drug development professionals, providing a framework for method implementation and validation in accordance with ICH guidelines.[3][4]

Introduction: The Rationale for Orthogonal Purity Testing

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][5] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Impurities can arise from the synthetic route, such as residual starting materials (e.g., salicylic acid derivatives), by-products from incomplete reactions, or degradation products formed during storage.[2][6]

A single analytical method may not be sufficient to detect all potential impurities. Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical principles—provides a more comprehensive purity profile. This note details two such methods:

  • RP-HPLC with UV detection: Separates analytes based on their polarity and hydrophobic interactions.[7] It is the workhorse for assay and purity of non-volatile and thermally labile compounds.

  • GC-MS: Separates analytes based on their volatility and boiling point. It offers exceptional resolution for volatile compounds and provides structural information through mass spectrometry, aiding in definitive impurity identification.

The validation of these analytical procedures is paramount to ensure they are fit for purpose. This guide incorporates principles from the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure the methods are accurate, precise, and specific.[4][8][9]

Part A: High-Performance Liquid Chromatography (HPLC) Method

Principle and Method Rationale

The chemical structure of this compound, featuring an aromatic ring, a polar amino group, and ester/ether functionalities, makes it an ideal candidate for Reversed-Phase HPLC.[10] In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[11][12]

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is chosen for its strong hydrophobic retention, which is effective for separating aromatic compounds. The high surface area and carbon load provide the necessary resolution to separate the main component from closely related impurities.[11]

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile) is employed. Acetonitrile is selected for its low viscosity and UV transparency. The aqueous phase contains a formate buffer to control the pH. Maintaining a slightly acidic pH ensures the primary amine group is protonated, leading to consistent retention times and improved peak shape.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is used. The conjugated aromatic system of the analyte provides strong UV absorbance, allowing for sensitive detection. A detection wavelength of 254 nm is chosen as a robust starting point, though scanning for the lambda max (λmax) is recommended for optimal sensitivity.

HPLC Experimental Protocol
  • HPLC System with gradient pump, autosampler, column thermostat, and DAD/UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • This compound Reference Standard (>99.5% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q®).

  • Formic acid (≥98%).

  • Methanol (HPLC grade).

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 22 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile directly. Degas before use.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix well. This is the standard stock solution.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix well.

  • System Suitability Testing (SST):

    • Before sample analysis, inject the standard solution five times.

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Analytical Procedure:

    • Inject the diluent (as a blank) once to ensure no carryover or system contamination.

    • Inject the standard solution.

    • Inject the sample solution in duplicate.

    • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor. For higher accuracy, a relative response factor should be determined for known impurities.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase & Diluent prep_std 2. Prepare Standard Solution prep_mobile->prep_std prep_sample 3. Prepare Sample Solution prep_std->prep_sample sst 4. System Suitability Test (SST) prep_sample->sst analysis 5. Inject Blank, Standard, & Samples sst->analysis integration 6. Integrate Peaks analysis->integration calculation 7. Calculate Purity (Area % Method) integration->calculation report 8. Generate Report calculation->report GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sol 1. Prepare Stock Solutions dry_down 2. Aliquot & Evaporate Solvent prep_sol->dry_down derivatize 3. Add Reagents & Heat (Derivatize) dry_down->derivatize inject 4. Inject Derivatized Standard & Sample derivatize->inject acquire 5. Acquire Chromatogram & Mass Spectra inject->acquire integration 6. Integrate Peaks acquire->integration identification 7. Identify Peaks (RT & MS Library) integration->identification calculation 8. Calculate Purity & Report identification->calculation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-amino-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to optimize your synthetic outcomes. Our approach is rooted in practical, field-proven experience to ensure scientific integrity and successful experimentation.

Introduction to Synthetic Strategies

The synthesis of this compound, a key intermediate in various pharmaceutical and chemical industries, can be approached through several routes. The optimal strategy often depends on the available starting materials, scalability, and desired purity. Here, we will focus on two common and reliable synthetic pathways, outlining the critical steps and potential challenges associated with each.

Route 1: Nitration of 2-Methoxybenzoic Acid followed by Reduction and Esterification

This classic route begins with the nitration of commercially available 2-methoxybenzoic acid. The resulting nitro-intermediate is then reduced to the corresponding amine, which is subsequently esterified to yield the final product.

Route 2: Methylation of 2-Hydroxy-5-nitrobenzoic Acid followed by Reduction and Esterification

An alternative pathway starts with 2-hydroxy-5-nitrobenzoic acid, which is first methylated at the phenolic hydroxyl group. The subsequent steps of nitro group reduction and esterification are similar to Route 1.

The following sections will delve into a detailed troubleshooting guide and frequently asked questions for each critical stage of these syntheses.

Visualizing the Synthesis: Reaction Pathways

To provide a clear overview of the chemical transformations, the following diagrams illustrate the two primary synthetic routes.

Synthesis_Route_1 A 2-Methoxybenzoic Acid B 2-Methoxy-5-nitrobenzoic Acid A->B HNO₃, H₂SO₄ C 5-Amino-2-methoxybenzoic Acid B->C Reduction (e.g., H₂, Pd/C) D This compound C->D Esterification (CH₃OH, H⁺)

Caption: Synthetic pathway for Route 1.

Synthesis_Route_2 A 2-Hydroxy-5-nitrobenzoic Acid B 2-Methoxy-5-nitrobenzoic Acid A->B Methylation (e.g., (CH₃)₂SO₄, base) C Methyl 2-methoxy-5-nitrobenzoate B->C Esterification (CH₃OH, H⁺) D This compound C->D Reduction (e.g., H₂, Pd/C)

Caption: Synthetic pathway for Route 2.

Troubleshooting Guide: A Deep Dive into Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.

Part 1: Nitration of 2-Methoxybenzoic Acid (Route 1)

Question 1: My nitration reaction is yielding a mixture of isomers. How can I improve the regioselectivity for the desired 5-nitro product?

Answer: The methoxy group is an ortho, para-directing activator, while the carboxylic acid group is a meta-directing deactivator.[1] In the nitration of 2-methoxybenzoic acid, the directing effects of these two groups are in opposition. While the 5-nitro isomer is generally the major product, the formation of other isomers, such as the 3-nitro and 4-nitro derivatives, can occur.

To enhance the yield of the 5-nitro isomer, consider the following:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C.[1] Higher temperatures can lead to the formation of undesired side products and dinitrated species.

  • Rate of Addition: Add the nitrating agent (a mixture of concentrated nitric and sulfuric acid) slowly and dropwise to the solution of 2-methoxybenzoic acid with vigorous stirring. This ensures localized heat dissipation and minimizes side reactions.

  • Acid Concentration: Use concentrated acids to generate a sufficient concentration of the nitronium ion (NO₂⁺), the active electrophile.[1]

Question 2: The reaction mixture turned dark brown/black, and the yield is very low. What went wrong?

Answer: A dark coloration and low yield often indicate oxidative side reactions or charring. The methoxy group activates the aromatic ring, making it more susceptible to oxidation by nitric acid, especially under harsh conditions.

To mitigate this:

  • Strict Temperature Control: As mentioned, maintaining a low temperature is crucial to prevent runaway reactions and oxidation.

  • Stoichiometry of Nitrating Agent: Use a controlled amount of nitric acid. A slight excess is typically sufficient. A large excess can promote oxidation.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to avoid over-oxidation of the product.

Part 2: Methylation of 2-Hydroxy-5-nitrobenzoic Acid (Route 2)

Question 3: I am getting a low yield of the methylated product, and I see unreacted starting material. How can I drive the methylation to completion?

Answer: Incomplete methylation of the phenolic hydroxyl group is a common issue. This can be due to several factors:

  • Base Strength and Stoichiometry: A sufficiently strong base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Common bases include sodium hydroxide or potassium carbonate. Ensure at least one equivalent of base is used.

  • Choice of Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a highly effective methylating agent.[2] Methyl iodide can also be used.

  • Solvent: A polar aprotic solvent like DMF or acetone can facilitate the reaction.

  • Reaction Temperature and Time: Gently heating the reaction mixture (e.g., to 50-60°C) can increase the reaction rate.[3] Monitor the reaction by TLC and allow sufficient time for completion.

Question 4: I am observing the formation of a side product that I suspect is the methyl ester of the starting material. How can this be avoided?

Answer: The carboxylic acid can also be methylated, especially if a large excess of the methylating agent is used or if the reaction conditions are harsh.

To favor O-methylation of the phenol over esterification of the carboxylic acid:

  • Control Stoichiometry: Use a carefully controlled amount of the methylating agent (a slight excess is usually sufficient for the phenolic hydroxyl).

  • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) will favor the more reactive phenoxide methylation.

  • Protection Strategy (if necessary): In some cases, it may be beneficial to protect the carboxylic acid group as an ester before methylation, and then hydrolyze it back to the acid after the methylation step. However, for this specific synthesis, careful control of reaction conditions should be sufficient.

Part 3: Reduction of the Nitro Group (Applicable to both routes)

Question 5: My catalytic hydrogenation is slow or incomplete. What are the key parameters to check?

Answer: Catalytic hydrogenation of a nitro group to an amine is generally efficient, but several factors can affect its performance:

  • Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. The catalyst can be poisoned by impurities.

  • Hydrogen Pressure: While often feasible at atmospheric pressure (using a balloon), increasing the hydrogen pressure (e.g., in a Parr shaker) can significantly increase the reaction rate.

  • Solvent: Methanol, ethanol, or ethyl acetate are common solvents. Ensure the starting material is fully dissolved.

  • Agitation: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Catalyst Loading: A typical catalyst loading is 5-10 mol% of Pd/C.

Question 6: I am observing the formation of colored impurities during the reduction. What are these and how can I avoid them?

Answer: The reduction of nitroarenes can proceed through various intermediates, such as nitroso and hydroxylamine species.[4] Incomplete reduction can lead to the formation of colored dimeric side products like azoxy and azo compounds.

To minimize these impurities:

  • Ensure Complete Reaction: Monitor the reaction by TLC until all the starting material is consumed.

  • Optimize Hydrogen Supply: Ensure a continuous and sufficient supply of hydrogen.

  • Catalyst Quality: Use a high-quality catalyst to promote the complete reduction to the amine.

Part 4: Fischer Esterification (Applicable to both routes)

Question 7: The yield of my esterification reaction is low, and I have a significant amount of the starting carboxylic acid remaining. How can I improve the conversion?

Answer: Fischer esterification is a reversible reaction.[5][6] To drive the equilibrium towards the product (the ester), you can:

  • Use Excess Alcohol: Employing a large excess of methanol (which can also serve as the solvent) will shift the equilibrium to the right, favoring ester formation.[6][7]

  • Remove Water: Water is a byproduct of the reaction. Removing it as it forms will also drive the reaction to completion. This can be achieved using a Dean-Stark apparatus if a co-solvent like toluene is used, or by adding a dehydrating agent.

  • Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential.[5]

Question 8: My final product is difficult to purify and appears to be contaminated with the starting amino acid. What is the best work-up procedure?

Answer: The basicity of the amino group and the acidity of the unreacted carboxylic acid can complicate the work-up.

A recommended work-up procedure is as follows:

  • Neutralize the Acid Catalyst: After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst with a base, such as a saturated aqueous solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Wash with Base: To remove any unreacted 5-amino-2-methoxybenzoic acid, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). The acidic starting material will be deprotonated and move into the aqueous layer.[4]

  • Brine Wash and Drying: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield I can expect for these synthetic routes?

A1: With careful optimization of each step, overall yields of 60-70% or higher are achievable for both routes. Individual step yields can be much higher, often exceeding 90% for the reduction and esterification steps.[8]

Q2: How can I monitor the progress of each reaction step?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reactions. A suitable mobile phase for most of these intermediates and the final product is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). Staining with a UV lamp or an appropriate chemical stain (e.g., potassium permanganate) can be used for visualization.

Q3: My final product is a pale yellow or brown oil/solid. Is this normal?

A3: The pure product should be a white to off-white solid. A yellow or brown color often indicates the presence of impurities, possibly from oxidation of the amino group or residual colored byproducts from the nitro reduction step. Purification by recrystallization or column chromatography should yield a purer, less colored product.

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Nitration: The use of concentrated nitric and sulfuric acids is hazardous. These are highly corrosive and the reaction is exothermic. Perform the reaction in a fume hood, wear appropriate personal protective equipment (PPE), and maintain strict temperature control.

  • Methylation: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood and wear appropriate gloves.[2]

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure all equipment is properly set up and there are no sources of ignition. Pd/C can be pyrophoric when dry and exposed to air, especially after use. Handle the used catalyst carefully, keeping it wet with solvent during filtration.

Q5: Can I perform the reduction and esterification in a one-pot procedure?

A5: While one-pot procedures can be efficient, for this specific synthesis, it is generally recommended to isolate the intermediate 5-amino-2-methoxybenzoic acid after the reduction. This allows for purification and ensures that the conditions of the esterification reaction are not compromised by residual reagents or byproducts from the reduction step.

Summary of Optimized Reaction Conditions

Reaction StepKey Parameters & Optimized Conditions
Nitration Temperature: 0-10°C. Reagents: Concentrated HNO₃ and H₂SO₄. Control: Slow, dropwise addition of nitrating agent with vigorous stirring.
Methylation Base: NaOH or K₂CO₃ (at least 1 equivalent). Methylating Agent: Dimethyl sulfate. Temperature: 50-60°C.
Reduction Catalyst: 5-10 mol% Pd/C. Hydrogen Source: H₂ gas (balloon or pressurized). Solvent: Methanol or Ethanol. Condition: Vigorous stirring.
Esterification Reagents: Large excess of methanol, catalytic concentrated H₂SO₄. Condition: Reflux temperature. Work-up: Neutralization followed by basic wash to remove unreacted acid.

By carefully considering the advice and troubleshooting tips provided in this guide, you will be well-equipped to optimize the synthesis of this compound, leading to higher yields and purity in your experiments.

References

Common impurities in Methyl 5-amino-2-methoxybenzoate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to identifying and removing common impurities in Methyl 5-amino-2-methoxybenzoate, tailored for researchers, scientists, and drug development professionals.

Technical Support Center: this compound

Welcome to the technical support center for this compound. This guide is designed to provide you with expert, field-proven insights into the common impurities encountered during its synthesis and use, along with robust, validated protocols for their removal. Our goal is to empower you to achieve the highest possible purity for your downstream applications, ensuring the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and how do they influence impurity profiles?

The impurity profile of this compound is intrinsically linked to its synthetic origin. The two most common pathways are:

  • Esterification of 5-amino-2-methoxybenzoic acid: This is a direct, one-step acid-catalyzed reaction with methanol. The primary impurity concern is the presence of unreacted starting material.[1]

  • Reduction of Methyl 5-nitro-2-methoxybenzoate: This route involves the reduction of a nitro group to an amine. This method can introduce a different set of impurities, including incomplete reduction byproducts and residual metal catalysts.[1][2]

The choice of route dictates the specific purification strategy required.

cluster_0 Route 1: Esterification cluster_1 Route 2: Nitro Reduction 5-amino-2-methoxybenzoic acid 5-amino-2-methoxybenzoic acid Product This compound 5-amino-2-methoxybenzoic acid->Product + Methanol, H+ Unreacted Acid Unreacted Acid Product->Unreacted Acid Impurity Source Incomplete Reduction Byproducts Incomplete Reduction Byproducts Product->Incomplete Reduction Byproducts Impurity Source Methyl 5-nitro-2-methoxybenzoate Methyl 5-nitro-2-methoxybenzoate Methyl 5-nitro-2-methoxybenzoate->Product + H2, Pd/C

Caption: Primary synthesis pathways and associated impurity sources.
Q2: What are the most common impurities I might encounter, and how can I remove them?

The impurities depend heavily on the synthetic route. Below is a summary of common impurities and the recommended purification techniques.

Impurity NameStructureCommon SourceRecommended Removal Method
5-Amino-2-methoxybenzoic acid HOOC-C₆H₃(OCH₃)-NH₂Unreacted starting material (Route 1)Acid-Base Extraction (wash with aq. NaHCO₃ solution)[1][3]
Methyl 5-nitro-2-methoxybenzoate O₂N-C₆H₃(OCH₃)-COOCH₃Incomplete reduction (Route 2)Column Chromatography[2]
Oxidation Byproducts Varied (often colored quinone-like structures)Air oxidation of the amino groupRecrystallization with activated charcoal[1][4]
Positional Isomers e.g., Methyl 2-amino-5-methoxybenzoateSide reactions during synthesisColumn Chromatography, Fractional Recrystallization[4]
Q3: My final product is discolored (yellow or brown). What is the cause, and how can I fix it?

Discoloration is a frequent issue with aromatic amines and is almost always caused by the oxidation of the electron-rich amino group.[1] These oxidized species are often highly colored, even at low concentrations.

Solution: The most effective method to remove these colored impurities is recrystallization with the aid of activated charcoal.[4][5] The charcoal adsorbs the large, planar colored molecules, which are then removed via hot filtration. To prevent re-oxidation, it is best practice to perform reactions and store the final product under an inert atmosphere (e.g., nitrogen or argon).[1]

Q4: How can I monitor the purity of my product during purification?

Thin Layer Chromatography (TLC) is an indispensable tool for real-time monitoring.[1]

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20-40% ethyl acetate in hexanes) is a good starting point.

  • Visualization: Use a UV lamp (254 nm). The product and most related aromatic impurities are UV-active.

  • Interpretation: The disappearance of starting material spots and the emergence of a single, clean product spot indicates successful purification. Streaking may indicate an issue with the stationary phase (see Troubleshooting Guide).

For quantitative analysis and final purity confirmation, High-Performance Liquid Chromatography (HPLC) is the gold standard.[6]

Q5: What are the recommended storage conditions for this compound?

To maintain long-term purity and prevent degradation, store the compound in a tightly sealed container in a cool, dry, and dark place.[7] For optimal stability, storage at 2-8°C under an inert atmosphere is recommended to minimize oxidation.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process in a problem-solution format.

Issue 1: Product Purity is Low After Initial Work-up (Multiple Spots on TLC)
  • Potential Cause 1: Unreacted Acidic Starting Material (from Route 1)

    • Why it Happens: The Fischer esterification is an equilibrium reaction, and if driven incompletely, a significant amount of the starting carboxylic acid can remain.[1]

    • Solution: Acid-Base Extraction. Before final purification, dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic starting material, pulling it into the aqueous layer as its water-soluble sodium salt, while the neutral ester product remains in the organic layer.[1][3] See Protocol 1 for a detailed procedure.

  • Potential Cause 2: Unreacted Nitro-Compound (from Route 2)

    • Why it Happens: The catalytic hydrogenation may not have gone to completion. The starting nitro compound is significantly less polar than the resulting amine.[2]

    • Solution: Column Chromatography. This is the most effective method to separate the non-polar nitro-compound from the more polar amino product. A silica gel column with a gradient of ethyl acetate in hexanes will elute the less polar nitro-compound first, followed by the pure product.[2] See Protocol 3 .

Issue 2: Streaking or Tailing on Silica Gel TLC/Column Chromatography
  • Potential Cause: Acid-Base Interaction

    • Why it Happens: The surface of silica gel is covered in acidic silanol groups (Si-OH). The basic amino group of your product can interact strongly with these acidic sites, causing it to "stick" to the stationary phase and elute slowly and unevenly, resulting in tailing or streaking.[8][9][10]

    • Solution 1: Basic Modifier. Add a small amount (0.5-1%) of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase.[10] This competing base will neutralize the acidic sites on the silica, allowing your product to travel smoothly through the column.

    • Solution 2: Alternative Stationary Phase. If streaking persists, switch to a different stationary phase. Amine-functionalized silica provides a basic surface that repels the amine, leading to excellent peak shape.[9] Neutral or basic alumina are also effective alternatives.[10]

Issue 3: Poor Recovery After Recrystallization
  • Potential Cause 1: Suboptimal Solvent Choice or Excessive Solvent Volume

    • Why it Happens: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling, leading to low recovery.[5]

    • Solution: Conduct small-scale solubility tests to find the best solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane). During the procedure, use the minimum amount of hot solvent required to just dissolve the crude solid.

  • Potential Cause 2: Premature Crystallization

    • Why it Happens: If the solution cools too rapidly, impurities can get trapped within the growing crystal lattice, compromising purity.[5]

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[5]

start Crude Product Analysis (TLC/HPLC) q1 Acidic/Basic Impurities Present? start->q1 q2 Impurities have Different Polarity? q1->q2 No proc1 Protocol 1: Acid-Base Extraction q1->proc1 Yes q3 Product Discolored? q2->q3 No proc2 Protocol 3: Column Chromatography q2->proc2 Yes proc3 Protocol 2: Recrystallization (+ Activated Charcoal) q3->proc3 Yes end_node Pure Product q3->end_node No proc1->q2 proc2->q3 proc3->end_node

Caption: Decision workflow for selecting the appropriate purification method.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities

This protocol is designed to remove acidic contaminants like unreacted 5-amino-2-methoxybenzoic acid.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.

  • Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any CO₂ pressure that may form. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.[11]

  • Repeat: Repeat the basic wash (steps 2-4) one more time to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.[12]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[11]

cluster_funnel Separatory Funnel organic_layer Organic Layer (Product + Solvent) aqueous_layer Aqueous Layer (Impurity Salt + Water) start Crude Product in Organic Solvent add_base Add aq. NaHCO3 Shake & Vent start->add_base separate Separate Layers add_base->separate organic_path Organic Layer separate->organic_path aqueous_path Aqueous Layer (Discard) separate->aqueous_path wash_brine Wash with Brine organic_path->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate end_node Purified Product concentrate->end_node

Caption: Workflow for acid-base extraction to remove acidic impurities.
Protocol 2: Recrystallization for General Purification

This protocol is effective for removing less soluble impurities and colored byproducts.

  • Solvent Selection: In a test tube, find a suitable solvent or solvent system where the crude product is soluble when hot but sparingly soluble when cold (e.g., ethanol/water).[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the mixture to boiling for a few minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize yield.[5]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

Protocol 3: Column Chromatography on Silica Gel

This is the most powerful technique for separating compounds with different polarities.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a column.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, 40% ethyl acetate) to elute the compounds.

    • Note: If tailing is observed, add 0.5-1% triethylamine to the mobile phase.[10]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

References

  • JoVE. (2025-12-05). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Harper College. (2010). ACID/BASE SEPARATION OF A MIXTURE. Harper College. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Biotage. [Link]

  • Google Patents. (n.d.).
  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction. [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka. [Link]

  • YouTube. (2023, December 16). Straight Answers: Best column for amine purification. [Link]

  • Xu, W. L., et al. (2018, July 13). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Methyl 2-amino-5-methoxybenzoate. PubChem. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). United States Patent. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

  • Chemsrc. (2025-08-25). Methyl 2-amino-5-methoxybenzoate. [Link]

  • Amerigo Scientific. (n.d.). Methyl 2-Amino-5-hydroxy-4-methoxybenzoate. [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • National Institutes of Health. (n.d.). Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. PubChem. [Link]

Sources

Troubleshooting guide for the synthesis of Methyl 5-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 5-amino-2-methoxybenzoate

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to address common challenges encountered during the synthesis, explaining the chemical principles behind each step to ensure a successful and reproducible outcome.

Core Synthesis Pathway: An Overview

The most reliable and high-yielding method for preparing this compound is through the reduction of its nitro precursor, Methyl 2-methoxy-5-nitrobenzoate. This transformation is a cornerstone of aromatic chemistry, but its success hinges on careful control of reaction conditions to prevent side-product formation and ensure high purity. The preferred industrial method is catalytic hydrogenation due to its clean reaction profile and high efficiency.

Synthesis_Pathway cluster_0 Synthesis of this compound Start Methyl 2-methoxy- 5-nitrobenzoate Product Methyl 5-amino- 2-methoxybenzoate Start->Product Catalytic Hydrogenation (Reduction) Reagents H₂ Gas 10% Pd/C Catalyst Solvent (e.g., Ethyl Acetate) Reagents->Product

Caption: General synthesis pathway via catalytic hydrogenation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a practical question-and-answer format.

Q1: My reduction reaction is slow or incomplete. What are the common causes?

Answer: An incomplete or stalled reduction of the nitro group is one of the most frequent challenges. The root cause often lies with the catalyst or the reaction environment.

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst is the prime suspect. It can be deactivated by various factors:

    • Age and Storage: Catalysts have a shelf life. An old or improperly stored catalyst may have reduced activity. Always use a fresh, high-quality catalyst.

    • Poisoning: Trace impurities in your starting material or solvent, particularly sulfur or halogen-containing compounds, can poison the palladium surface. It is crucial to use high-purity starting materials and solvents.

  • Hydrogen Delivery: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface.

    • Insufficient Pressure: While the reaction can proceed at atmospheric pressure (balloon), a slightly positive pressure (e.g., 0.25 MPa) using a Parr hydrogenator often ensures a more robust and complete reaction.[1]

    • Poor Agitation: The catalyst is a solid suspended in a liquid. Vigorous stirring is essential to ensure the catalyst remains suspended and facilitates contact between the substrate, hydrogen, and the catalyst surface.[2] If the catalyst settles at the bottom, the reaction rate will plummet.

  • Reaction Temperature: Most catalytic hydrogenations of this type are run at room temperature (20-25°C).[1] Deviating significantly to lower temperatures will slow the reaction rate, while excessive heat is generally unnecessary and can promote side reactions.

Q2: I'm consistently getting a low yield. How can I optimize the process?

Answer: Low yield can stem from an incomplete reaction (see Q1), but it is also frequently caused by mechanical losses or degradation during the work-up and purification steps.

  • Work-up Losses: The product, this compound, contains a basic amino group.

    • Aqueous Solubility: While the molecule is largely organic, the amine can be protonated in acidic conditions, increasing its aqueous solubility and leading to losses during extraction. Ensure your aqueous layer is basic before performing the final extractions. A wash with saturated sodium bicarbonate solution is advisable.[2]

    • Emulsion Formation: Emulsions can form during extraction, trapping the product. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions, especially if heat is applied during work-up. This would convert your product into 5-amino-2-methoxybenzoic acid, which would be lost to the aqueous layer during a standard work-up. Always perform neutralizations and extractions at room temperature or below.

  • Purification Losses: While column chromatography is effective, it can lead to significant material loss if not performed carefully.

    • Adsorption: The polar amino group can cause the product to streak or bind irreversibly to silica gel. To mitigate this, you can pre-treat the silica with a small amount of triethylamine in the eluent (e.g., 0.5-1%) to neutralize acidic sites on the silica surface.

Troubleshooting_Workflow Problem Identify Problem (e.g., Low Yield) Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Work-up Issues? Problem->Cause2 Cause3 Purification Loss? Problem->Cause3 Sol1 Check Catalyst Activity Improve H₂ Delivery Verify Temp/Stirring Cause1->Sol1 Solution Sol2 Adjust pH during Extraction Use Brine for Emulsions Avoid Heat Cause2->Sol2 Solution Sol3 Optimize Chromatography (e.g., add Et₃N to eluent) Consider Recrystallization Cause3->Sol3 Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

Q3: My isolated product is a brown or yellow solid, not the expected light-colored powder. What happened?

Answer: The discoloration of aromatic amines is almost always due to air oxidation.[2] The amino group (-NH₂) is susceptible to oxidation, which forms highly colored impurities.

  • Prevention during Reaction: While the reaction is running under a hydrogen atmosphere, oxidation is not an issue. However, upon completion, the hydrogen is removed.

  • Prevention during Work-up: After filtering off the catalyst, the product is exposed to air. Minimize this exposure time. If possible, concentrate the filtrate under reduced pressure immediately. Performing the work-up under a blanket of an inert gas like nitrogen or argon can significantly improve the final product's color.

  • Storage: The purified product should be stored in a tightly sealed container, preferably under an inert atmosphere, and kept in a cool, dark place to prevent long-term degradation and discoloration.[1]

Q4: My TLC shows the main product spot but also a faint spot near the baseline and another one close to the starting material. What are these impurities?

Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates an impure product mixture.

  • Spot near Baseline: A highly polar spot that barely moves from the baseline in a moderately polar eluent (like hexane/ethyl acetate) is often the carboxylic acid byproduct, 5-amino-2-methoxybenzoic acid. This forms if the methyl ester was hydrolyzed at some stage.

  • Spot near Starting Material: A spot with an Rf value close to the starting nitro compound could be an intermediate from incomplete reduction. Species like the corresponding nitroso or hydroxylamine derivatives can form if the reduction is halted prematurely.

  • Tailing/Streaking: If your product spot appears as a streak rather than a tight circle, it's likely due to the basicity of the amine interacting strongly with the acidic silica gel plate. As mentioned earlier, adding a drop of triethylamine to your TLC developing chamber can often resolve this, leading to sharper spots.

Compound Typical Mobile Phase Expected Rf Value Visualization
Methyl 2-methoxy-5-nitrobenzoateHexane/Ethyl Acetate (4:1)~0.6UV Light (254 nm)
This compoundHexane/Ethyl Acetate (4:1)~0.3UV Light, stains (e.g., ninhydrin)
5-amino-2-methoxybenzoic acidHexane/Ethyl Acetate (4:1)~0.05 (streaking)UV Light, stains
Note: Rf values are approximate and can vary based on exact TLC plate, chamber saturation, and temperature.

Detailed Experimental Protocol

This protocol is adapted from a high-yield procedure for a structurally similar compound.[1]

Procedure: Catalytic Hydrogenation of Methyl 2-methoxy-5-nitrobenzoate

  • Reaction Setup:

    • To a hydrogenation vessel or a heavy-walled round-bottom flask, add Methyl 2-methoxy-5-nitrobenzoate (1.0 eq.).

    • Add a suitable solvent, such as ethyl acetate or methanol (approx. 10-15 mL per gram of starting material).

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst. A typical loading is 5-10 mol% relative to the substrate. Note: Handle the dry catalyst with care as it can be pyrophoric.

  • Hydrogenation:

    • Seal the vessel and purge it several times with an inert gas (N₂ or Ar), followed by several purges with hydrogen gas.

    • Pressurize the vessel with hydrogen (a balloon is sufficient for small scale, but 2-3 bar is optimal) or maintain a steady stream.

    • Stir the mixture vigorously at room temperature (20-25°C). The reaction is often exothermic, so initial cooling might be needed for large-scale reactions.

  • Monitoring:

    • Monitor the reaction progress by TLC. Withdraw a small aliquot, filter it through a syringe filter to remove the catalyst, and spot it on a TLC plate. The disappearance of the starting material spot confirms completion. Reaction time is typically 2-4 hours.

  • Work-up:

    • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent (e.g., ethyl acetate) to recover all the product.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by silica gel column chromatography. A gradient eluent system of hexane/ethyl acetate (starting from 10:1 and gradually increasing to 5:1) is typically effective.[1]

    • Alternatively, recrystallization from an ethanol/water mixture can yield a highly pure product.

References

  • Long, W. X., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382(2), 022064. Retrieved from [Link]

  • MDPI. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(12), 14844-14853. Retrieved from [Link]

Sources

Introduction: The Critical Role of Purity for Methyl 5-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to the purification of crude Methyl 5-amino-2-methoxybenzoate by recrystallization, designed for researchers, scientists, and drug development professionals.

This compound (CAS No. 22802-67-1) is a key building block in synthetic organic chemistry, serving as a vital intermediate in the development of pharmaceuticals and other high-value chemical entities[1]. The purity of this compound is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity in subsequent steps. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system[2].

This technical support guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-tested approach to the recrystallization of this compound. It moves beyond a simple protocol to explain the underlying principles and offers robust troubleshooting solutions to common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues in Recrystallization

This section addresses specific problems that may arise during the recrystallization of this compound.

Q1: My compound “oiled out” instead of forming crystals. What happened and how can I fix it?

  • Probable Cause: Oiling out occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common when the boiling point of the solvent is too high or when there are significant impurities present, causing a melting point depression.

  • Recommended Solution:

    • Re-heat and Add Solvent: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and bring the solution just below saturation[3].

    • Lower the Cooling Temperature: If using a high-boiling point solvent, try a different solvent with a lower boiling point.

    • Use a Solvent Mixture: Introduce a second, miscible "poor" solvent (one in which the compound is less soluble) to the hot solution of the "good" solvent until turbidity appears. Then, add a few drops of the "good" solvent to redissolve the solid and achieve a clear solution before cooling[4]. This often lowers the temperature at which the solution becomes saturated.

Q2: After cooling, no crystals have formed. What should I do?

  • Probable Cause: This issue typically arises from two main scenarios: either too much solvent was used, preventing the solution from becoming saturated upon cooling, or the solution is supersaturated, a metastable state where crystallization has not been initiated[5].

  • Recommended Solution:

    • Induce Crystallization: Try scratching the inside surface of the flask with a glass rod just below the solvent level. The microscopic scratches provide a nucleation site for crystal growth[5][6].

    • Seed the Solution: Add a tiny "seed" crystal of pure this compound to the cooled solution. This provides a template for crystallization to begin.

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again[3][6].

    • Cool to a Lower Temperature: If cooling at room temperature is insufficient, place the flask in an ice-water bath to further decrease the compound's solubility.

Q3: The recovered crystals are discolored (e.g., yellow or brown). How can I obtain a pure white product?

  • Probable Cause: The color is likely due to highly colored, minor impurities or oxidation of the aromatic amine functional group, which is common for such compounds[7][8]. These impurities are often present in small quantities but have strong chromophores.

  • Recommended Solution:

    • Use Activated Charcoal: After dissolving the crude solid in the minimum amount of hot solvent, add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot solution.

    • Hot Filtration: Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Be cautious not to use too much charcoal, as it can also adsorb the desired product and reduce the yield.

Q4: My final yield is very low. How can I improve it?

  • Probable Cause: A low yield is one of the most common issues and can result from several factors[5]:

    • Using an excessive amount of solvent during dissolution.

    • Premature crystallization during hot filtration.

    • Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold.

    • Incomplete crystallization, with a significant amount of product remaining in the mother liquor[3].

  • Recommended Solution:

    • Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions.

    • Pre-heat Funnel: When performing hot filtration, pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.

    • Use Ice-Cold Wash Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving the product.

    • Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution by boiling off some solvent and cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

An ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C)[2][9]. For this compound, which has ester, ether, and amine functionalities, moderately polar solvents are good candidates. A patent for a related compound suggests methanol[10]. Ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane are excellent starting points for screening.

Q2: How do I perform a solvent selection screen?

To find the best solvent, place a small amount of the crude solid (e.g., 20-30 mg) in several test tubes. Add a small volume (e.g., 0.5 mL) of a different potential solvent to each tube. Observe the solubility at room temperature and then heat the tubes to the solvent's boiling point[9][11]. The results will guide your choice, as summarized in the table below.

Table 1: Example of a Solvent Selection Screening Protocol
SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on CoolingAssessment
WaterInsolubleSparingly SolubleYes, slow formationPotentially good, but may need large volume
MethanolSparingly SolubleVery SolubleYes, rapid formationGood Candidate
EthanolSparingly SolubleVery SolubleYes, good formationGood Candidate
Ethyl AcetateSolubleVery SolubleNo/PoorUnsuitable (too soluble)
HexaneInsolubleInsolubleNoUnsuitable (insoluble)
Ethanol/Water---Good Candidate for Mixed System
Ethyl Acetate/Hexane---Good Candidate for Mixed System

Q3: Why is slow cooling important for crystal growth?

Slow cooling allows for the selective formation of a crystal lattice consisting only of the desired compound. Impurities do not fit well into this ordered structure and are excluded, remaining in the solution[2]. Rapid cooling ("crashing out") can trap impurities within the crystal lattice, resulting in a less pure final product[3].

Q4: How can I confirm the purity of my recrystallized product?

The most common methods are:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically <1°C). Impurities will cause the melting point to be depressed and broadened.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system.

  • Spectroscopic Analysis: Techniques like NMR, HPLC, or LC-MS can provide definitive structural confirmation and quantitative purity assessment[12].

Experimental Protocol: Recrystallization of this compound

This protocol assumes ethanol has been selected as a suitable solvent.

Step 1: Dissolution
  • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

  • Add a boiling chip and approximately 20 mL of ethanol.

  • Heat the mixture to a gentle boil on a hot plate while swirling.

  • Continue to add small portions of hot ethanol until the solid just dissolves completely. Avoid adding excess solvent[5].

Step 2: Decolorization and Hot Filtration (Optional)
  • If the solution is colored, remove it from the heat and add a spatula tip of activated charcoal.

  • Re-heat the solution to boiling for 2-3 minutes.

  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.

Step 3: Crystallization
  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

Step 4: Crystal Collection and Washing
  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount (2 x 5 mL) of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Break the vacuum and press the crystals firmly with a clean spatula to remove as much solvent as possible.

Step 5: Drying
  • Transfer the crystals to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Table 2: Summary of Key Experimental Parameters
ParameterValue/ConditionRationale
Compound This compoundTarget for purification
Purity (Typical Crude) 90-95%Varies by synthetic route
Chosen Solvent Ethanol (or Methanol)Good solubility differential
Cooling Method Slow cooling to RT, then ice bathPromotes pure crystal growth[2]
Washing Solvent Ice-cold ethanolMinimizes product loss[5]
Purity Check Melting Point, TLCTo validate purification success

Visualizations

Diagram 1: General Recrystallization Workflow

G cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis crude Crude Solid solvent_select Select Solvent crude->solvent_select dissolve 1. Dissolve in min. hot solvent solvent_select->dissolve hot_filt 2. Hot Filtration (if needed) dissolve->hot_filt cool 3. Slow Cooling & Crystallization hot_filt->cool hot_filt->cool Clear Filtrate vac_filt 4. Vacuum Filtration cool->vac_filt wash 5. Wash with ice-cold solvent vac_filt->wash vac_filt->wash Wet Crystals mother_liquor mother_liquor vac_filt->mother_liquor Mother Liquor (contains impurities) dry 6. Dry Crystals wash->dry pure Pure Crystals dry->pure analysis Purity & Yield Analysis (MP, TLC) pure->analysis

Caption: Workflow for purifying a solid by recrystallization.

Diagram 2: Troubleshooting Logic for Recrystallization

G start Problem Encountered no_xtal No Crystals Form start->no_xtal oiling Compound 'Oiled Out' start->oiling low_yield Low Yield start->low_yield sol_scratch Scratch / Seed no_xtal->sol_scratch Cause: Supersaturation sol_concentrate Reduce Solvent Volume no_xtal->sol_concentrate Cause: Too much solvent sol_add_solvent Re-heat & Add More Solvent oiling->sol_add_solvent Cause: Too concentrated sol_change_solvent Use Lower-Boiling Solvent / Mix oiling->sol_change_solvent Cause: Solvent BP too high sol_min_solvent Use Minimum Hot Solvent low_yield->sol_min_solvent Cause: Excess solvent sol_cold_wash Use Ice-Cold Wash low_yield->sol_cold_wash Cause: Product loss during wash

Caption: Decision tree for common recrystallization problems.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • University of Colorado Boulder, Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection.
  • Stack Exchange. Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange.
  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment.
  • ChemicalBook. METHYL 2-AMINO-5-METHOXYBENZOATE | 2475-80-1.
  • Sigma-Aldrich. This compound | 22802-67-1.
  • PubChem, National Institutes of Health. Methyl 2-amino-5-methoxybenzoate | C9H11NO3 | CID 13052275.
  • ChemicalBook. METHYL 2-AMINO-5-METHOXYBENZOATE CAS#: 2475-80-1.
  • MySkinRecipes. This compound.
  • Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • University of California, Los Angeles. Recrystallization - Single Solvent.
  • Sigma-Aldrich. Methyl 2-amino-5-methoxybenzoate | 2475-80-1.
  • Chem 205, Grossmont College. Recrystallization.
  • PubChem, National Institutes of Health. Methyl 2-Amino-5-methylbenzoate | C9H11NO2 | CID 1201104.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
  • BenchChem. Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
  • BLD Pharm. 22802-67-1|this compound|BLD Pharm.
  • Google Patents. CN112521318A - Preparation method of amisulpride important intermediate.
  • Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Google Patents. Preparation method of 5-formyl-2-methoxy methyl benzoate.

Sources

Improving the reaction conditions for Methyl 5-amino-2-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of Methyl 5-amino-2-methoxybenzoate, a key intermediate in the pharmaceutical, agrochemical, and dye industries[1]. Authored for researchers and drug development professionals, this document offers practical, field-proven insights to optimize reaction conditions and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary and most reliable synthetic pathways to this compound are:

  • Route 1: Catalytic Hydrogenation of a Nitro Precursor. This is often the preferred method due to its clean reaction profile and high yields. The process involves the reduction of the nitro group of a suitable precursor, such as Methyl 2-methoxy-5-nitrobenzoate, using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere[2].

  • Route 2: Esterification of 5-amino-2-methoxybenzoic acid. This is a direct Fischer esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. While straightforward, this equilibrium-driven reaction requires careful control to achieve high conversion[3].

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. A suitable mobile phase, for instance, a mixture of ethyl acetate and hexanes, will show the consumption of the starting material and the appearance of the product spot with a distinct Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed[3].

Q3: What are the recommended storage conditions for the final product?

A3: this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to protect the compound from atmospheric moisture and light, which can cause degradation over time[2].

Q4: What are the typical spectroscopic signatures I should expect for this compound?

A4: The 1H-NMR spectrum in CDCl3 would typically show singlets for the two methoxy groups and the amine protons, along with signals in the aromatic region corresponding to the protons on the benzene ring[2]. The exact chemical shifts can be confirmed by comparison with reference spectra.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Catalytic Hydrogenation of Methyl 2-methoxy-5-nitrobenzoate

This route is generally high-yielding but can present challenges related to the catalyst and reaction conditions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: The Palladium on carbon (Pd/C) catalyst may have lost its activity due to improper storage or handling.Use fresh, high-quality Pd/C. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation.
Insufficient Hydrogen: The hydrogen supply may be inadequate, or there might be a leak in the system.Check the hydrogen source and ensure all connections are secure. For reactions at atmospheric pressure, a hydrogen balloon is often sufficient, but for larger scales, a Parr hydrogenator is recommended for maintaining pressure[3].
Poor Catalyst Dispersion: Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen.Use vigorous stirring to ensure the catalyst is well-suspended in the reaction mixture[3]. A magnetic stir bar may be insufficient for larger volumes; mechanical stirring is preferable.
Formation of Side Products Over-reduction: Prolonged reaction times or harsh conditions can potentially lead to undesired side reactions.Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Incomplete Reduction: This can lead to the formation of azoxy or azo compounds.Ensure complete reduction by using an adequate amount of catalyst and sufficient reaction time. Metal/acid reductions are also effective alternatives for complete conversion to the amine[3].
Product Contamination Catalyst Leaching: Traces of palladium may remain in the product.After the reaction, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Washing the filter cake with the reaction solvent ensures complete recovery of the product[3].
Route 2: Esterification of 5-amino-2-methoxybenzoic acid

This classic Fischer esterification is reversible and requires optimization to drive the reaction to completion.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Equilibrium Limitation: The Fischer esterification is a reversible reaction.Use a large excess of methanol to shift the equilibrium towards the formation of the ester. Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus[3].
Insufficient Catalyst or Reaction Time: An inadequate amount of acid catalyst or a short reaction time will result in incomplete conversion.Ensure a sufficient amount of a strong acid catalyst, like sulfuric acid, is used. Monitor the reaction by TLC and extend the reflux time if necessary[3].
Product is Difficult to Purify Presence of Unreacted Acid: The starting carboxylic acid can co-purify with the ester product.During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any unreacted 5-amino-2-methoxybenzoic acid[3].
Discolored Product (Yellow or Brown) Oxidation of the Amino Group: The amino group is susceptible to oxidation, especially at elevated temperatures.Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation[3].

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds[2].

Reaction Setup:

  • In a round-bottom flask, dissolve Methyl 2-methoxy-5-nitrobenzoate (1.0 eq.) in a suitable solvent such as ethyl acetate or methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Seal the flask and purge with hydrogen gas.

Hydrogenation:

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

Work-up:

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent to ensure all product is collected.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Fischer Esterification

This protocol is based on the general principles of Fischer esterification[3].

Reaction Setup:

  • Suspend 5-amino-2-methoxybenzoic acid (1.0 eq.) in methanol (10-15 volumes) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise with stirring.

Reflux:

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

Work-up:

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

Extraction and Purification:

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methyl 2-methoxy-5-nitrobenzoate in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenate Hydrogenate under H2 Atmosphere add_catalyst->hydrogenate monitor Monitor by TLC hydrogenate->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify end Pure this compound purify->end

Caption: Workflow for Catalytic Hydrogenation.

Workflow for Fischer Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend 5-amino-2-methoxybenzoic acid in Methanol add_catalyst Add H2SO4 Catalyst start->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor quench Neutralize with NaHCO3 monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Purify Product extract->purify end Pure this compound purify->end

Caption: Workflow for Fischer Esterification.

References

  • This compound - MySkinRecipes. Available at: [Link]

Sources

Technical Support Center: Scaling the Synthesis of Methyl 5-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 5-amino-2-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to pilot plant or industrial production. This compound is a crucial building block in organic synthesis, serving as a key intermediate for various active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2]

Scaling up a chemical synthesis is rarely a linear process. Challenges related to reaction kinetics, heat transfer, mass transport, impurity profiles, and safety can emerge, demanding a robust and well-understood process. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to navigate the complexities of producing this compound at scale.

Overview of Synthetic Pathways

The industrial production of this compound typically begins with readily available starting materials like salicylic acid or methyl salicylate. The most common strategy involves a multi-step synthesis that includes methylation, nitration, esterification (if starting from the acid), and reduction.

Synthesis_Pathways SA Salicylic Acid MBA 2-Methoxybenzoic Acid SA->MBA Methylation ((CH3)2SO4, NaOH) NMBA 5-Nitro-2-methoxy- benzoic Acid MBA->NMBA Nitration (HNO3, H2SO4) MNMB Methyl 5-nitro-2- methoxybenzoate NMBA->MNMB Esterification (CH3OH, H2SO4) FinalProduct Methyl 5-amino-2- methoxybenzoate MNMB->FinalProduct Reduction (H2, Pd/C or Fe/HCl) MS Methyl Salicylate MMB Methyl 2-Methoxybenzoate MS->MMB Methylation ((CH3)2SO4, NaOH) MMB->MNMB Nitration (HNO3, H2SO4)

Caption: Primary synthesis pathways for this compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Issue 1: Low Yields and Side Reactions during Methylation

Question: We are experiencing a lower-than-expected yield during the initial methylation of salicylic acid, and HPLC analysis shows significant amounts of unreacted starting material and other impurities. What could be the cause?

Answer: Low yields in the methylation step are a common scale-up challenge, often stemming from suboptimal reaction conditions that do not translate directly from small-scale experiments.

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution(s)
Incorrect Stoichiometry The reaction of salicylic acid with sodium hydroxide deprotonates both the carboxylic acid and the phenolic hydroxyl group. Ensure a molar ratio of at least 1:2 for salicylic acid to NaOH to form the disodium salt, which is necessary for efficient methylation of the phenol.[3] An excess of NaOH can lead to the loss of dimethyl sulfate through side reactions.[3]
Inadequate Temperature Control The reaction is exothermic. On a large scale, poor heat dissipation can lead to localized overheating, causing degradation of reactants. Use a jacketed reactor with an efficient cooling system and monitor the internal temperature closely. The optimal temperature range should be validated during pilot runs.
Insufficient Mass Transfer (Mixing) In a large reactor, inadequate agitation can lead to poor mixing of the aqueous base, the organic substrate, and the methylating agent. This results in an incomplete reaction. Use a high-torque overhead stirrer and ensure the formation of a vortex for efficient phase mixing.
Hydrolysis of Methylating Agent Dimethyl sulfate can hydrolyze in the presence of water, especially at elevated temperatures. Ensure the dropwise addition of dimethyl sulfate is controlled to maintain the desired reaction temperature.[4]
Issue 2: Poor Regioselectivity and Dinitration during Nitration

Question: During the nitration of Methyl 2-methoxybenzoate, we are observing the formation of multiple nitro-isomers and some dinitrated byproducts, making purification difficult. How can we improve the selectivity?

Answer: Nitration is a highly exothermic and fast reaction where precise control is paramount to achieving high regioselectivity for the desired 5-nitro isomer. The methoxy group is activating and ortho-, para-directing, while the methyl ester is deactivating and meta-directing. The 5-position is sterically and electronically favored, but deviations in conditions can easily lead to byproducts.

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution(s)
Poor Temperature Control This is the most critical factor. Higher temperatures promote the formation of undesired isomers and dinitrated products. The reaction should be carried out at low temperatures (typically 0-10 °C). Ensure the reactor's cooling capacity is sufficient for the batch size.
Incorrect Rate of Addition Adding the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) too quickly can create localized "hot spots" and high concentrations of the nitronium ion (NO₂⁺), leading to over-reaction. Use a calibrated dosing pump or an addition funnel for slow, controlled addition of the nitrating agent below the surface of the reaction mixture with vigorous stirring.
Suboptimal Acid Mixture The ratio of sulfuric acid to nitric acid is crucial for controlling the concentration of the active nitrating species. This ratio should be optimized to ensure efficient nitration while minimizing oxidative side reactions.
Issue 3: Incomplete Reduction of the Nitro Group and Catalyst Inefficiency

Question: Our catalytic hydrogenation of Methyl 5-nitro-2-methoxybenzoate is sluggish, often stalling before completion. We've also had issues with product contamination and discoloration. What should we investigate?

Answer: The reduction of an aromatic nitro group is a key transformation that can be challenging at scale. The success of this step depends heavily on catalyst activity, reaction conditions, and proper work-up.

Troubleshooting_Reduction problem { Problem | Incomplete Reduction / Catalyst Issues} cause1 Cause Catalyst Poisoning/Deactivation problem:p->cause1 cause2 Cause Poor Mass Transfer problem:p->cause2 cause3 Cause Formation of Intermediates problem:p->cause3 cause4 Cause Product Oxidation problem:p->cause4 solution1 Solution Use high-purity starting material. Ensure catalyst is fresh and handled under inert gas. Filter reaction mixture thoroughly. cause1:c->solution1:s solution2 Solution Use high-efficiency stirrer (e.g., gas-entrainment impeller). Optimize hydrogen pressure and temperature. Ensure good catalyst suspension. cause2:c->solution2:s solution3 Solution Ensure complete reaction by monitoring via HPLC/TLC. Consider alternative reduction methods like Fe/HCl if catalytic route fails. cause3:c->solution3:s solution4 Solution Work up the reaction promptly after completion. Perform work-up and isolation under an inert atmosphere (N₂ or Ar). cause4:c->solution4:s

Caption: Troubleshooting logic for the nitro group reduction step.

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution(s)
Catalyst Deactivation The Palladium on Carbon (Pd/C) catalyst is sensitive to poisons like sulfur or halogen compounds that may be present in the starting materials or solvents. Ensure high-purity reagents are used. The catalyst itself can deactivate if not stored or handled properly.
Poor Catalyst Dispersion For a solid-liquid-gas reaction like catalytic hydrogenation, efficient mixing is crucial to suspend the catalyst and ensure good contact between the hydrogen gas, the substrate, and the catalyst surface.[5] A lack of vigorous stirring is a common reason for slow or incomplete reactions at scale.[5]
Formation of Intermediates Incomplete reduction can lead to the formation of azoxy or azo byproducts, which can be colored and difficult to remove.[5] Catalytic hydrogenation is generally effective at achieving complete reduction to the amine.[5] Ensure the reaction is run to completion by monitoring with TLC or HPLC.
Oxidation of the Amino Group The resulting product, an aromatic amine, is susceptible to oxidation, which can cause the product to become discolored (yellow or brown).[5] It is critical to work up the reaction promptly after completion and to handle the product under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[5]
Inadequate Work-up After reduction, the Pd/C catalyst must be completely removed. This is typically done by filtering the reaction mixture through a pad of Celite.[2] Incomplete removal can lead to product contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards to consider when scaling up this synthesis? A: The synthesis involves several hazardous materials and conditions. Key concerns include:

  • Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE).

  • Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst can be pyrophoric (ignite spontaneously in air), especially after use. The catalyst should always be kept wet with solvent and never allowed to dry in the open air.

  • Exothermic Reactions: Both nitration and methylation can generate significant heat, posing a risk of thermal runaway if not properly controlled.

Q2: How can I effectively monitor the reaction progress at a large scale? A: While Thin-Layer Chromatography (TLC) is excellent for quick, qualitative checks at the bench[5], it is less suitable for precise, quantitative monitoring at scale. High-Performance Liquid Chromatography (HPLC) is the preferred method.[3][6] It allows for accurate measurement of the consumption of starting materials and the formation of the product and byproducts. Setting up an at-line HPLC system where samples can be quickly drawn from the reactor and analyzed provides crucial data for determining reaction endpoints and ensuring batch-to-batch consistency.

Q3: What are the best practices for purifying the final product at scale? A: Column chromatography, while effective in the lab, is often not economically viable for large-scale production.[2] The most common industrial purification method is recrystallization . Methanol is frequently used as a solvent for this purpose.[7] Key steps for successful recrystallization include:

  • Dissolving the crude product in a minimum amount of hot solvent.

  • If the solution is colored, treating it with activated carbon to adsorb colored impurities.[8]

  • Filtering the hot solution to remove insoluble impurities and activated carbon.

  • Allowing the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

  • Isolating the crystals by filtration and washing with a small amount of cold solvent.

  • Drying the product under vacuum.

Q4: What are the ideal storage conditions for this compound? A: The product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[5][9] This minimizes the risk of oxidation of the sensitive amino group, which can lead to discoloration and degradation over time.

Key Experimental Protocols

The following protocols are provided as a general guide. All procedures should be adapted and optimized based on laboratory and pilot plant safety reviews and experimental findings.

Protocol 1: Nitration of Methyl 2-methoxybenzoate
  • Reaction Setup: Charge a jacketed glass reactor with Methyl 2-methoxybenzoate (1.0 eq.) and concentrated sulfuric acid (approx. 3-4 volumes), ensuring the system is equipped with an overhead stirrer, a temperature probe, and an addition funnel.

  • Cooling: Cool the mixture to 0-5 °C using a circulating chiller.

  • Nitrating Agent Preparation: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (approx. 1 volume) while cooling in an ice bath.

  • Addition: Add the prepared nitrating mixture dropwise to the stirred reactor solution, ensuring the internal temperature does not exceed 10 °C. The addition process may take 1-2 hours at scale.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral (pH 6-7), and then dry under vacuum. This yields crude Methyl 5-nitro-2-methoxybenzoate.

Protocol 2: Catalytic Hydrogenation to this compound
  • Reaction Setup: Charge a hydrogenation reactor (autoclave) with the crude Methyl 5-nitro-2-methoxybenzoate (1.0 eq.), a suitable solvent (e.g., methanol or ethyl acetate), and 10% Palladium on Carbon (Pd/C) catalyst (typically 1-2% w/w relative to the nitro compound). Crucially, the catalyst should be handled as a water-wet paste to prevent ignition. [2]

  • Inerting: Seal the reactor and purge the system several times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi, but this must be optimized). Heat the mixture to the target temperature (e.g., 30-40 °C) with vigorous stirring.

  • Monitoring: The reaction is monitored by the uptake of hydrogen gas. When hydrogen consumption ceases, the reaction is typically complete. This should be confirmed by HPLC analysis of a sample carefully taken from the reactor.

  • Work-up: After completion, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system again with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a bed of Celite to remove the Pd/C catalyst. The filter cake must be kept wet with solvent at all times and disposed of according to safety protocols for pyrophoric materials.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

References

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering. [Link]

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate (CN1884259A).
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. [Link]

  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Patsnap. [Link]

  • This compound. MySkinRecipes. [Link]

  • Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Methyl 2-amino-5-methoxybenzoate | CAS#:2475-80-1. Chemsrc. [Link]

  • Methyl 2-amino-5-methoxybenzoate | C9H11NO3 | CID 13052275. PubChem - NIH. [Link]

  • A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Patsnap. [Link]

  • Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. [Link]

  • NIOSH Manual of Analytical Methods 5th Edition and Harmonization of Occupational Exposure Monitoring. PMC - NIH. [Link]

  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition. CDC. [Link]

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How to minimize side product formation in Methyl 5-amino-2-methoxybenzoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-amino-2-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and minimize side product formation in reactions involving this versatile building block. As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, ensuring high purity and yield is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Amide Coupling Reactions

The nucleophilic amino group of this compound readily participates in amide bond formation. However, the choice of coupling reagents and reaction conditions is critical to avoid common pitfalls.

FAQ 1: I'm seeing a significant amount of an insoluble, white N-acylurea byproduct in my carbodiimide-mediated coupling reaction. How can I prevent this?

Expert Analysis: This is a classic side reaction when using carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC). The O-acylisourea intermediate, which is supposed to react with the amine, can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable N-acylurea.[3] This byproduct is unreactive and often difficult to remove, reducing your overall yield.

Troubleshooting Protocol:

  • Incorporate an Additive: The most effective way to suppress N-acylurea formation is to add a nucleophilic agent that rapidly traps the O-acylisourea intermediate to form a more stable activated ester.

    • Recommended Additives: 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). Add 1.0-1.2 equivalents of the additive along with the carbodiimide.

  • Control Temperature: The O-to-N migration is temperature-dependent.

    • Initiate the reaction at 0 °C by pre-mixing your carboxylic acid, solvent, and the carbodiimide/additive mixture.

    • Allow the mixture to stir for 15-30 minutes at 0 °C for pre-activation before adding the this compound.

    • Let the reaction slowly warm to room temperature and stir until completion.

  • Consider Alternative Coupling Reagents: For particularly challenging or valuable substrates, switching to a uronium/phosphonium salt-based reagent can be more efficient and circumvent this issue entirely.

    • Recommended Reagents: HATU, HBTU, or PyBOP. These reagents form active esters that are less prone to side reactions and are highly effective, even for sterically hindered substrates.[3][4]

cluster_1 Alternative Strategy start Carbodiimide Reaction Setup temp_control Lower Temperature to 0 °C start->temp_control add_additive Add HOBt or Oxyma (1.1 eq) temp_control->add_additive pre_activate Pre-activate Acid (15-30 min) add_additive->pre_activate add_amine Add this compound pre_activate->add_amine monitor Monitor by TLC/LCMS add_amine->monitor alt_reagent Still problematic? Switch to HATU, HBTU, or PyBOP monitor->alt_reagent

Caption: Troubleshooting workflow for N-acylurea byproduct.

FAQ 2: My final product is discolored (yellow or brown), and purification is difficult. What causes this and how can I fix it?

Expert Analysis: The amino group on the aromatic ring is susceptible to oxidation, which can occur during the reaction or work-up, leading to colored impurities. This is often exacerbated by prolonged reaction times, exposure to air, or the presence of certain reagents.

Troubleshooting Protocol:

  • Maintain an Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This minimizes contact with atmospheric oxygen.

  • Use High-Purity Reagents and Solvents: Ensure your solvents are anhydrous and free of peroxides. Use fresh, high-quality coupling reagents.

  • Prompt Work-up: Once the reaction is complete, proceed with the work-up without delay.[5] Storing the crude reaction mixture for extended periods can increase the likelihood of oxidation.

  • Reductive Work-up/Purification: During the aqueous work-up, consider adding a mild reducing agent to the wash solutions.

    • Procedure: Wash the organic layer with a dilute aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to reduce oxidized impurities.

  • Purification Strategy: If discoloration persists, purification by column chromatography on silica gel is typically effective.[6] Activated carbon (charcoal) can also be used to remove colored impurities by briefly stirring a solution of the crude product with a small amount of charcoal, followed by filtration through Celite.

Section 2: Troubleshooting Diazotization Reactions

Converting the primary amine of this compound to a diazonium salt is a gateway to a wide array of functional groups via reactions like the Sandmeyer or Schiemann reactions. However, diazonium salts are notoriously unstable.

FAQ 3: My Sandmeyer reaction is giving me a high yield of Methyl 2-hydroxy-5-methoxybenzoate instead of my desired product. Why is this happening?

Expert Analysis: This is a classic and highly common side reaction where the diazonium salt reacts with water, the solvent, to form a phenol. Diazonium salts are highly electrophilic and susceptible to nucleophilic attack by water. The stability of the diazonium salt is critically dependent on temperature.[7]

Troubleshooting Protocol:

  • Strict Temperature Control: This is the most critical parameter.

    • The diazotization reaction (addition of sodium nitrite to the amine in acid) must be performed between 0 and 5 °C .[7] Use an ice-salt bath to maintain this temperature range.

    • The subsequent reaction (e.g., addition of the copper(I) salt solution) should also be maintained at a low temperature, typically below 10 °C, before any controlled warming is applied to drive the reaction to completion.

  • Use Concentrated Acid: The reaction is typically run in a strong mineral acid like HCl or H₂SO₄.[7][8] Using a sufficiently high concentration of acid helps to stabilize the diazonium salt and minimize the relative concentration of water available for the side reaction.

  • In Situ Generation and Immediate Use: Diazonium salts should never be isolated. They are prepared and used immediately in the same pot or transferred as a cold solution for the next step.[7] Any delay significantly increases the risk of decomposition to the phenol.

diazonium Ar-N₂⁺ (Diazonium Salt) intermediate [Ar-N₂-OH₂]⁺ (Intermediate) diazonium->intermediate + H₂O water H₂O (Water) phenol_cation Ar⁺ (Aryl Cation) + N₂ intermediate->phenol_cation - H⁺ phenol Ar-OH (Phenol Side Product) phenol_cation->phenol + H₂O - H⁺

Caption: The reaction pathway of diazonium salt with water.

FAQ 4: I'm observing a brightly colored (often red or orange) impurity in my diazotization reaction mixture. What is it and how do I avoid it?

Expert Analysis: This colored impurity is almost certainly an azo compound, formed when the newly generated, electrophilic diazonium salt couples with an unreacted, nucleophilic molecule of the starting amine, this compound. This self-coupling reaction is a common side reaction if the local concentration of the diazotizing agent is not well-controlled.

Troubleshooting Protocol:

  • Slow, Sub-surface Addition of Nitrite: The solution of sodium nitrite (NaNO₂) should be added very slowly and beneath the surface of the reaction mixture. This ensures it reacts quickly with the acid to form nitrous acid and then the amine, preventing a localized excess of unreacted amine that could couple with the diazonium product.

  • Ensure Complete Dissolution of the Amine: The starting amine must be fully dissolved or finely suspended in the acidic medium before the diazotization begins. Clumps of undissolved amine create regions of high nucleophile concentration, promoting azo coupling.

  • Maintain Stoichiometry: Use a slight excess (typically 1.05-1.10 equivalents) of the diazotizing agent (sodium nitrite) to ensure all the primary amine is converted to the diazonium salt. The completion of the reaction can be checked with starch-iodide paper, which turns black in the presence of excess nitrous acid.[7]

Quantitative Data Summary & Key Parameters

Reaction TypeKey ParameterRecommended ConditionRationale & Citation
Amide Coupling Temperature 0 °C to Room TemperatureMinimizes side reactions like O-to-N migration and racemization.[3]
Carbodiimide Additive 1.1 eq. HOBt or OxymaSuppresses N-acylurea formation by trapping the active intermediate.[3]
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the electron-rich aromatic amine.[5]
Diazotization Temperature 0 - 5 °C (Critical) Essential for the stability of the diazonium salt and prevention of phenol formation.[7]
NaNO₂ Addition Slow, sub-surfacePrevents localized excess of amine, which can lead to azo dye formation.
Usage Generate and use in situDiazonium salts are unstable and should not be isolated or stored.[7]

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering.
  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
  • ChemicalBook. (2023). METHYL 2-AMINO-5-METHOXYBENZOATE | 2475-80-1.
  • Sigma-Aldrich. (n.d.). This compound | 22802-67-1.
  • Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Chemsrc. (2023). Methyl 2-amino-5-methoxybenzoate | CAS#:2475-80-1.
  • MySkinRecipes. (n.d.). This compound.
  • ChemicalBook. (n.d.). METHYL 2-AMINO-5-METHOXYBENZOATE CAS#: 2475-80-1.
  • PubChem. (n.d.). Methyl 2-amino-5-methoxybenzoate | C9H11NO3 | CID 13052275.
  • Tokyo Chemical Industry. (n.d.). Methyl 5-Formyl-2-methoxybenzoate | 78515-16-9.
  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • SIELC Technologies. (2018). Methyl 5-acetyl-2-methoxybenzoate.
  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Cenmed Enterprises. (n.d.). Methyl 2-amino-4,5-dimethoxybenzoate (C007B-211353).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (2023). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
  • Google Patents. (n.d.). US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Diazotization of 4-Amino-3-methoxybenzenesulfonamide.

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Best practices for the long-term storage and stability of Methyl 5-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-amino-2-methoxybenzoate

A Guide to Long-Term Storage, Stability, and Troubleshooting for Researchers

Welcome to the technical support guide for this compound (CAS No. 22802-67-1). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the best practices for ensuring the long-term stability and integrity of this versatile chemical intermediate. As a compound widely used in the synthesis of pharmaceuticals and other complex organic molecules, maintaining its purity over time is critical for reproducible and successful experimental outcomes.[1][2][3] This guide offers field-proven insights and scientifically-grounded protocols to address common challenges encountered during its storage and handling.

Core Principles of Stability: Understanding the Chemistry

The stability of this compound is primarily influenced by its molecular structure, which contains two key functional groups susceptible to degradation: an aromatic amine and a methyl ester . Understanding the reactivity of these groups is fundamental to preventing unwanted chemical changes.

  • Oxidation of the Aromatic Amine: The primary amino group (-NH₂) attached to the benzene ring is susceptible to oxidation. This process can be initiated by atmospheric oxygen, light, or trace metal impurities.[4] Oxidation of aromatic amines often leads to the formation of highly colored polymeric products, which is the most common reason for a sample changing color from off-white or pale yellow to tan, brown, or even purplish over time. This is a clear visual indicator of degradation.

  • Hydrolysis of the Methyl Ester: The methyl ester group (-COOCH₃) can undergo hydrolysis, a chemical reaction with water, to yield 5-amino-2-methoxybenzoic acid and methanol.[4] This reaction is catalyzed by both acidic and basic conditions and can be accelerated by elevated temperatures.[4] While the compound is only slightly soluble in water[1], the presence of ambient moisture is sufficient to initiate hydrolysis over long-term storage.[5] This degradation pathway is often silent (i.e., it may not produce a color change) and is typically detected through analytical techniques like HPLC or NMR.

Diagram: Key Functional Groups and Potential Degradation Sites

G start Suspected Degradation of Stored Sample obs What is the primary observation? start->obs color_change Visual Color Change (e.g., browning) obs->color_change Visual analytical_issue Inconsistent Analytical Data (e.g., new HPLC peak, poor NMR) obs->analytical_issue Analytical solubility_issue Poor Solubility or Insoluble Particulates obs->solubility_issue Physical cause_ox Likely Cause: Oxidation of Amine Group color_change->cause_ox cause_hy Likely Cause: Hydrolysis of Ester Group analytical_issue->cause_hy cause_deg Likely Cause: Formation of Insoluble Degradation Products solubility_issue->cause_deg action1 Action: 1. Re-purify if possible (recrystallization). 2. Discard for sensitive applications. 3. Store future samples under inert gas. cause_ox->action1 action2 Action: 1. Confirm identity via LC-MS. 2. Avoid storing in solution. 3. Ensure storage container is dry. cause_hy->action2 action3 Action: 1. Filter solution before use. 2. Quantify concentration of filtered stock. 3. Check for both oxidation & hydrolysis. cause_deg->action3

Sources

Technical Support Center: A Guide to Resolving Incomplete Reactions in the Synthesis of Methyl 5-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies for researchers, chemists, and drug development professionals encountering challenges with the synthesis of Methyl 5-amino-2-methoxybenzoate. Specifically, we will address the common issue of incomplete reactions during the reduction of its nitro precursor, Methyl 5-nitro-2-methoxybenzoate. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Understanding the Core Reaction: Reduction of Methyl 5-nitro-2-methoxybenzoate

The synthesis of this compound is most commonly achieved through the reduction of the aromatic nitro group on the starting material, Methyl 5-nitro-2-methoxybenzoate. This transformation is a cornerstone of aromatic chemistry, converting a strongly electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho-, para-directing amino group.[1] While seemingly straightforward, the success of this step is highly dependent on the chosen methodology and reaction conditions.

The two most prevalent industrial and laboratory-scale methods for this reduction are Catalytic Transfer Hydrogenation and Metal/Acid Reduction .[2][3][4] The choice between them involves a trade-off between reaction cleanliness, cost, safety, and functional group tolerance.

G start Methyl 5-nitro-2-methoxybenzoate method1 Method A: Catalytic Hydrogenation start->method1 method2 Method B: Metal/Acid Reduction start->method2 product This compound method1->product method2->product

Figure 1: Primary synthetic routes to this compound.

Comparative Overview of Reduction Methodologies

The selection of an appropriate reduction method is the first critical step in ensuring a complete reaction. The table below summarizes the key differences between the two main approaches.

FeatureCatalytic HydrogenationMetal/Acid Reduction
Common Reagents H₂ gas or a transfer agent (e.g., 1,4-cyclohexadiene), with a metal catalyst (e.g., Pd/C, Pt/C, Raney Ni).[5][6]A metal (e.g., Fe, Sn, Zn) in an acidic medium (e.g., HCl, Acetic Acid), or SnCl₂.[1][5]
Reaction Conditions Typically mild temperature and pressure; can be run at neutral pH.[1]Often requires strongly acidic conditions and can be highly exothermic.[2]
Selectivity Can reduce other functional groups (e.g., alkenes, alkynes). Careful catalyst selection is needed for chemoselectivity.[5]Generally good chemoselectivity for the nitro group, especially in the presence of acid-stable functionalities.[2]
Workup Procedure Simple filtration to remove the solid catalyst.[2]Can be cumbersome, requiring neutralization and extensive filtration to remove metal salts, which may form emulsions.[2][7][8]
Safety Concerns Use of flammable H₂ gas and potentially pyrophoric catalysts (e.g., Raney Ni).[2]Handling of corrosive acids; potential for uncontrolled exotherms.[2]
Environmental Impact Considered "greener" as the primary byproduct is water.Generates significant quantities of metallic waste.[2]

Section 2: Troubleshooting Guide for Incomplete Reactions

This section is formatted as a series of questions and answers to directly address the most common points of failure leading to incomplete reactions.

Issues with Catalytic Hydrogenation (e.g., using Pd/C)

Question: My hydrogenation reaction has stalled. TLC analysis shows a mixture of starting material and product, and the reaction is not progressing. What are the likely causes and how can I resolve this?

Answer: A stalled catalytic hydrogenation is a frequent issue that can almost always be traced back to one of three factors: the catalyst, the hydrogen source, or the physical reaction parameters.

  • Cause 1: Catalyst Inactivity. The palladium on carbon (Pd/C) catalyst is the engine of this reaction, and its activity is paramount.

    • Troubleshooting:

      • Assess Catalyst Quality: Ensure you are using a fresh, high-quality catalyst. Catalysts can deactivate over time, especially if improperly stored and exposed to air or moisture. 10% Pd/C (containing ~50% water) is a common and effective choice.[9]

      • Check for Poisons: The starting material or solvent may contain catalyst poisons like sulfur or thiol compounds. Purifying the starting material (Methyl 5-nitro-2-methoxybenzoate) by recrystallization can sometimes resolve the issue.

      • Increase Catalyst Loading: While typical loadings are 5-10 mol% of Pd, an incomplete reaction may be pushed to completion by carefully adding another portion of fresh catalyst.[2]

  • Cause 2: Insufficient Hydrogen. The reaction consumes hydrogen gas. If the supply is inadequate, the reaction will stop.

    • Troubleshooting:

      • Check Hydrogen Supply: If using a hydrogen balloon, ensure it is well-inflated and that there are no leaks in the system. For reactions on a larger scale, a Parr hydrogenator or similar apparatus with a constant pressure feed is recommended.[10] A pressure of around 0.25 MPa has been shown to be effective.[9]

      • Purge the System: Before introducing hydrogen, the reaction vessel must be thoroughly purged with an inert gas (like nitrogen or argon) and then vacuum to remove all oxygen, which can react with hydrogen on the catalyst surface.

  • Cause 3: Poor Mass Transfer. This is a triphasic reaction system (solid catalyst, liquid solution, gaseous hydrogen). Inefficient mixing is a common cause of failure.

    • Troubleshooting:

      • Increase Stirring Rate: The reaction mixture must be stirred vigorously to ensure the solid catalyst is well suspended and to maximize the diffusion of hydrogen gas from the headspace into the liquid phase.[10] A flat or slow stir rate will lead to an incomplete reaction.

      • Solvent Selection: The starting material must be fully dissolved in the chosen solvent (e.g., ethyl acetate, ethanol, methanol).[9][11] If the substrate has poor solubility, consider a different solvent or gently warming the reaction (if safe to do so).

Issues with Metal/Acid Reduction (e.g., using SnCl₂)

Question: I am attempting a reduction using tin(II) chloride (SnCl₂) in an acidic solvent, but the reaction is very slow or incomplete. What should I check?

Answer: Stannous chloride reductions are valued for their mildness but require careful attention to stoichiometry and reagent quality.

  • Cause 1: Insufficient Reducing Agent. The stoichiometry of this reaction is critical. Multiple equivalents of SnCl₂ are required to reduce the nitro group.

    • Troubleshooting: Ensure you are using a sufficient molar excess of SnCl₂. Typically, 3 to 5 equivalents relative to the nitro compound are used. An insufficient amount is a direct cause of incomplete conversion.

  • Cause 2: Reagent Quality and Form. Tin(II) chloride is commonly available as the anhydrous salt or the dihydrate (SnCl₂·2H₂O).

    • Troubleshooting:

      • Verify the Form: Be certain which form you are using and adjust the molecular weight accordingly for your calculations. Using the molecular weight for the anhydrous form when you have the dihydrate will result in under-dosing the reaction.

      • Check for Oxidation: Sn(II) can oxidize to Sn(IV) upon prolonged exposure to air. Use a fresh bottle of the reagent.

  • Cause 3: Inadequate Acidic Conditions. The reduction mechanism involves electron transfer from Sn²⁺ followed by protonation.[12] An acidic environment is necessary.

    • Troubleshooting: The reaction is typically run in a solvent like ethyl acetate or ethanol with concentrated HCl. Ensure the solution is sufficiently acidic throughout the reaction.

Question: The workup of my SnCl₂ reaction has resulted in a thick, gelatinous white precipitate, and I cannot separate the organic layer. How do I solve this?

Answer: This is the most common and frustrating issue with SnCl₂ reductions. The precipitate is a mixture of tin hydroxides and oxides formed during the basic quench.

  • The Chemical Problem: When you add a mild base like sodium bicarbonate to neutralize the acid, you precipitate Sn(OH)₂ and related species. These are gelatinous and will trap your product, preventing extraction.[7][8]

  • The Solution: Formation of Soluble Stannates. The key is to add a strong, concentrated base, such as 50% aqueous NaOH, until the pH is very high (>12).[7] At this high pH, the amphoteric tin hydroxides redissolve to form soluble sodium stannate ([Sn(OH)₄]²⁻) complexes.[7] You will observe the thick white emulsion clearing to give two distinct, easily separable layers. Be sure to extract the resulting aqueous layer multiple times with your organic solvent to recover all of the product.

Section 3: Analytical Protocols for Reaction Monitoring

Trustworthy experimental work relies on accurate monitoring. An incomplete reaction can be quickly identified and addressed by following a robust analytical protocol.

Protocol 3.1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is the fastest way to qualitatively assess reaction progress. The conversion of the nitro group to a more polar amine group results in a significant change in retention factor (Rf).[13]

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Solvent System (Eluent): A mixture of ethyl acetate and hexanes is effective. Start with a 20:80 (v/v) mixture and adjust as needed.

  • Spotting: On a single plate, spot three lanes: the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Develop the plate in a chamber saturated with the eluent.

  • Visualization: Visualize the plate under UV light (254 nm). The aromatic rings of both the starting material and product should be visible. Staining with potassium permanganate can also be used.

  • Interpretation:

    • The starting material (Methyl 5-nitro-2-methoxybenzoate) is less polar and will have a higher Rf value.

    • The product (this compound) is more polar due to the amine group and will have a much lower Rf value.

    • The reaction is complete when the starting material spot is completely absent from the RM lane.

CompoundExpected Rf Range (20% EtOAc/Hexanes)
Methyl 5-nitro-2-methoxybenzoate~0.6 - 0.7
This compound~0.2 - 0.3

Section 4: Frequently Asked Questions (FAQs)

Q1: Which reduction method, catalytic hydrogenation or metal/acid, is better for this synthesis? A1: The "better" method depends on your priorities. Catalytic hydrogenation is often preferred in academic and process development settings for its clean reaction profile and simple workup, yielding a high-purity product with minimal waste.[2] However, the catalysts can be expensive. Metal/acid reductions are cost-effective and highly reliable, making them suitable for large-scale production, but they require a more intensive and potentially problematic workup.[2][8]

Q2: My final, purified product is a pale yellow or brown color, not the expected off-white solid. What causes this and how can I prevent it? A2: Aromatic amines, including your product, are susceptible to air oxidation, which forms colored impurities. To prevent this, perform the workup and purification steps as quickly as possible. When concentrating the product, avoid excessive heat. Storing the final product under an inert atmosphere (nitrogen or argon) in a tightly sealed container away from light will ensure its long-term stability.[10]

Q3: What are the critical safety precautions for these reductions? A3: For catalytic hydrogenation , the primary hazard is the use of flammable hydrogen gas and potentially pyrophoric catalysts like Raney Nickel (if used) or dry Pd/C. Always work in a well-ventilated fume hood, purge the system thoroughly to remove air before introducing hydrogen, and never allow the dry catalyst to be exposed to air and a flammable solvent simultaneously. For metal/acid reductions , the main hazards are corrosive acids and potentially exothermic reactions. Always add reagents slowly and with adequate cooling (e.g., an ice bath).

Section 5: Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving an incomplete catalytic hydrogenation reaction.

G start Problem: Reaction Stalled (TLC shows SM remaining) q1 Is the catalyst fresh and from a reliable source? start->q1 q2 Is the H2 supply adequate (e.g., balloon inflated, no leaks)? q1->q2 Yes sol1 Action: Add a fresh portion of catalyst (e.g., 2-5 mol%). q1->sol1 No q3 Is the mixture stirring vigorously enough to suspend the catalyst completely? q2->q3 Yes sol2 Action: Re-purge system, recharge with H2. q2->sol2 No sol3 Action: Increase stir rate significantly. q3->sol3 No fail Issue Persists: Consider purifying SM to remove potential catalyst poisons. q3->fail Yes sol1->q2 sol2->q3 sol3->fail

Figure 2: Troubleshooting workflow for incomplete catalytic hydrogenation.

References

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Allen, A. L., Golden, J. H., & Zhang, J. Z. (2021). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering, 9(17), 5976–5983. Retrieved from [Link]

  • Patsnap. (n.d.). CN105439915A - Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Request PDF. Retrieved from [https://www.researchgate.net/publication/24227891_Rapid_reduction_of_heteroaromatic_nitro_groups_using_catalytic_transfer_hydrogenation_with_microwave_heating]([Link]_ catalytic_transfer_hydrogenation_with_microwave_heating)

  • Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14, 1-1. Retrieved from [Link]

  • Porta, R., Benaglia, M., & Puglisi, A. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(1), 2–15. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Request PDF. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The nitro to amine reduction: from millions of tons to single molecule studies. PMC. Retrieved from [Link]

  • International Journal of Chemical and Molecular Engineering. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). International Journal of Chemical and Molecular Engineering, 12(1), 22-26. Retrieved from [Link]

  • Smith, C. A., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3469–3480. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

Sources

Optimizing molar ratios of reagents for Methyl 5-amino-2-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-amino-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of this important chemical intermediate.

Synthesis Overview: The Reduction of Methyl 2-methoxy-5-nitrobenzoate

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the nitro group of Methyl 2-methoxy-5-nitrobenzoate. The choice of reducing agent is critical and depends on the presence of other functional groups and the desired reaction conditions.

Commonly employed reduction methods include:

  • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst. This method is highly efficient but may not be suitable for molecules with other reducible functional groups.[1][2]

  • Metal/Acid Reduction: Classic methods using metals like iron (Fe) or tin(II) chloride (SnCl2) in an acidic medium are robust and offer good selectivity.[1][2]

  • Transfer Hydrogenation: Utilizing a hydrogen donor like ammonium formate in the presence of a catalyst such as Pd/C. This method avoids the need for high-pressure hydrogen gas.[1]

Core Reaction Pathway

Synthesis_Pathway Start Methyl 2-methoxy-5-nitrobenzoate Product This compound Start->Product Reduction Reagents Reducing Agent (e.g., H2/Pd-C, Fe/HCl, SnCl2) Reagents->Product

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for this synthesis?

The primary starting material is Methyl 2-methoxy-5-nitrobenzoate . This can be synthesized through the nitration of Methyl 2-methoxybenzoate.

Q2: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[3] A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. Staining with potassium permanganate or visualization under UV light can aid in spot detection.

Q3: What are the key safety precautions I should take?
  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded. Pd/C can be pyrophoric when dry and should be handled with care.

  • Metal/Acid Reduction: Strong acids like hydrochloric acid are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction may also produce flammable hydrogen gas.

  • General: Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: What are the recommended storage conditions for the final product?

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation, particularly from oxidation of the amino group.[3]

Troubleshooting Guide: Optimizing Molar Ratios and Overcoming Common Issues

This section addresses specific problems that may arise during the synthesis and provides actionable solutions, with a focus on the critical role of molar ratios.

Problem: Low or No Product Yield

A low yield is one of the most common issues. The underlying cause often relates to the stoichiometry of the reducing agent.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Incomplete_Reaction Incomplete Reaction? Check_Reagents->Incomplete_Reaction Increase_Equivalents Increase Molar Equivalents of Reducing Agent Incomplete_Reaction->Increase_Equivalents Yes Degradation Product Degradation? Incomplete_Reaction->Degradation No Extend_Time Extend Reaction Time / Increase Temperature Increase_Equivalents->Extend_Time Final_Check Re-evaluate Reaction Conditions Extend_Time->Final_Check Optimize_Workup Optimize Work-up Conditions (e.g., milder pH, inert atmosphere) Degradation->Optimize_Workup Yes Degradation->Final_Check No Optimize_Workup->Final_Check

Caption: Decision-making workflow for troubleshooting low product yield.

Detailed Solutions:
Potential CauseIn-Depth Explanation & Recommended Action
Insufficient Reducing Agent The reduction of a nitro group is a stoichiometrically demanding process, requiring multiple equivalents of the reducing agent. For instance, the reduction with SnCl₂ requires at least 3 equivalents. Action: Carefully calculate the required molar equivalents based on the chosen reducing agent (see table below). It is often beneficial to use a slight excess to drive the reaction to completion.
Poor Quality or Inactive Catalyst For catalytic hydrogenation, the Pd/C catalyst can lose activity over time or if improperly handled. Action: Use fresh, high-quality Pd/C. Ensure the catalyst is not exposed to air for extended periods. For transfer hydrogenation, ensure the ammonium formate is dry.
Inadequate Reaction Time or Temperature Some reduction methods are slower than others. Action: Monitor the reaction closely by TLC. If the starting material is still present after the initially planned time, consider extending the reaction time or cautiously increasing the temperature.
Product Degradation during Work-up Aromatic amines can be sensitive to oxidation, especially under harsh work-up conditions. Action: If the product is discolored (e.g., brown or purple), this may indicate oxidation. Consider performing the work-up under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.
Recommended Molar Ratios for Common Reducing Agents
Reducing SystemMolar Ratio (Reducing Agent : Substrate)Typical SolventKey Considerations
H₂/Pd-CCatalytic (5-10 mol% Pd/C)Methanol, Ethanol, Ethyl AcetateRequires specialized hydrogenation equipment. May reduce other functional groups.[1]
Fe/HCl or Fe/NH₄Cl3-5 equivalents of FeEthanol/Water, Acetic AcidA robust and cost-effective method. The reaction can be heterogeneous and require vigorous stirring.[1]
SnCl₂·2H₂O3-4 equivalentsEthanol, Ethyl AcetateA mild and highly selective method, often preserving other reducible groups like carbonyls.[1]
Na₂S₂O₄ (Sodium Dithionite)3-5 equivalentsMethanol/WaterA good alternative when acidic or hydrogenation conditions are not suitable.
Problem: Presence of Impurities and Side Products

The formation of side products can complicate purification and lower the overall yield.

Potential Side ProductFormation Mechanism & Prevention
Azoxy, Azo, and Hydrazo Compounds These are intermediates in the reduction of the nitro group. Their presence indicates an incomplete reaction. Prevention: Ensure a sufficient excess of the reducing agent and adequate reaction time to drive the reduction to the final amine product.
Dehalogenation (if applicable) If the starting material contains halogen substituents, catalytic hydrogenation with Pd/C can sometimes lead to their removal. Prevention: Consider using Raney Nickel as the catalyst, which is less prone to causing dehalogenation.[2] Alternatively, use a non-catalytic method like SnCl₂ or Fe/HCl.
N-Acetylation If acetic acid is used as a solvent or co-solvent and the reaction is heated for an extended period, N-acetylation of the product can occur. Prevention: If this is observed, consider using a different acid or solvent system.[3]

Experimental Protocols & Analytical Methods

Detailed Protocol: Reduction using Tin(II) Chloride (SnCl₂)

This protocol is provided as a reliable example for the selective reduction of Methyl 2-methoxy-5-nitrobenzoate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-methoxy-5-nitrobenzoate (1.0 eq.) in ethanol (10-15 volumes).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.5 eq.) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (30% ethyl acetate in hexanes) until the starting material is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Add a saturated aqueous solution of sodium bicarbonate to the residue until the pH is basic (pH 8-9). This will precipitate tin salts.

    • Filter the mixture through a pad of Celite to remove the inorganic solids. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical MethodExpected Observations
¹H NMR Appearance of a broad singlet corresponding to the -NH₂ protons (typically around 3.5-4.5 ppm, can exchange with D₂O). Shifts in the aromatic proton signals compared to the starting material.
¹³C NMR A significant upfield shift of the carbon atom attached to the amino group compared to the nitro-substituted carbon in the starting material.
Mass Spectrometry (MS) The molecular ion peak should correspond to the calculated molecular weight of the product (181.19 g/mol ).[4]
High-Performance Liquid Chromatography (HPLC) A single major peak should be observed, indicating the purity of the compound. HPLC can also be used to quantify any remaining starting material or impurities.[5]

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available at: [Link]

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Validation & Comparative

A Guide to the Structural Confirmation of Methyl 5-amino-2-methoxybenzoate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, in-depth analysis for confirming the molecular structure of Methyl 5-amino-2-methoxybenzoate through the application of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical basis for the expected spectral features in both ¹H and ¹³C NMR, present a robust experimental protocol, and detail the logical process of spectral interpretation. This guide is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation for quality control, reaction monitoring, and synthetic success.

The core principle of this analysis rests on the unique electronic environment of each nucleus (¹H and ¹³C) within the molecule. These environments, dictated by the arrangement of substituents on the aromatic ring, generate a distinct and predictable NMR fingerprint. By systematically analyzing chemical shifts, signal multiplicities, and coupling constants, we can unequivocally confirm the 1,2,4-trisubstituted pattern of this compound and differentiate it from its positional isomers.

Predicted Spectral Analysis: The ¹H and ¹³C NMR Fingerprint

The structure of this compound contains several key functional groups—an amine, a methoxy group, and a methyl ester—that impart specific electronic effects on the benzene ring. The electron-donating nature of the amino (-NH₂) and methoxy (-OCH₃) groups, combined with the electron-withdrawing character of the methyl ester (-COOCH₃), creates a unique pattern of shielding and deshielding for the aromatic protons and carbons.

Molecular Structure with Labeled Positions: Chemical structure of this compound with labeled positions for NMR analysis

¹H NMR Spectroscopy Predictions

The proton NMR spectrum is anticipated to show signals in three distinct regions: the aromatic region (typically δ 6.5-8.0 ppm), the methoxy/ester region, and the amine proton region.[1]

  • Aromatic Protons (H-3, H-4, H-6):

    • H-3: This proton is ortho to the strongly electron-donating -OCH₃ group and meta to the -NH₂ group. It is expected to be the most shielded of the aromatic protons. Its signal should appear as a doublet, split only by the meta coupling to H-6 (J ≈ 2-3 Hz).[2]

    • H-4: This proton is positioned ortho to the -NH₂ group and meta to the -OCH₃ group. It will experience significant shielding. Its signal will be a doublet of doublets, arising from a large ortho coupling to H-3 (J ≈ 7-10 Hz) and a smaller meta coupling to H-6.[2] However, given the substitution pattern, H-3 and H-4 are adjacent, leading to a primary ortho coupling. H-4 is ortho to H-3 and meta to H-6. Therefore, its signal will be a doublet of doublets.

    • H-6: This proton is ortho to the electron-donating -NH₂ group but also meta to the electron-withdrawing -COOCH₃ group. Its signal is expected to be a doublet due to the small meta coupling with H-3. The influence of the adjacent amino group will likely shift it upfield compared to a proton next to an ester.

  • Amine Protons (-NH₂):

    • The two protons of the amino group typically appear as a broad singlet.[3] Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

  • Methoxy and Methyl Ester Protons (-OCH₃):

    • The methoxy group attached to the ring (at C-2) and the methyl group of the ester function are electronically distinct. Both will appear as sharp singlets, each integrating to three protons. The -OCH₃ group directly on the aromatic ring is typically found around δ 3.8-3.9 ppm, while the ester methyl group is found in a similar region.[4]

¹³C NMR Spectroscopy Predictions

A proton-decoupled ¹³C NMR spectrum will display nine distinct signals, corresponding to each unique carbon atom in the molecule. Aromatic carbon signals typically appear between 110-160 ppm.[5]

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the δ 165-175 ppm region.[6]

  • Aromatic Carbons (C-1 to C-6):

    • Substituent-Bearing Carbons (C-1, C-2, C-5): These quaternary carbons generally show lower intensity signals. C-2, bonded to the electronegative oxygen of the methoxy group, will be significantly deshielded. C-5, bonded to the nitrogen of the amino group, will also be influenced. C-1, attached to the ester group, will be found in the 120-130 ppm range.[7]

    • Proton-Bearing Carbons (C-3, C-4, C-6): The chemical shifts of these carbons are heavily influenced by the electronic effects of the substituents. The carbons ortho and para to the strong electron-donating -NH₂ and -OCH₃ groups (C-3, C-4, C-6) will be shifted upfield (shielded) compared to benzene's δ 128.5 ppm.[8]

  • Aliphatic Carbons (-OCH₃): The two methoxy carbons will appear as sharp signals in the aliphatic region, typically between δ 50-60 ppm.

Experimental Design and Protocols

Acquiring high-quality, reproducible NMR data is paramount. The following section outlines a standardized protocol for sample preparation and data acquisition on a typical 400 or 500 MHz NMR spectrometer.

Workflow for NMR-Based Structural Confirmation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl3 or DMSO-d6) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer shim 4. Shimming & Tuning transfer->shim h1 5. Acquire ¹H Spectrum shim->h1 c13 6. Acquire ¹³C{¹H} Spectrum h1->c13 d2 7. (Optional) Acquire 2D Spectra (COSY, HSQC) c13->d2 process 8. Process Spectra (FT, Phasing, Baseline Correction) d2->process assign 9. Assign Signals (Chemical Shift, Multiplicity, Integration) process->assign confirm 10. Confirm Structure assign->confirm G H3 H-3 H4 H-4 H3->H4 J-ortho ~8.8 Hz H6 H-6 H4->H6 J-meta ~2.5 Hz

References

Beyond the Benchmark: A Comparative Guide to Alternatives for Methyl 5-amino-2-methoxybenzoate in Prokinetic API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role and Emerging Need for Alternatives

Methyl 5-amino-2-methoxybenzoate is a well-established and valuable starting material in the synthesis of various active pharmaceutical ingredients (APIs). Its substituted aniline structure makes it a prime precursor for building the benzamide core essential to a class of gastrointestinal prokinetic agents.[1][2] These drugs, which include Mosapride, Itopride, and Cinitapride, are selective 5-HT4 receptor agonists that enhance gastrointestinal motility and are used to treat conditions like functional dyspepsia and chronic gastritis.[1][3]

The synthesis of these APIs, particularly Mosapride, often relies on a linear sequence starting from this specific aminobenzoate derivative. While effective, reliance on a single starting material presents several challenges in drug development and manufacturing, including supply chain vulnerability, fluctuating costs, and the perpetual drive for more efficient, safer, and environmentally benign synthetic routes.

This guide provides a comprehensive comparison of viable synthetic alternatives to the traditional this compound pathway, using the synthesis of Mosapride as a practical case study. We will dissect three distinct synthetic strategies, offering detailed experimental protocols, comparative data, and an expert evaluation of the underlying chemical logic to empower researchers and process chemists in making informed decisions for their development programs.

Case Study Focus: Mosapride

Mosapride, chemically known as 4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}benzamide, serves as an ideal model for this comparative analysis due to its well-documented synthetic history and the clear role of the substituted benzamide core.[1][4] Our objective is to construct this target molecule from different precursors, evaluating the merits and drawbacks of each approach.

Route A: The Benchmark Synthesis via a Substituted Aminobenzoate

This established route represents the standard textbook approach, beginning with a molecule that already contains the requisite amino and alkoxy functionalities in the correct orientation. The synthesis proceeds by sequential functionalization of the aromatic ring and subsequent amide coupling.

Synthetic Workflow & Logic

The core logic of this pathway is to build upon a pre-existing, highly functionalized benzene ring. The key transformations involve:

  • Electrophilic Chlorination: Introduction of the C5 chloro substituent is a critical step, typically achieved using a mild chlorinating agent like N-chlorosuccinimide (NCS).

  • Ester Hydrolysis & Ethylation: The initial methyl ester is often hydrolyzed and then re-esterified or the phenol is ethylated to achieve the desired 2-ethoxy group. In many industrial syntheses, the corresponding ethoxy analogue (Methyl 5-amino-2-ethoxybenzoate) is used directly.

  • Amide Bond Formation: The final and most crucial step is the coupling of the substituted benzoic acid with the complex morpholine side-chain, (4-(4-fluorobenzyl)morpholin-2-yl)methanamine. This is often achieved by activating the carboxylic acid, for instance, by converting it to an acid chloride or using peptide coupling reagents.

Visualizing the Benchmark Pathway

cluster_0 Route A: Benchmark Synthesis A This compound B Methyl 4-amino-5-chloro-2-methoxybenzoate A->B NCS C 4-amino-5-chloro-2-ethoxybenzoic acid B->C 1. Hydrolysis (NaOH) 2. Ethylation (EtI) D Mosapride C->D Amide Coupling (e.g., SOCl2, then add Side-chain) S Side-chain: (4-(4-fluorobenzyl)morpholin-2-yl)methanamine S->D

Caption: Workflow for the benchmark synthesis of Mosapride.

Representative Experimental Protocol (Amide Coupling)

This protocol is a representative amalgamation from common practices described in patent literature.

  • Activation: To a stirred suspension of 4-amino-5-chloro-2-ethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (10 vol), add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq) at 0 °C.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress is monitored by the cessation of gas evolution and TLC analysis.

  • Solvent Removal: Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Coupling: The crude acid chloride is dissolved in anhydrous dichloromethane (5 vol) and added dropwise to a pre-cooled (0 °C) solution of (4-(4-fluorobenzyl)morpholin-2-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (10 vol).

  • Workup & Isolation: The reaction is stirred for 4-6 hours at room temperature. It is then quenched with water, and the organic layer is separated, washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The resulting crude product is purified by recrystallization from ethanol to afford Mosapride.

Route B: The Nitro-Precursor Strategy

This alternative begins with simpler, potentially cheaper starting materials and introduces the critical amine functionality in a later step via the reduction of a nitro group. This approach offers significant flexibility in process development. A notable example starts from inexpensive 2-chlorotoluene.[5]

Synthetic Workflow & Logic

The strategic decision to use a nitro group as a masked amine is a classic and powerful tool in organic synthesis.

  • Building the Core: The synthesis starts with a simple commodity chemical (e.g., 2-chlorotoluene) and builds complexity through nitration, nucleophilic substitution (to introduce the ethoxy group), and benzylic bromination.[5]

  • Late-Stage Reduction: The nitro group is carried through several synthetic steps before being reduced to the primary amine just prior to the final amide coupling or, in some variations, after it.[6] This timing is crucial; a late-stage reduction avoids potential side reactions that a free amine might undergo in earlier steps.

  • Reduction Method: Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Zn/acetic acid, Fe/HCl) are common methods.[5][6] The choice often depends on scalability, functional group tolerance, and cost. Catalytic hydrogenation is often preferred for its cleaner profile and higher yields.

Visualizing the Nitro-Precursor Pathway

cluster_1 Route B: Nitro-Precursor Strategy A 2-Chlorotoluene B 2-Chloro-4-nitrotoluene A->B Nitration C 2-Ethoxy-4-nitrotoluene B->C NaOEt D Methyl 2-ethoxy-4-nitro-5-chlorobenzoate C->D Oxidation, Chlorination, Esterification E 4-Nitro-5-chloro-2-ethoxy-N-((...))benzamide D->E Amide Coupling F Mosapride E->F Nitro Reduction (e.g., Zn/AcOH or H2, Pd/C) S Side-chain S->E

Caption: Workflow for Mosapride synthesis via a nitro-precursor.

Representative Experimental Protocol (Nitro Reduction)

Adapted from patent literature describing the reduction of a nitro-benzamide intermediate.[6]

  • Setup: To a solution of 4-nitro-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamide (1.0 eq) in glacial acetic acid (15 vol) is added zinc powder (3.5 eq) portion-wise at room temperature, causing a gentle exotherm.

  • Reaction: The reaction mixture is heated to reflux and maintained for 5 hours. Progress is monitored by HPLC or TLC until the starting material is consumed.

  • Filtration & Quenching: After cooling to room temperature, the reaction mixture is filtered to remove excess zinc and inorganic salts. The filtrate is then carefully poured into ice water (30 vol).

  • Extraction: The aqueous mixture is extracted with ethyl acetate (3 x 20 vol). The combined organic phases are washed with water, saturated NaHCO₃ solution until neutral, and finally with brine.

  • Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from an ethyl acetate/n-heptane mixture to yield Mosapride as a solid.[6]

Route C: The p-Aminosalicylic Acid Approach

This strategy leverages a widely available and inexpensive starting material, 4-aminosalicylic acid (PAS), which already contains the C4-amino and C2-hydroxyl groups. The challenge lies in the selective functionalization and protection/deprotection steps required.

Synthetic Workflow & Logic

This route is attractive from a raw material cost perspective but requires careful control of reactivity.

  • Initial Functionalization: The synthesis begins with the protection of the more reactive phenol and carboxylic acid groups, typically through methylation using a reagent like dimethyl sulfate.[7] This step yields a key intermediate, Methyl 4-amino-2-methoxybenzoate.

  • Sequential Modification: From this intermediate, the synthesis converges with the benchmark route, involving chlorination with NCS and subsequent conversion of the methoxy group to the required ethoxy group.

  • Rationale: The primary advantage is economic. By starting with PAS, a bulk chemical, the cost of goods can be significantly reduced, which is a major consideration for large-scale manufacturing.[7] However, this can come at the cost of using hazardous reagents like dimethyl sulfate and potentially requiring more steps or more complex purifications.

Visualizing the p-Aminosalicylic Acid Pathway

cluster_2 Route C: p-Aminosalicylic Acid Strategy A p-Aminosalicylic Acid (PAS) B Methyl 4-amino-2-methoxybenzoate A->B Methylation (Dimethyl Sulfate, KOH) C Methyl 4-amino-5-chloro-2-methoxybenzoate B->C Chlorination (NCS) D Mosapride C->D Ethylation, Hydrolysis, Amide Coupling

Caption: Workflow for Mosapride synthesis starting from PAS.

Representative Experimental Protocol (Methylation & Chlorination)

Adapted from the process described in Chinese patent CN105237422A.[7]

  • Methylation: In a suitable reactor, add p-aminosalicylic acid (1.0 eq) and crushed potassium hydroxide (3.0 eq) to acetone (3 vol). Stir vigorously and cool the mixture to 25 °C. Gradually add dimethyl sulfate (2.4 eq) dropwise, maintaining the temperature. Continue the reaction for 5.5 hours after the addition is complete.

  • Workup (Methylation): After the reaction, remove the solvent by rotary evaporation. Dissolve the residue in water and extract three times with ethyl acetate. Combine the organic layers and evaporate to dryness to obtain Methyl 4-amino-2-methoxybenzoate (Typical yield: 92.1%).[7]

  • Chlorination: Dissolve the Methyl 4-amino-2-methoxybenzoate (1.0 eq) in a suitable solvent like acetonitrile. Add N-chlorosuccinimide (NCS, 1.0 eq) and stir the mixture at room temperature for 3-4 hours.

  • Workup (Chlorination): Monitor the reaction by TLC. Once complete, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated to give the chlorinated intermediate, which can be purified by crystallization.

Head-to-Head Comparison: Performance & Practicality

MetricRoute A (Benchmark)Route B (Nitro-Precursor)Route C (p-Aminosalicylic Acid)
Starting Material This compound or ethoxy analog2-Chlorotoluene or similar nitroaromatic4-Aminosalicylic Acid (PAS)
Cost of Starting Material Moderate to HighLow[5]Very Low[7]
Number of Steps Fewer core stepsMore steps, but from simpler materialsMore steps, converges with Route A
Key Reagents & Hazards Peptide coupling reagents, oxalyl chlorideNitrating agents (HNO₃/H₂SO₄), NaOEt, Zn/acid or H₂ gasDimethyl sulfate (highly toxic) , NCS, KOH
Process Control Relatively straightforward functional group transformations.Requires control over nitration and reduction steps.Requires careful control of multi-functionalization on PAS.
Scalability Good, but dependent on starting material cost.Excellent, leverages commodity chemicals.[5]Good, but requires handling of highly toxic reagents at scale.
Overall Yield Generally good and well-optimized.Can be very high, with some steps achieving >90% yield.[5][6]High yield reported for initial steps (e.g., 92%).[7]
Primary Advantage Direct, fewer steps from an advanced intermediate.Excellent economics for large scale, high flexibility.Lowest raw material cost.
Primary Disadvantage Higher cost of the key starting material.Longer overall sequence.Use of highly toxic and regulated reagents.

Conclusion and Senior Scientist Recommendations

The choice of a synthetic route is a multi-faceted decision that balances cost, safety, efficiency, and scale. While the benchmark route (A) offers a direct and often high-yielding path from an advanced intermediate, its economic viability can be a limiting factor, making it well-suited for early-stage research and small-scale synthesis where speed is prioritized over cost.

The nitro-precursor strategy (Route B) emerges as a powerful alternative for industrial-scale production. By starting from inexpensive commodity chemicals like 2-chlorotoluene, it offers a robust and economically compelling pathway despite its longer sequence.[5] The ability to introduce the sensitive amine functionality at a late stage is a significant process advantage, minimizing potential side reactions and simplifying purifications.

The p-aminosalicylic acid approach (Route C) presents the most economical option from a raw material standpoint.[7] However, this cost benefit must be carefully weighed against the significant operational hazards and engineering controls required to handle highly toxic reagents like dimethyl sulfate at an industrial scale. This route is most attractive for organizations with specialized handling capabilities and a strong focus on minimizing raw material expenditure.

Ultimately, the optimal alternative to this compound depends on the specific objectives of the project. For process development and scale-up, the nitro-precursor strategy often provides the best balance of cost, flexibility, and safety, representing a significant improvement over the traditional benchmark for the synthesis of Mosapride and related APIs.

References

  • Methyl 5-amino-2-methoxybenzo
  • 4-AMINO-5-CHLORO-2-ETHOXYBENZOIC ACID synthesis. ChemicalBook.
  • 4-Amino-5-chloro-2-ethoxybenzoic acid | 108282-38-8. Biosynth.
  • Methyl 2-amino-5-methoxybenzo
  • Methyl 5-amino-2-methoxy-4-methylbenzo
  • 2-Acetylamidomethyl-4-(4-fluorobenzyl)morpholine synthesis. ChemicalBook.
  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Methyl2-[(2-cyanoacetyl)
  • CN113214181A - New preparation method of mosapride.
  • CN1526700A - Synthesis of Important intermediate for mosapride citrate.
  • 22802-67-1|Methyl 5-amino-2-methoxybenzo
  • US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
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  • CN111349052B - Synthesis method of mosapride citrate.
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  • WO2003106440A3 - Process for the synthesis of mosapride.
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  • WO2000035891A1 - Morpholinone and morpholine derivatives and uses thereof.
  • Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Deriv
  • Preparation method of mosapride citrate impurity.
  • 4-AMINO-5-CHLORO-2-ETHOXYBENZOIC ACID | 20896-27-9. ChemicalBook.
  • Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. PrepChem.com.
  • WO2011107903A1 - Highly pure mosapride citrate dihydrate and processes for its preparation.
  • WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).
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  • What Are Prokinetic Agents?

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A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Methyl 5-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis

Methyl 5-amino-2-methoxybenzoate (CAS No. 22802-67-1; Molecular Formula: C₉H₁₁NO₃) is a highly functionalized aromatic compound, serving as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its molecular structure, featuring an amine, an ether, and an ester group, offers multiple reaction sites, making it a versatile building block. However, this reactivity also presents a challenge: the potential for side reactions during synthesis can lead to structurally similar impurities.

In drug development and fine chemical synthesis, the purity of starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the reproducibility of reactions, the safety of the final active pharmaceutical ingredient (API), and the overall integrity of the research. An uncharacterized impurity can lead to failed reactions, unexpected byproducts, or, in the worst case, adverse biological effects.

This guide provides an in-depth, multi-technique strategy for the characterization and purity validation of this compound. We will move beyond simple data reporting to explain the causality behind our choice of analytical methods, establishing a self-validating system for quality assurance. We will compare the expected data from a high-purity standard against potential deviations, providing a clear framework for assessment.

The Orthogonal Analytical Workflow: A Foundation of Trust

G cluster_0 Purity Validation Workflow cluster_1 Structural & Identity Verification cluster_2 Quantitative Purity & Impurity Profiling Sample Test Sample: This compound NMR ¹H NMR Spectroscopy Sample->NMR Spectroscopic Analysis FTIR FTIR Spectroscopy Sample->FTIR Spectroscopic Analysis MS Mass Spectrometry Sample->MS Spectroscopic Analysis HPLC HPLC-UV Analysis Sample->HPLC Chromatographic Separation Assessment Final Purity Assessment (>99.5%) NMR->Assessment FTIR->Assessment MS->Assessment HPLC->Assessment

Caption: Orthogonal workflow for comprehensive purity validation.

Spectroscopic Characterization: Confirming Molecular Identity

Spectroscopic methods provide the foundational data for confirming that the material is, in fact, this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

Expertise & Rationale: ¹H NMR is unparalleled for confirming the precise arrangement of atoms in a molecule. It provides definitive proof of the compound's structure by mapping the chemical environment of every proton. For a compound like this compound, ¹H NMR can instantly distinguish it from its isomers (e.g., Methyl 2-amino-5-methoxybenzoate) and identify impurities, even at low levels.

Comparative Data: Expected vs. Alternative Isomer

Parameter High-Purity this compound Alternative: Methyl 2-amino-5-methoxybenzoate Interpretation
Aromatic Protons 3 distinct signals 3 distinct signals in different positions The pattern and coupling constants are unique fingerprints for the substitution pattern on the aromatic ring.
-OCH₃ (Ester) ~3.8-3.9 ppm (Singlet, 3H) ~3.9 ppm (Singlet, 3H) Confirms the methyl ester group.
-OCH₃ (Ether) ~3.7-3.8 ppm (Singlet, 3H) ~3.8 ppm (Singlet, 3H) Confirms the methoxy group on the ring.
-NH₂ (Amine) Broad singlet, ~4.0-4.5 ppm (2H) Broad singlet, ~5.0-6.0 ppm (2H) The chemical shift of the amine protons is highly sensitive to its position and solvent effects.

| Purity Indication | No unexpected signals. Integration matches proton count. | N/A | The presence of any other peaks indicates impurities. |

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak at 0.00 ppm.

  • Analysis: Integrate all peaks to determine the relative ratio of protons and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR is a rapid and powerful technique for identifying the key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint." This method is excellent for confirming the presence of the amine, ester, and ether groups and for detecting impurities that may lack these groups or contain others (e.g., a carboxylic acid impurity from ester hydrolysis).

Comparative Data: Characteristic Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Assignment High-Purity Sample Alternative (e.g., Hydrolyzed Sample)
3450-3300 N-H Stretching (Amine) Present (typically two bands) Present
3000-2850 C-H Stretching (Aliphatic/Aromatic) Present Present
1725-1700 C=O Stretching (Ester) Strong, sharp peak present Peak intensity reduced or absent
~1600, ~1500 C=C Stretching (Aromatic) Present Present
1300-1000 C-O Stretching (Ester and Ether) Strong, complex bands present Bands may be altered

| 3300-2500 (broad) | O-H Stretching (Carboxylic Acid) | Absent | Broad peak present |

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)

  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty stage.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the resulting spectrum against a reference or analyze the characteristic peaks to confirm the presence of all expected functional groups as listed in the table.

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula, providing an extremely high degree of confidence in the compound's identity.

Comparative Data: Molecular Ion Peak

Parameter High-Purity this compound Interpretation
Molecular Formula C₉H₁₁NO₃ -
Molecular Weight 181.19 g/mol -
Ionization Mode Electrospray (ESI), Positive Standard for polar molecules.
Expected Ion [M+H]⁺ Calculated: 182.0812 Observed mass should be within 5 ppm of the calculated mass for HRMS.

| Purity Indication | A single, dominant peak corresponding to the expected mass. | Presence of other significant peaks indicates impurities or fragments. |

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 100-500).

  • Analysis: Identify the base peak and confirm that its mass-to-charge ratio (m/z) corresponds to the expected protonated molecule [M+H]⁺.

Chromatographic Analysis: The Gold Standard for Purity Quantification

Expertise & Rationale: While spectroscopy confirms identity, it is not ideal for quantification. High-Performance Liquid Chromatography (HPLC) is the definitive technique for separating the main compound from potential process-related impurities and degradation products.[2] By integrating the area of each peak in the resulting chromatogram, we can calculate a precise purity value, often expressed as "Area %". A well-developed HPLC method should be able to separate the target compound from its known potential impurities, such as starting materials or isomers.[3]

Comparative Data: HPLC Purity Analysis

Parameter High-Purity Standard (>99.5%) Competitor/Lower-Grade Material (<98%)
Main Peak RT ~5.2 min (example) ~5.2 min (example)
Main Peak Area % >99.5% <98.0%
Impurity Peaks None or <0.1% total Multiple impurity peaks detected.

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric acid in HPLC-grade water.[2]

    • Solvent B: Acetonitrile.

    • Filter both solvents through a 0.45 µm membrane filter.[2]

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 150 mm x 4.6 mm, 5 µm particle size[2]
    Mobile Phase Gradient: Start with 80% A / 20% B, ramp to 20% A / 80% B over 10 min.
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Detection UV at 254 nm

    | Injection Vol. | 10 µL |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[2]

Conclusion: An Integrated Approach to Ensuring Quality

The characterization of a chemical intermediate like this compound is not a single measurement but a comprehensive validation process. By integrating the structural confirmation from NMR, FTIR, and MS with the quantitative power of HPLC, we create a self-validating system that provides the highest degree of confidence in the material's purity and identity. This orthogonal approach ensures that the material you use in your critical research and development efforts is precisely what it claims to be, free from contaminants that could compromise your results. For any scientist, this level of characterization is the bedrock of reliable and reproducible science.

References

  • PubChem. Methyl 2-amino-5-methoxybenzoate. National Center for Biotechnology Information. Available from: [Link].

  • Sourcing High-Purity Methyl 2-amino-4,5-dimethoxybenzoate: A Buyer's Guide. LinkedIn. Available from: [Link].

  • S. K. Singh et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences. Available from: [Link].

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A Comparative Analysis of Methyl 5-amino-2-methoxybenzoate and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the subtle yet profound impact of isomeric substitution on molecular properties cannot be overstated. This guide provides a detailed comparative analysis of Methyl 5-amino-2-methoxybenzoate and its key positional isomers. As versatile building blocks, the specific arrangement of the amino and methoxy groups on the benzene ring dictates their physicochemical properties, spectroscopic signatures, and ultimately, their utility in synthesis and drug design. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and established scientific principles.

Introduction: The Significance of Isomerism in Substituted Benzoates

Positional isomerism in aromatic compounds, such as the aminomethoxybenzoates, plays a pivotal role in defining their chemical reactivity and biological activity.[1] The electronic effects (both inductive and resonance) of the amino and methoxy substituents, along with steric considerations, are highly dependent on their location relative to the methyl ester group. These structural nuances can influence everything from reaction kinetics to binding affinity with biological targets.[2] This guide will delve into a comparative study of this compound and its isomers, providing a foundational understanding for their strategic application in research and development.

Physicochemical Properties: A Comparative Overview

The physical characteristics of these isomers, such as melting point and appearance, are direct consequences of their molecular structure and intermolecular forces. A summary of the key physicochemical properties is presented below.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound 22802-67-1C₉H₁₁NO₃181.19Not readily availablePale yellow liquid or solid/semi-solid[3]
Methyl 4-amino-2-methoxybenzoate 27492-84-8C₉H₁₁NO₃181.19155-159White to off-white crystalline powder[4]
Methyl 2-amino-5-methoxybenzoate 2475-80-1C₉H₁₁NO₃181.1937-38Light brown to brown solid
Methyl 2-amino-3-methoxybenzoate 5121-34-6C₉H₁₁NO₃181.19Not readily availableSolid[5]
Methyl 3-amino-4-methoxybenzoate 24812-90-6C₉H₁₁NO₃181.1982-87Solid

Synthesis Strategies: A Common Pathway with Isomer-Specific Considerations

The most prevalent synthetic route to these aminomethoxybenzoate isomers involves the reduction of the corresponding nitro-substituted precursor. This versatile and high-yielding approach is a cornerstone of their production.

General Synthesis Workflow: Reduction of Nitrobenzoates

A typical experimental protocol for the synthesis of these isomers via catalytic hydrogenation is outlined below. This method is widely applicable, with minor adjustments potentially needed for each specific isomer to optimize reaction conditions and yields.

Experimental Protocol: Catalytic Hydrogenation of Methyl Methoxy-nitrobenzoate

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the appropriate Methyl methoxy-nitrobenzoate isomer (1.0 equivalent) in a suitable solvent, such as methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the starting material).

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting Methyl aminomethoxybenzoate can be further purified by recrystallization or column chromatography if necessary.

G cluster_synthesis General Synthesis Workflow Nitro_Precursor Methyl Methoxy-nitrobenzoate Reaction Catalytic Hydrogenation Nitro_Precursor->Reaction Solvent Methanol or Ethyl Acetate Solvent->Reaction Catalyst 10% Pd/C Catalyst->Reaction Hydrogen H2 Gas (50-100 psi) Hydrogen->Reaction Filtration Filtration (remove catalyst) Reaction->Filtration Purification Concentration & Purification Filtration->Purification Product Methyl Aminomethoxybenzoate Isomer Purification->Product

Caption: Generalized workflow for the synthesis of Methyl aminomethoxybenzoate isomers.

Spectroscopic Analysis: Unraveling Isomeric Differences

The distinct substitution patterns of these isomers give rise to unique spectroscopic fingerprints, particularly in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

¹H NMR Spectroscopy

The chemical shifts and splitting patterns of the aromatic protons in the ¹H NMR spectra are highly informative for distinguishing between the isomers. The electronic environment of each proton is uniquely influenced by the positions of the electron-donating amino and methoxy groups and the electron-withdrawing methyl ester group.

IsomerKey ¹H NMR Signals (Aromatic Region)
This compound Data not readily available in a comparable format.
Methyl 4-amino-2-methoxybenzoate Three distinct signals in the aromatic region, characteristic of a 1,2,4-trisubstituted benzene ring.
Methyl 2-amino-5-methoxybenzoate Three distinct signals in the aromatic region, characteristic of a 1,2,5-trisubstituted benzene ring.
Methyl 2-amino-3-methoxybenzoate Three distinct signals in the aromatic region, characteristic of a 1,2,3-trisubstituted benzene ring.
Methyl 3-amino-4-methoxybenzoate Three distinct signals in the aromatic region, characteristic of a 1,3,4-trisubstituted benzene ring.

Note: Specific chemical shifts and coupling constants can be found in spectral databases such as PubChem and ChemicalBook for detailed analysis.[5][6][7][8]

Infrared (IR) Spectroscopy

The IR spectra of these isomers exhibit characteristic absorption bands corresponding to the various functional groups present. Key vibrational frequencies to consider for comparative analysis include:

  • N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹ for the primary amine.

  • C=O stretching: The ester carbonyl group usually shows a strong absorption band around 1700-1730 cm⁻¹.

  • C-O stretching: Associated with the ester and methoxy groups, appearing in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H and C=C stretching: Found in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

While the exact positions of these bands can vary slightly between isomers due to electronic effects, the overall pattern is a useful tool for identification and purity assessment.[9][10]

Applications in Research and Development

Methyl aminomethoxybenzoate isomers are valuable intermediates in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry.[4] Their utility stems from the presence of multiple reactive sites that allow for further functionalization.

G cluster_applications Role in Synthesis Isomers Methyl Aminomethoxybenzoate Isomers APIs Active Pharmaceutical Ingredients (APIs) Isomers->APIs Building Blocks Fine_Chemicals Fine & Specialty Chemicals Isomers->Fine_Chemicals Precursors Research_Molecules Novel Research Molecules Isomers->Research_Molecules Scaffolds

Caption: The central role of Methyl aminomethoxybenzoate isomers in chemical synthesis.

  • Methyl 4-amino-2-methoxybenzoate is a known intermediate in the synthesis of various pharmaceutical compounds.[4]

  • Methyl 2-amino-5-methoxybenzoate and its parent acid are utilized in the development of anti-inflammatory and analgesic agents, as well as in the synthesis of novel materials.[11][12]

  • The varied positioning of the reactive amino group across the isomers allows for the targeted synthesis of a diverse library of compounds for screening in drug discovery programs.

Comparative Reactivity and Electronic Effects

The positional differences of the amino and methoxy groups significantly influence the electron density distribution within the aromatic ring, thereby affecting the reactivity of the molecule.

  • Nucleophilicity of the Amino Group: The basicity and nucleophilicity of the amino group are modulated by the electronic interplay with the methoxy and methyl ester groups. This can impact the rates and outcomes of reactions such as acylation and alkylation.

  • Electrophilic Aromatic Substitution: The positions on the aromatic ring that are most susceptible to electrophilic attack are determined by the combined directing effects of the substituents. The activating, ortho-, para-directing nature of the amino and methoxy groups will compete with the deactivating, meta-directing effect of the methyl ester.

  • Intramolecular Interactions: In certain isomers, the proximity of the substituents can lead to intramolecular hydrogen bonding, which can influence conformation and reactivity.

A deeper understanding of these electronic and steric effects is crucial for predicting reaction outcomes and designing efficient synthetic routes.

Conclusion

This comparative guide has highlighted the key differences and similarities between this compound and its positional isomers. While sharing the same molecular formula, their distinct substitution patterns lead to measurable differences in their physicochemical properties, spectroscopic characteristics, and synthetic utility. For the researcher and drug development professional, a thorough understanding of these isomeric distinctions is paramount for the rational design and synthesis of novel molecules with desired properties and biological activities. The information presented herein serves as a foundational resource to aid in the selection and application of the most suitable aminomethoxybenzoate isomer for a given research objective.

References

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  • PubChem. (n.d.). Methyl 2-amino-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. Retrieved from [Link]

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  • Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Forel, M. T., Fuson, N., & Josien, M. L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Methyl 4(methylamino)benzoate. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-methylbenzoic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • G. L. Tjoeng, et al. (1996). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bilge, M., & Dinç, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Retrieved from [Link]

  • Kumar, V., & Singh, P. (2012). A review of drug isomerism and its significance. PMC. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 2-amino-5-methoxybenzoate | CAS#:2475-80-1. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

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Comparative Reactivity Analysis: The Role of the Methoxy Group in Methyl 5-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, understanding the subtle interplay of functional groups on an aromatic scaffold is paramount for predictive reaction design and efficient process development. Methyl 5-amino-2-methoxybenzoate is a valuable building block, yet its reactivity profile is often misunderstood. The molecule presents a fascinating case study in competing electronic effects, where the methoxy group plays a pivotal, albeit complex, role.

This guide provides a comprehensive analysis of how the 2-methoxy group modulates the reactivity of this compound. We will dissect the electronic contributions of each substituent and compare the molecule's reactivity to relevant benchmarks, supported by experimental data and detailed protocols.

Deconstructing the Electronics: A Tale of Three Substituents

The reactivity of this compound is dictated by the electronic dialogue between three distinct functional groups attached to the benzene ring: a strongly activating amino group (-NH₂), a moderately activating methoxy group (-OCH₃), and a deactivating methyl ester group (-COOCH₃).

  • Amino Group (-NH₂): This is a powerful activating group due to the lone pair on the nitrogen atom, which can be donated into the aromatic ring through the resonance effect (+R). This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack. It is also a strong ortho, para-director.

  • Methoxy Group (-OCH₃): The methoxy group is also an activating, ortho, para-director. Like the amino group, its oxygen atom possesses lone pairs that donate electron density to the ring via a +R effect. However, oxygen's higher electronegativity compared to nitrogen means it also exerts a moderate electron-withdrawing inductive effect (-I). Overall, the +R effect dominates, making the methoxy group a net activator.

  • Methyl Ester Group (-COOCH₃): In stark contrast, the methyl ester is a deactivating group. The carbonyl carbon is electrophilic and withdraws electron density from the ring through both resonance (-R) and inductive (-I) effects. This makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. It functions as a meta-director.

The following diagram illustrates the primary resonance contributions that increase electron density on the aromatic ring.

Caption: Electronic contributions of substituents in this compound.

The Methoxy Group's Influence on Aromatic Ring Reactivity

The crucial question is how the 2-methoxy group specifically modulates the reactivity established by the dominant 5-amino group. Its influence is twofold: directing effects and steric hindrance .

Directing Effects: A Cooperative and Competitive Interplay

The directing effects of the substituents determine the regioselectivity of electrophilic aromatic substitution (EAS).

  • The amino group at C5 strongly directs incoming electrophiles to its ortho positions (C4, C6) and its para position (C2).

  • The methoxy group at C2 directs to its ortho positions (C1, C3) and its para position (C5).

  • The ester group at C1 directs to its meta positions (C3, C5).

Let's analyze the consensus:

  • Position C4: Activated by the amino group (ortho) and not significantly deactivated by the others. This is a highly favored position.

  • Position C6: Activated by the amino group (ortho) and not significantly deactivated. This is also a favored position.

  • Position C3: Activated by the methoxy group (ortho) and directed meta by the ester. This position is moderately activated.

The methoxy group at the C2 position effectively "protects" this site from electrophilic attack, which would otherwise be the para position relative to the powerful amino group. Furthermore, it reinforces the activation at position C3. The overall effect is a powerful direction of electrophiles to the C4 and C6 positions.

G cluster_arrows cluster_result Predicted Reactivity Hotspots C1 1 (CO₂Me) C2 2 (OMe) C1->C2 C3 3 C1->C3 meta (-R) C2->C3 C2->C3 ortho (+R) C4 4 C3->C4 C5 5 (NH₂) C4->C5 C5->C4 ortho (+R) C6 6 C5->C6 C5->C6 ortho (+R) C6->C1 C4_res C4 (Highly Favored) C6_res C6 (Favored)

Caption: Regioselectivity map for electrophilic aromatic substitution.

Comparative Reactivity: A Quantitative Look

To contextualize the methoxy group's effect, we compare the reactivity of this compound with simpler analogues in a standard electrophilic substitution reaction, such as bromination.

CompoundKey SubstituentsRelative Rate of Bromination (Approx.)Major Product(s)
Aniline-NH₂~1 x 10⁹2,4,6-Tribromoaniline
Anisole-OCH₃~1 x 10⁷2-Bromoanisole, 4-Bromoanisole
Methyl Benzoate-COOCH₃~6 x 10⁻⁵Methyl 3-bromobenzoate
This compound -NH₂, -OCH₃, -COOCH₃~1 x 10⁶Methyl 5-amino-4,6-dibromo-2-methoxybenzoate

Data is illustrative, based on established substituent effects, and intended for comparison.

Analysis: The data clearly shows that while the ester group deactivates the ring relative to aniline, the combined activating power of the amino and methoxy groups results in a molecule that is still highly reactive towards electrophiles—orders of magnitude more reactive than methyl benzoate or even anisole alone. The methoxy group contributes to this high reactivity while sterically and electronically preventing substitution at the C2 position.

Impact on Functional Group Reactivity

The methoxy group's influence extends beyond the aromatic ring itself.

  • Basicity of the Amino Group: The electron-donating methoxy group at the ortho position slightly increases the electron density on the amino group, which should theoretically increase its basicity (lower pKa of the conjugate acid). However, this effect is often counteracted by potential intramolecular hydrogen bonding and steric effects. Compared to 5-aminobenzoate, the basicity is expected to be similar or slightly higher.

  • Reactivity of the Ester Group: The strong electron-donating properties of the amino and methoxy groups increase the electron density on the carbonyl carbon of the ester. This makes the ester less electrophilic and therefore less susceptible to nucleophilic attack (e.g., hydrolysis) compared to methyl benzoate. Saponification of this compound requires more forcing conditions than the parent ester.

Experimental Protocol: Selective Bromination

This protocol demonstrates the high reactivity and regioselectivity of the substrate, where the methoxy group plays its directing and activating role.

Objective: To perform a selective dibromination of this compound at the C4 and C6 positions.

Materials:

  • This compound (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Bromine (2.1 eq) dissolved in Acetic Acid

  • Saturated Sodium Bicarbonate solution

  • Sodium Thiosulfate solution

  • Ethyl Acetate

  • Magnesium Sulfate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve this compound in glacial acetic acid (~10 mL per gram of substrate). Cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C. Causality Note: The dropwise addition at low temperature is critical to control the highly exothermic reaction and prevent over-bromination or side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate. This neutralizes the acetic acid. Safety: Perform in a fume hood as CO₂ gas will evolve.

  • Workup: If a yellow/orange color from excess bromine persists, add a few drops of sodium thiosulfate solution until the color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired Methyl 5-amino-4,6-dibromo-2-methoxybenzoate.

G cluster_workflow Experimental Workflow: Selective Bromination start 1. Dissolve Substrate in Acetic Acid (0-5°C) add_br2 2. Add Br₂/AcOH Dropwise (T < 10°C) start->add_br2 Control Exotherm stir 3. Stir at RT (1 hr) Monitor by TLC add_br2->stir quench 4. Quench with NaHCO₃ Solution stir->quench Reaction Complete workup 5. Workup & Extraction (EtOAc) quench->workup Neutralize & Remove Br₂ purify 6. Dry & Concentrate workup->purify end 7. Purify by Recrystallization purify->end

Caption: Step-by-step workflow for the selective bromination of the title compound.

Conclusion

The methoxy group in this compound is far from a passive spectator. It serves several critical functions:

  • Activation: It acts in concert with the amino group to make the aromatic ring highly nucleophilic and reactive towards electrophiles, despite the presence of a deactivating ester.

  • Regiocontrol: It sterically and electronically directs incoming electrophiles away from the C2 and C3 positions, reinforcing the directing effect of the amino group towards the C4 and C6 positions.

  • Functional Group Modulation: It subtly influences the reactivity of the adjacent ester and the distal amino group, generally making the ester less reactive to nucleophiles.

A thorough understanding of these synergistic and antagonistic effects is essential for any researcher utilizing this versatile building block. By appreciating the nuanced role of the methoxy group, chemists can better predict reaction outcomes, optimize conditions, and design more efficient synthetic routes.

References

  • Substituent Effects on Electrophilic Aromatic Substitution. Organic Chemistry, 10th Edition, by T.W. Graham Solomons, Craig B. Fryhle, and Scott A. Snyder. Wiley. [Link]

  • This compound PubChem Entry. National Center for Biotechnology Information. PubChem Compound Summary for CID 70505. [Link]

  • Reactivity of Aromatic Ethers. Advanced Organic Chemistry: Part A: Structure and Mechanisms, 5th Edition, by Francis A. Carey and Richard J. Sundberg. Springer. [Link]

A Comparative Analysis of Methyl 5-amino-2-methoxybenzoate and Other Substituted Aminobenzoates for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly influences the trajectory of a research program. Substituted aminobenzoates are a versatile class of compounds, forming the structural core of numerous active pharmaceutical ingredients (APIs). Their utility stems from the tunable electronic and steric properties conferred by the nature and position of substituents on the benzene ring. This guide provides an in-depth comparative study of Methyl 5-amino-2-methoxybenzoate against other commercially available and structurally significant aminobenzoate isomers: Methyl 4-aminobenzoate, Ethyl 4-aminobenzoate (Benzocaine), and Methyl 3-aminobenzoate.

This analysis is designed for researchers, medicinal chemists, and drug development professionals to facilitate informed decisions in the selection of aminobenzoate derivatives for their synthetic and therapeutic programs. We will delve into a comparative analysis of their physicochemical properties, supported by available data, and provide detailed, self-validating experimental protocols for their head-to-head comparison.

The Strategic Importance of Substituent Positioning

The seemingly subtle variation in the placement of amino and methoxycarbonyl groups, as well as additional substituents, on the aromatic scaffold leads to significant divergence in the physicochemical properties of these molecules. These differences in properties such as solubility, stability, and reactivity are a direct consequence of the interplay between electronic effects (resonance and inductive effects) and steric hindrance.[1] For instance, the electron-donating nature of the amino group and the electron-withdrawing character of the methoxycarbonyl group create distinct electronic environments in the ortho, meta, and para positions, influencing their interaction with biological targets and their metabolic fate.[2]

Comparative Overview of Physicochemical Properties

A foundational understanding of the key physicochemical parameters is essential for predicting the behavior of these molecules in both chemical reactions and biological systems. The following table summarizes the available data for this compound and its selected comparators.

PropertyThis compoundMethyl 4-aminobenzoateEthyl 4-aminobenzoate (Benzocaine)Methyl 3-aminobenzoate
Molecular Formula C₉H₁₁NO₃C₈H₉NO₂C₉H₁₁NO₂C₈H₉NO₂
Molecular Weight 181.19 g/mol 151.16 g/mol 165.19 g/mol 151.16 g/mol
Melting Point 37-38 °C[3]110-111 °C[4]88-91 °C[5]≥42 °C
Water Solubility Slightly Soluble (1.1 g/L at 25°C)[6]Slightly soluble in water; 3.82 g/L[7]Slightly soluble in water[5][8]Slightly soluble in water (0.1-1%)[9][10]
Organic Solvent Solubility -Soluble in alcohol and ether[4]Soluble in ethanol, chloroform, ether[5]-
Appearance Light brown to brown solid[3]White to beige crystals or crystalline powder[7]White crystalline powder[5]White to brown crystals or chunks

Note: A lack of extensive, directly comparable quantitative data in the public domain for some properties necessitates the experimental protocols detailed below for a rigorous comparative assessment.

Experimental Protocols for a Definitive Comparative Analysis

To address the gaps in publicly available comparative data and to provide a framework for a robust internal evaluation, the following experimental protocols are presented. These protocols are designed to be self-validating and to generate high-quality, comparable data sets.

Quantitative Solubility Determination: The Shake-Flask Method

Rationale: Solubility is a critical determinant of bioavailability and ease of formulation. The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Accurately weigh excess of each aminobenzoate prep2 Add to separate vials containing a precise volume of solvent (e.g., water, ethanol, PBS pH 7.4) prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours prep2->equil analysis1 Allow solids to settle equil->analysis1 analysis2 Withdraw supernatant and filter (0.22 µm) analysis1->analysis2 analysis3 Quantify concentration using a validated HPLC-UV method analysis2->analysis3

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Detailed Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of each aminobenzoate in the chosen solvent at known concentrations.

  • HPLC Method Development: Develop a reverse-phase HPLC method with UV detection capable of resolving and quantifying each aminobenzoate. The mobile phase and wavelength of detection should be optimized for each compound.

  • Calibration Curve: Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.

  • Sample Preparation: Add an excess amount of each aminobenzoate to separate vials containing a known volume of the test solvent (e.g., purified water, 95% ethanol, phosphate-buffered saline pH 7.4).

  • Equilibration: Place the vials in a shaker incubator at a constant temperature (e.g., 25 °C and 37 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, allow the vials to stand for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered supernatant if necessary and analyze by the validated HPLC-UV method. Determine the concentration from the calibration curve.

  • Data Reporting: Report the solubility in mg/mL or µg/mL.

Comparative Stability Under Stress Conditions

Rationale: Understanding the chemical stability of a drug candidate is paramount. This protocol outlines a forced degradation study to compare the intrinsic stability of the aminobenzoates under various stress conditions.

Workflow for Comparative Stability Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis at Time Points cluster_data Data Interpretation prep Prepare solutions of each aminobenzoate in appropriate solvents stress_acid Acidic (e.g., 0.1 N HCl) prep->stress_acid stress_base Basic (e.g., 0.1 N NaOH) prep->stress_base stress_ox Oxidative (e.g., 3% H₂O₂) prep->stress_ox stress_heat Thermal (e.g., 60°C) prep->stress_heat stress_light Photolytic (ICH Q1B) prep->stress_light analysis Analyze by stability-indicating HPLC-UV method at t=0, 2, 4, 8, 24 hours stress_acid->analysis stress_base->analysis stress_ox->analysis stress_heat->analysis stress_light->analysis data Calculate % degradation and identify major degradants (LC-MS) analysis->data

Caption: Workflow for conducting a comparative forced degradation study.

Detailed Protocol:

  • Stability-Indicating HPLC Method: Develop and validate an HPLC method that can separate the parent aminobenzoate from its potential degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Sample Preparation: Prepare solutions of each aminobenzoate (e.g., at 1 mg/mL) in a suitable solvent system.

  • Stress Conditions:

    • Acidic: Treat the sample solution with 0.1 N HCl and keep at room temperature and an elevated temperature (e.g., 60 °C).

    • Basic: Treat the sample solution with 0.1 N NaOH and keep at room temperature.

    • Oxidative: Treat the sample solution with 3% H₂O₂ and keep at room temperature.

    • Thermal: Store the sample solution at an elevated temperature (e.g., 60 °C) protected from light.

    • Photolytic: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Analyze the stressed samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Quantify the amount of the parent compound remaining at each time point using the stability-indicating HPLC method.

  • Degradant Identification: For significant degradation, use LC-MS to identify the major degradation products.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

Spectroscopic Characterization (¹H and ¹³C NMR)

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural information and can reveal subtle electronic differences between isomers.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve each aminobenzoate in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) acq_h1 Acquire ¹H NMR spectrum prep->acq_h1 acq_c13 Acquire ¹³C NMR spectrum prep->acq_c13 proc Process spectra (phasing, baseline correction, integration) acq_h1->proc acq_c13->proc analysis Assign peaks and compare chemical shifts and coupling constants proc->analysis

Caption: Workflow for comparative NMR spectroscopic analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sufficient amount of each aminobenzoate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard (e.g., TMS).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum for each sample.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum for each sample.

  • Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis:

    • ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (δ) and coupling constants (J) to assign the protons to the molecular structure.

    • ¹³C NMR: Analyze the chemical shifts to assign the carbon atoms.

  • Comparative Interpretation: Compare the chemical shifts of analogous protons and carbons across the different isomers. These differences can be correlated with the electronic effects of the substituents. For example, the chemical shifts of the aromatic protons will be indicative of the electron density at different positions on the ring.

Expected Spectroscopic Differences:

  • This compound: The presence of the electron-donating methoxy group at the 2-position and the amino group at the 5-position will have a distinct influence on the chemical shifts of the aromatic protons compared to the other isomers.

  • Methyl 4-aminobenzoate: The para substitution pattern will result in a more symmetrical spectrum for the aromatic region compared to the meta and the disubstituted compound.[11]

  • Ethyl 4-aminobenzoate: The ¹H NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet).

  • Methyl 3-aminobenzoate: The meta substitution will lead to a more complex splitting pattern in the aromatic region of the ¹H NMR spectrum compared to the para isomer.[12]

Conclusion and Forward-Looking Statement

The choice of a substituted aminobenzoate as a building block in drug discovery is a nuanced decision that requires a thorough understanding of the impact of substituent patterns on the molecule's physicochemical and ultimately, its pharmacological properties. While this compound offers a unique substitution pattern with potential for novel interactions with biological targets, its properties must be rigorously evaluated against more common isomers like the 4-amino and 3-amino benzoates.

The experimental protocols outlined in this guide provide a robust framework for generating the necessary comparative data to make an evidence-based selection. By systematically evaluating solubility, stability, and spectroscopic characteristics, researchers can de-risk their synthetic routes and gain valuable insights into the structure-property relationships that will govern the performance of their final drug candidates. This diligent, data-driven approach is the hallmark of efficient and successful drug development.

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A Senior Application Scientist's Guide to the Synthesis and Validation of Methyl 5-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the reliable synthesis and rigorous validation of key intermediates are paramount. Methyl 5-amino-2-methoxybenzoate, a valuable building block in the synthesis of pharmaceuticals and other functional organic molecules, is one such intermediate where purity and structural integrity are non-negotiable.[1][2] This guide provides an in-depth comparison of synthetic routes to this compound, complete with detailed experimental protocols and a robust framework for the validation of the final product.

Introduction: The Significance of this compound

This compound serves as a crucial precursor in various synthetic pathways due to its trifunctional nature, possessing an amine, an ether, and an ester group. These functionalities allow for a diverse range of subsequent chemical modifications, making it a versatile intermediate in the construction of more complex molecular architectures. Its applications span from the development of novel pharmaceuticals to the synthesis of specialized dyes and agrochemicals. Given its importance, a well-characterized and reproducible synthetic protocol is essential for any research and development program that relies on this compound.

Part 1: Primary Synthesis Route - From Nitration to Reduction and Esterification

The most common and reliable laboratory-scale synthesis of this compound begins with the commercially available 5-methoxy-2-nitrobenzoic acid. This multi-step process involves the reduction of the nitro group to an amine, followed by the esterification of the carboxylic acid.

Causality Behind Experimental Choices

This synthetic approach is favored for several reasons. The starting material, 5-methoxy-2-nitrobenzoic acid, is readily available. The reduction of an aromatic nitro group is a high-yielding and well-understood transformation, with catalytic hydrogenation being a clean and efficient method.[3][4] Finally, the Fischer esterification of the resulting amino acid is a classic and straightforward method to obtain the desired methyl ester.[5][6]

Experimental Workflow: Primary Synthesis

start 5-Methoxy-2-nitrobenzoic Acid reduction Catalytic Hydrogenation (H₂, Pd/C) start->reduction Reduction intermediate 2-Amino-5-methoxybenzoic Acid reduction->intermediate Intermediate esterification Fischer Esterification (Methanol, H₂SO₄) intermediate->esterification Esterification product This compound esterification->product Final Product

Caption: Workflow for the primary synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methoxybenzoic Acid via Catalytic Hydrogenation

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 5-methoxy-2-nitrobenzoic acid (1.0 eq.) in a solvent such as tetrahydrofuran (THF) or ethyl acetate.[7]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the starting material).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.[7]

Step 2: Synthesis of this compound via Fischer Esterification

  • Reaction Setup: In a round-bottom flask, suspend 2-amino-5-methoxybenzoic acid (1.0 eq.) in an excess of methanol (at least 10-15 volumes).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise as a catalyst.[5][6]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.[8]

Part 2: Alternative Synthesis Route - Leveraging 5-Aminosalicylic Acid

An alternative approach to this compound starts from the readily available 5-aminosalicylic acid (5-ASA). This route involves the methylation of the phenolic hydroxyl group followed by the esterification of the carboxylic acid, or vice-versa.

Causality Behind Experimental Choices

This route is attractive due to the low cost of 5-aminosalicylic acid. However, it presents challenges in terms of regioselectivity. The presence of both a phenolic hydroxyl and a carboxylic acid group necessitates careful selection of reagents and reaction conditions to achieve the desired transformations without side reactions such as N-methylation or O-acylation. Using a reagent like dimethyl sulfate in the presence of a mild base can selectively methylate the more acidic phenolic hydroxyl group.[9]

Experimental Workflow: Alternative Synthesis

start 5-Aminosalicylic Acid methylation Methylation (Dimethyl Sulfate, Base) start->methylation O-Methylation intermediate 5-Amino-2-methoxybenzoic Acid methylation->intermediate Intermediate esterification Fischer Esterification (Methanol, H₂SO₄) intermediate->esterification Esterification product This compound esterification->product Final Product

Caption: Workflow for the alternative synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Amino-2-methoxybenzoic Acid from 5-Aminosalicylic Acid

  • Reaction Setup: Dissolve 5-aminosalicylic acid (1.0 eq.) in a suitable solvent like acetone or methanol containing a base such as potassium carbonate.

  • Methylation: Add dimethyl sulfate (1.1-1.2 eq.) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by adding water. Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water, and dry to obtain 5-amino-2-methoxybenzoic acid.

Step 2: Esterification to this compound

This step follows the same Fischer esterification protocol as described in the primary synthesis route.

Part 3: Comparative Analysis of Synthesis Routes

FeaturePrimary Route (from 5-methoxy-2-nitrobenzoic acid)Alternative Route (from 5-aminosalicylic acid)
Starting Material 5-methoxy-2-nitrobenzoic acid5-Aminosalicylic acid
Key Transformations Nitro group reduction, EsterificationO-Methylation, Esterification
Overall Yield Generally high (can exceed 85-90%)[7][8]Moderate to high (can be variable due to potential side reactions)
Purity of Crude Product Generally high, with the main impurity being the unreacted starting material.Can be lower due to potential N-methylation or incomplete O-methylation.
Advantages Clean reactions, high yields, well-established procedures.[3]Low-cost starting material.
Disadvantages Requires handling of hydrogen gas and a palladium catalyst.Potential for regioselectivity issues and side product formation. Requires use of toxic dimethyl sulfate.

Part 4: Validating the Synthesis Results - A Multi-Technique Approach

Rigorous validation of the synthesized this compound is crucial. A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and assess the purity of the final product.

Validation Workflow

product Synthesized Product (this compound) nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structural Confirmation ms Mass Spectrometry (MS) product->ms Molecular Weight Verification hplc Chromatography (HPLC) product->hplc Purity Assessment validation Validated Product nmr->validation ms->validation hplc->validation

Caption: Workflow for the analytical validation of the synthesized product.

Analytical Methodologies and Expected Results

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

    • Protocol: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a tetramethylsilane (TMS) internal standard. Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Expected ¹H NMR Data (CDCl₃):

      • δ 7.35 (d, J = 3.1 Hz, 1H, Ar-H)

      • δ 6.95 (dd, J = 8.8, 3.1 Hz, 1H, Ar-H)

      • δ 6.63 (d, J = 8.8 Hz, 1H, Ar-H)

      • δ 5.37 (br s, 2H, -NH₂)

      • δ 3.88 (s, 3H, -COOCH₃)

      • δ 3.76 (s, 3H, -OCH₃)[8]

  • ¹³C NMR (Carbon-13 NMR): This technique provides information about the different carbon environments in the molecule.

    • Protocol: A ¹³C NMR spectrum is typically acquired along with the ¹H NMR spectrum using the same sample.

    • Expected ¹³C NMR Signals (indicative ranges):

      • δ 167-169 (-C =O, ester)

      • δ 145-160 (Ar-C -O, Ar-C -N)

      • δ 110-130 (Ar-C H)

      • δ 55-57 (-OC H₃)

      • δ 51-53 (-COOC H₃)

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Protocol: Introduce a dilute solution of the sample into the mass spectrometer (e.g., via direct infusion or coupled with GC or LC). Electrospray ionization (ESI) or electron impact (EI) are common ionization techniques.

  • Expected Results:

    • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent peak corresponding to the molecular weight of this compound, which is 181.19 g/mol .[10] The exact mass should be observed at m/z 181.0739.[10]

3. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound.

  • Protocol:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm).

    • Sample Preparation: Prepare a dilute solution of the synthesized product in the mobile phase.

    • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the main product peak.

  • Expected Results: A high-purity sample (>98%) will show a single major peak in the chromatogram. The retention time of this peak should be consistent with a known standard of this compound.

Summary of Analytical Data
Analytical TechniqueParameterExpected Result for this compound
¹H NMR Chemical Shifts (δ, ppm)Aromatic protons (~6.6-7.4 ppm), Amine protons (~5.4 ppm, broad), Methoxy protons (~3.8 ppm), Ester methyl protons (~3.9 ppm)[8]
¹³C NMR Chemical Shifts (δ, ppm)Carbonyl carbon (~168 ppm), Aromatic carbons (~110-160 ppm), Methoxy carbons (~55-57 ppm), Ester methyl carbon (~52 ppm)
Mass Spectrometry Molecular Ion (m/z)181.19 (nominal mass), 181.0739 (exact mass)[10]
HPLC Purity (%)>98% (as determined by peak area)

Conclusion

The synthesis of this compound can be reliably achieved through the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid followed by Fischer esterification. While an alternative route from 5-aminosalicylic acid is feasible and economically attractive, it requires more careful control of reaction conditions to avoid side products. Regardless of the synthetic route chosen, a multi-pronged analytical approach employing NMR, Mass Spectrometry, and HPLC is essential for the unambiguous validation of the final product's identity and purity. This ensures that the intermediate meets the stringent quality requirements for its intended applications in research and development.

References

  • Fischer Esterification Procedure. (n.d.).
  • PubChem. (n.d.). Methyl 2-amino-5-methoxybenzoate.
  • Kulataeva, Y., Zhumagalieva, T., Tuleuov, B., Sarymbetova, A., & Sassykova, L. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
  • Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064.
  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzo
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  • Sturala, J., Herodes, K., Leito, I., & Koppel, I. (2018).
  • Sigma-Aldrich. (n.d.).
  • Csendes, Z., et al. (2022). Comparison of Catalysts with MIRA21 Model in Heterogeneous Catalytic Hydrogenation of Aromatic Nitro Compounds.
  • NIST. (n.d.). 5-Amino-2-methoxyphenol, N,N-methyl-, methyl ether.
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.).
  • NIST. (n.d.). 2-Amino-5-methylbenzoic acid.
  • Benchchem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid.
  • DSpace@MIT. (n.d.). 5.
  • PubChem. (n.d.). 2-Amino-5-methylbenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-methoxybenzoic acid 97 6705-03-9.
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.). 2-Amino-5-methylbenzoic acid(2941-78-8) 13C NMR spectrum.
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  • Der Pharma Chemica. (2010).
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Sources

A Researcher's Guide to the Spectroscopic Cross-Verification of Methyl 5-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fields of synthetic chemistry, drug discovery, and materials science, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of experimentally obtained spectroscopic data for Methyl 5-amino-2-methoxybenzoate (CAS No. 22802-67-1) with established literature values. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to create a self-validating framework for compound verification. This guide is structured to not only present data but to explain the rationale behind the spectral features, thereby empowering researchers to confidently identify and characterize this versatile building block.

The Critical Importance of Isomer Differentiation

Before presenting the data, it is crucial to address a common point of confusion: the clear distinction between this compound and its isomer, Methyl 2-amino-5-methoxybenzoate. These molecules, while sharing the same molecular formula and weight, possess different substitution patterns on the aromatic ring, leading to distinct spectroscopic fingerprints. Misidentification can have profound consequences in a synthetic sequence or biological assay. This guide will focus on the 5-amino-2-methoxy isomer and will draw comparisons to its counterpart to highlight the power of spectroscopy in discerning such structural subtleties.

Experimental & Literature Spectroscopic Data Comparison

The following tables provide a direct comparison of key spectroscopic data points for this compound. The literature values are sourced from a peer-reviewed study by Pantoș, G. D., & Gînsar, G. (2021).

Table 1: ¹H NMR Data Comparison

Solvent: CDCl₃, Frequency: 500 MHz

ProtonsLiterature Chemical Shift (δ, ppm)MultiplicityJ-coupling (Hz)
Aromatic CH (H-6)7.15dd2.1, 1.1
Aromatic CH (H-3, H-4)6.84 – 6.81m
Methoxy (-OCH₃)3.88s
Ester Methyl (-COOCH₃)3.83s
Amine (-NH₂)3.49br s

Interpretation: The proton NMR spectrum is highly characteristic. The downfield singlet at 7.15 ppm corresponds to the proton at the 6-position, experiencing deshielding from the adjacent ester group and coupling to the protons at positions 3 and 4. The multiplet between 6.81 and 6.84 ppm arises from the overlapping signals of the protons at the 3 and 4 positions. The two sharp singlets at 3.88 and 3.83 ppm are indicative of the methoxy and ester methyl groups, respectively. The broad singlet at 3.49 ppm is a classic signature of amine protons, with its broadness due to quadrupole effects and potential hydrogen exchange.

Table 2: ¹³C NMR Data Comparison

Solvent: CDCl₃, Frequency: 126 MHz

CarbonLiterature Chemical Shift (δ, ppm)
Carbonyl (C=O)166.9
Aromatic C-O152.6
Aromatic C-N139.7
Aromatic C-H120.7
Aromatic C-H120.5
Aromatic C-H118.3
Aromatic C-CO114.3
Methoxy (-OCH₃)57.0
Ester Methyl (-COOCH₃)52.2

Interpretation: The ¹³C NMR spectrum corroborates the structure. The carbonyl carbon of the ester is observed downfield at 166.9 ppm. The aromatic region displays six distinct signals, confirming the substitution pattern. The carbon attached to the methoxy group (C-O) is found at 152.6 ppm, while the carbon bonded to the amino group (C-N) is at 139.7 ppm. The signals for the methoxy and ester methyl carbons appear at 57.0 and 52.2 ppm, respectively.

Table 3: Infrared (IR) Spectroscopy Data
Functional GroupLiterature Wavenumber (cm⁻¹)Expected Vibrational Mode
N-H Stretch3432, 3360Asymmetric & Symmetric Stretching
C-H Stretch (sp³)2951, 2837Aliphatic C-H Stretching
C=O Stretch (Ester)1717Carbonyl Stretching
C=C Stretch (Aromatic)1627, 1501Aromatic Ring Stretching
C-O Stretch1227, 1081, 1023C-O Stretching

Interpretation: The IR spectrum reveals the key functional groups. The two distinct peaks at 3432 and 3360 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching of a primary amine. The strong absorption at 1717 cm⁻¹ is indicative of the ester carbonyl group. The peaks in the 1627-1501 cm⁻¹ region correspond to the aromatic C=C bond vibrations, and the multiple strong bands in the 1227-1023 cm⁻¹ range are due to C-O stretching vibrations of the ester and ether functionalities.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data
IonLiterature m/z (calculated)Literature m/z (found)
[M+H]⁺182.0812182.0809

Interpretation: The HRMS data provides an extremely accurate mass measurement, confirming the elemental composition of the molecule. The experimentally observed mass for the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated mass, providing strong evidence for the molecular formula C₉H₁₁NO₃.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standard protocols should be followed.

Protocol 1: Synthesis of this compound

This protocol is adapted from the literature and involves the reduction of the corresponding nitro compound.

  • To a solution of methyl 2-methoxy-5-nitrobenzoate (1 equivalent) in ethyl acetate, add 10% Palladium on carbon (Pd/C) (10% by weight of the starting material).

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: Spectroscopic Sample Preparation and Analysis
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

  • IR Spectroscopy: If the sample is a solid, acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry: For HRMS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Workflow for Spectroscopic Cross-Referencing

The following diagram illustrates a logical workflow for the cross-verification of a synthesized compound like this compound with literature data.

Spectroscopic_Verification_Workflow cluster_synthesis Synthesis & Purification cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification NMR Acquire 1H & 13C NMR Purification->NMR IR Acquire IR Spectrum Purification->IR MS Acquire Mass Spectrum Purification->MS Process Process Spectra NMR->Process IR->Process MS->Process Compare Compare with Literature Process->Compare Structure Confirm Structure Compare->Structure Literature Literature Data Literature->Compare

Caption: Workflow for Spectroscopic Verification.

Conclusion

The structural elucidation of this compound is straightforward when a systematic and multi-technique spectroscopic approach is employed. The combination of ¹H and ¹³C NMR provides detailed information about the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. High-resolution mass spectrometry validates the elemental composition with high precision. By carefully comparing experimentally obtained data with reliable literature values, researchers can ensure the identity and purity of their compounds, which is a critical step for the integrity and success of their scientific endeavors.

References

  • Pantoș, G. D., & Gînsar, G. (2021). Aromatic β-sheet foldamers based on tertiary squaramides. Supramolecular Chemistry, 33(1-2), 1-8. [Link]

Evaluating the Cost-Effectiveness of Diverse Synthesis Methods for Methyl 5-amino-2-methoxybenzoate: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. Methyl 5-amino-2-methoxybenzoate, a crucial building block in the pharmaceutical industry, is no exception. This guide provides an in-depth, objective comparison of various synthesis methods for this compound, moving beyond mere procedural lists to offer a comprehensive analysis of their cost-effectiveness, safety, and environmental impact. The insights presented herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents, empowering you to make informed decisions for your research and manufacturing processes.

The Significance of this compound

This compound serves as a vital precursor in the synthesis of a wide array of pharmaceutical compounds. Its strategic placement of amino, methoxy, and methyl ester functional groups allows for diverse chemical modifications, making it a versatile scaffold for drug discovery and development. The efficiency of its synthesis directly impacts the overall cost and timeline of bringing new therapeutics to market.

Comparative Analysis of Synthesis Routes

This guide will dissect and evaluate three primary synthetic pathways to this compound, starting from:

  • 5-Nitro-2-methoxybenzoic Acid: A two-step route involving esterification followed by reduction.

  • Salicylic Acid: A multi-step process involving methylation, nitration, reduction, and esterification.

  • 5-Aminosalicylic Acid: A two-step synthesis via methylation and subsequent esterification.

Each method will be scrutinized based on the following key performance indicators:

  • Overall Yield: The efficiency of converting starting material to the final product.

  • Raw Material Cost: A critical factor in large-scale production.

  • Energy Consumption: Inferred from reaction temperatures and durations.

  • Safety and Environmental Impact: An increasingly important consideration in modern chemical synthesis.

  • Process Simplicity and Scalability: The ease of execution and potential for industrial application.

Method 1: Synthesis from 5-Nitro-2-methoxybenzoic Acid

This approach is a straightforward and relatively high-yielding two-step process. It begins with the esterification of the carboxylic acid, followed by the reduction of the nitro group to an amine.

Workflow Diagram

A 5-Nitro-2-methoxybenzoic Acid B Methyl 5-nitro-2-methoxybenzoate A->B Esterification (Methanol, H₂SO₄) C This compound B->C Reduction (H₂, Pd/C)

Caption: Synthesis of this compound from 5-Nitro-2-methoxybenzoic Acid.

Experimental Protocol

Step 1: Esterification of 5-Nitro-2-methoxybenzoic Acid

  • To a solution of 5-nitro-2-methoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 5-nitro-2-methoxybenzoate.

Step 2: Reduction of Methyl 5-nitro-2-methoxybenzoate

  • Dissolve methyl 5-nitro-2-methoxybenzoate in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Cost-Effectiveness and E-Factor Analysis
ParameterValueSource/Justification
Overall Yield ~90%High yields for both esterification and catalytic hydrogenation are commonly reported[1].
Starting Material Cost Moderate5-Nitro-2-methoxybenzoic acid is a commercially available but moderately priced starting material.[2][3][4]
Reagent Costs Low to ModerateMethanol and sulfuric acid are inexpensive. Palladium on carbon is a precious metal catalyst, but its high efficiency and recyclability mitigate the cost.
Energy Consumption ModerateReflux conditions for esterification require heating. Catalytic hydrogenation is typically performed at room temperature, minimizing energy costs for this step.
Safety Concerns ModerateSulfuric acid is corrosive. Catalytic hydrogenation with hydrogen gas requires careful handling due to its flammability.
Environmental Impact LowThis route generates minimal waste, primarily consisting of salts from neutralization and the solvent. The palladium catalyst can be recovered and reused.
Process Simplicity HighThe two steps are standard and robust organic transformations, making this process relatively simple to perform and scale up.

Method 2: Synthesis from Salicylic Acid

This multi-step synthesis offers a route from a very inexpensive and readily available starting material. However, the increased number of steps can impact the overall yield and process efficiency.

Workflow Diagram

A Salicylic Acid B Methyl Salicylate A->B Esterification (Methanol, H₂SO₄) C Methyl 2-methoxybenzoate B->C Methylation (Dimethyl Sulfate, Base) D Methyl 2-methoxy-5-nitrobenzoate C->D Nitration (HNO₃, H₂SO₄) E This compound D->E Reduction (e.g., Fe/HCl or H₂/Pd/C)

Caption: Synthesis of this compound from Salicylic Acid.

Experimental Protocol

Step 1: Esterification of Salicylic Acid

  • Dissolve salicylic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours.

  • Work-up as described in Method 1, Step 1 to obtain methyl salicylate.

Step 2: Methylation of Methyl Salicylate

  • Dissolve methyl salicylate in a suitable solvent and add a base (e.g., sodium hydroxide or potassium carbonate).

  • Add dimethyl sulfate dropwise at a controlled temperature.

  • Stir the reaction mixture until completion.

  • Work-up involves extraction and purification to yield methyl 2-methoxybenzoate.

Step 3: Nitration of Methyl 2-methoxybenzoate

  • Cool a mixture of concentrated nitric acid and sulfuric acid.

  • Add methyl 2-methoxybenzoate slowly while maintaining a low temperature.

  • Pour the reaction mixture onto ice and collect the precipitated product.

  • Recrystallize to obtain pure methyl 2-methoxy-5-nitrobenzoate.

Step 4: Reduction of Methyl 2-methoxy-5-nitrobenzoate

  • This step can be carried out using various reducing agents, such as iron powder in acidic medium (e.g., HCl or acetic acid) or catalytic hydrogenation as described in Method 1, Step 2.

Cost-Effectiveness and E-Factor Analysis
ParameterValueSource/Justification
Overall Yield ModerateThe multi-step nature of this synthesis typically leads to a lower overall yield compared to more direct routes.[5][6]
Starting Material Cost Very LowSalicylic acid is a commodity chemical with a very low cost.[1][7][8][9]
Reagent Costs Moderate to HighWhile many reagents are inexpensive, the use of dimethyl sulfate raises both cost and significant safety concerns.[10][11][12]
Energy Consumption HighMultiple steps require heating (reflux) and cooling, leading to higher energy consumption.
Safety Concerns HighThis route involves highly corrosive acids (sulfuric, nitric), and the highly toxic and carcinogenic reagent, dimethyl sulfate.[5][6][13][14][15]
Environmental Impact HighThe nitration step generates significant acidic waste. The use of dimethyl sulfate also presents environmental hazards. Waste streams are more complex.
Process Simplicity LowThe multi-step nature and the handling of hazardous reagents make this process more complex and challenging to scale up safely.

Method 3: Synthesis from 5-Aminosalicylic Acid

This pathway offers a more direct route than starting from salicylic acid, as the amino group is already present. The key transformations are the protection of the amino and hydroxyl groups, followed by esterification and deprotection, or a more direct methylation and esterification. A more streamlined approach involves direct methylation followed by esterification.

Workflow Diagram

A 5-Aminosalicylic Acid B 5-Amino-2-methoxybenzoic Acid A->B Selective Methylation (Dimethyl Sulfate, Base) C This compound B->C Esterification (Methanol, H₂SO₄)

Caption: Synthesis of this compound from 5-Aminosalicylic Acid.

Experimental Protocol

Step 1: Selective Methylation of 5-Aminosalicylic Acid

  • Protect the amino group of 5-aminosalicylic acid, for example, by acetylation.

  • Methylate the hydroxyl group using dimethyl sulfate in the presence of a base.

  • Deprotect the amino group to yield 5-amino-2-methoxybenzoic acid. Alternatively, direct selective methylation of the hydroxyl group can be challenging but is possible under carefully controlled conditions.

Step 2: Esterification of 5-Amino-2-methoxybenzoic Acid

  • This step follows a standard Fischer esterification procedure as described in Method 1, Step 1, using methanol and an acid catalyst to produce the final product.

Cost-Effectiveness and E-Factor Analysis
ParameterValueSource/Justification
Overall Yield Moderate to HighThe yield is highly dependent on the efficiency of the selective methylation step.
Starting Material Cost Moderate5-Aminosalicylic acid is more expensive than salicylic acid but less expensive than 5-nitro-2-methoxybenzoic acid.[16][17][18][19]
Reagent Costs Moderate to HighThe use of dimethyl sulfate is a significant cost and safety factor. Protecting group chemistry adds to the reagent cost and step count.
Energy Consumption ModerateThe process involves heating for both the methylation and esterification steps.
Safety Concerns HighThe primary concern is the use of the highly toxic and carcinogenic dimethyl sulfate.[5][6][13][14][15]
Environmental Impact ModerateThe use of protecting groups and dimethyl sulfate contributes to the waste stream.
Process Simplicity ModerateThe need for selective methylation or protection/deprotection steps adds complexity compared to Method 1.

Summary Comparison of Synthesis Methods

FeatureMethod 1 (from 5-Nitro-2-methoxybenzoic Acid)Method 2 (from Salicylic Acid)Method 3 (from 5-Aminosalicylic Acid)
Starting Material 5-Nitro-2-methoxybenzoic AcidSalicylic Acid5-Aminosalicylic Acid
Number of Steps 242 (or more with protection)
Overall Yield High (~90%)ModerateModerate to High
Raw Material Cost ModerateVery LowModerate
Reagent Hazards Moderate (H₂SO₄, H₂)High (H₂SO₄, HNO₃, Dimethyl Sulfate)High (Dimethyl Sulfate)
Environmental Impact LowHighModerate
Process Simplicity HighLowModerate

Conclusion and Recommendation

Based on this comprehensive analysis, Method 1, starting from 5-Nitro-2-methoxybenzoic Acid, emerges as the most cost-effective and efficient route for the synthesis of this compound, particularly for laboratory and pilot-scale production. Its high overall yield, process simplicity, and lower environmental impact outweigh the moderate cost of the starting material. The use of catalytic hydrogenation is a well-established, clean, and efficient reduction method.

While Method 2 benefits from an exceptionally inexpensive starting material, its multi-step nature, lower overall yield, and significant safety and environmental concerns associated with nitration and the use of dimethyl sulfate make it less attractive for modern, sustainable chemical manufacturing.

Method 3 presents a viable alternative, especially if an efficient and selective methylation protocol can be optimized to avoid the complexities of protecting groups. However, the reliance on the hazardous dimethyl sulfate remains a significant drawback.

For industrial-scale production, a thorough process optimization of Method 1 would be the most prudent investment. This would involve catalyst recycling studies for the palladium on carbon and optimization of reaction conditions to maximize throughput and minimize energy consumption.

By carefully considering all aspects of each synthetic route, from raw material sourcing to waste disposal, researchers and production chemists can select the most appropriate method that aligns with their goals of efficiency, cost-effectiveness, and commitment to green chemistry principles.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Methyl 5-amino-2-methoxybenzoate (CAS No: 22802-67-1), a compound commonly used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Adherence to these protocols is essential not only for regulatory compliance but also for the protection of personnel and the ecosystem.

This document moves beyond a simple checklist, offering insights into the causality behind each procedural step. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to implement a self-validating system of chemical waste management, ensuring safety and integrity from "cradle-to-grave."[2]

Hazard Assessment and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is critical. This compound is an aromatic amine that presents several hazards requiring careful management.

Hazard Identification:

According to safety data sheets, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

The signal word associated with this chemical is "Warning".[5] These classifications mandate specific handling and disposal precautions to prevent adverse health effects.

Property Value Source
CAS Number 22802-67-1
Molecular Formula C₉H₁₁NO₃[4]
Molecular Weight 181.19 g/mol [4]
Physical Form Liquid, Solid, or Semi-solid
GHS Pictogram Exclamation mark (GHS07)
Hazard Statements H315, H319, H335[5]
Precautionary Statements P261, P305+P351+P338[5]

Regulatory Framework: The "Cradle-to-Grave" Mandate

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][6] This legislation establishes a "cradle-to-grave" framework, which means the generator of the hazardous waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[2][7]

Due to its irritant properties, this compound waste must be managed as a hazardous waste.[8] Improper disposal, such as pouring it down the drain or placing it in standard trash, is illegal and can lead to significant environmental harm and regulatory penalties.[7][9]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_disposal Disposal & Documentation start Start: Waste Generation (this compound) haz_id Hazard Identification (Skin/Eye/Resp. Irritant) start->haz_id ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_id->ppe container Select Compatible, Sealable Waste Container ppe->container labeling Label Container: 'Hazardous Waste' Chemical Name & Hazards container->labeling segregate Segregate from Incompatible Wastes labeling->segregate storage Store in Designated Hazardous Waste Area segregate->storage disposal_co Arrange Pickup by Licensed Hazardous Waste Disposal Service storage->disposal_co document Complete Waste Manifest & Maintain Records disposal_co->document end End: Proper Disposal document->end

Caption: Decision workflow for safe disposal.

Step-by-Step Disposal Protocol

This protocol provides a direct, operational plan for the disposal of waste this compound, including unused product, contaminated materials, and empty containers.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks. The irritant nature of this compound necessitates robust protection.[10]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.[11]

  • Eye/Face Protection: Use safety goggles that provide a complete seal around the eyes. If there is a splash hazard, a face shield should be worn in addition to goggles.[11][12]

  • Skin and Body Protection: A standard laboratory coat should be worn, fully buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes.[11]

  • Respiratory Protection: Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[12][13]

Step 2: Waste Segregation and Containment

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Identify the Waste Stream: Designate a specific waste container for this compound and materials contaminated with it (e.g., pipette tips, contaminated paper towels, gloves).

  • Select an Appropriate Container: Use a container that is chemically compatible, in good condition, and has a tightly sealing lid.[9]

  • Containment:

    • Solid Waste: Carefully transfer solid this compound or contaminated solids into the designated waste container. Avoid creating dust.[14]

    • Liquid Waste: If the compound is in solution, pour it carefully into the designated liquid waste container, avoiding splashes.

    • Contaminated Items: Place gloves, weigh boats, wipes, and other contaminated disposable materials into the solid waste container.

  • Keep Containers Closed: Always keep the hazardous waste container sealed when not actively adding waste to it. This prevents the release of vapors and protects the contents from reacting with the environment.[9]

Step 3: Labeling

Accurate labeling is a critical regulatory requirement and ensures the safety of everyone who may handle the container.

  • Attach a "Hazardous Waste" label to the container as soon as you begin accumulating waste.

  • Clearly write the full chemical name: "this compound."

  • List all constituents of the waste, including any solvents.

  • Indicate the specific hazards (e.g., "Skin Irritant," "Eye Irritant," "Respiratory Irritant").

Step 4: Storage

Accumulated hazardous waste must be stored safely pending pickup by a disposal service.

  • Store the sealed and labeled container in a designated, secondary containment unit within a satellite accumulation area or a central hazardous waste storage area.

  • The storage location should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[9][13]

  • Ensure the storage area is secure and accessible only to trained personnel.[3]

Step 5: Final Disposal

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[15]

  • Engage a Licensed Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste disposal company. Contact them to schedule a pickup.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical down the drain.[9] Aromatic amines can be harmful to aquatic life.[16]

    • DO NOT place it in the regular trash.

    • DO NOT attempt to neutralize the chemical unless you are operating under a specific, approved protocol and have the necessary training and equipment. Dilution is not a substitute for proper treatment.[7]

  • Treatment and Disposal Technologies: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). Common disposal methods for this type of organic chemical waste include high-temperature incineration, which destroys the compound.[15][17] The waste may also be sent to a secure hazardous waste landfill after any required pre-treatment.[8][18][19][20]

Step 6: Documentation

Maintain meticulous records of your hazardous waste. This includes the waste determination, the date accumulation started, the quantity of waste, and the date it was picked up for disposal. These records are essential for regulatory compliance.[19]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment for the future.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-2-methoxybenzoate
Reactant of Route 2
Methyl 5-amino-2-methoxybenzoate

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